molecular formula C10H14N2O3 B13708347 2-Amino-2-(2,5-dimethoxyphenyl)acetamide

2-Amino-2-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B13708347
M. Wt: 210.23 g/mol
InChI Key: QQRLGURVNNQHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(2,5-dimethoxyphenyl)acetamide ( 1218740-22-7) is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . As a dimethoxyphenylacetamide derivative, it is part of a class of compounds that serve as important intermediates in organic synthesis and pharmaceutical research . The core structure of this compound, featuring both acetamide and amino functional groups on a dimethoxyphenyl backbone, suggests potential for use in the synthesis of more complex molecules and for exploration in various biochemical pathways. Researchers investigating structure-activity relationships, metabolic pathways, or novel synthetic methodologies may find this compound of particular interest. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Notice: This chemical is for research purposes only and is not approved for human consumption. It is the responsibility of the purchaser to ensure safe handling and compliance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-amino-2-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C10H14N2O3/c1-14-6-3-4-8(15-2)7(5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H2,12,13)

InChI Key

QQRLGURVNNQHEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(C(=O)N)N

Origin of Product

United States

Foundational & Exploratory

2-(2,5-Dimethoxyphenyl)glycinamide chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2,5-Dimethoxyphenyl)glycinamide: Structure, Properties, and Synthetic Considerations

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-(2,5-Dimethoxyphenyl)glycinamide, a substituted amino acid amide of potential interest to researchers in medicinal chemistry and drug development. Lacking extensive direct characterization in publicly available literature, this document deduces its core physicochemical properties based on its constituent chemical moieties. We will explore its chemical structure, molecular weight, and potential synthetic pathways, offering insights grounded in established organic chemistry principles. This guide is intended to serve as a foundational resource for scientists investigating novel compounds with potential biological activity.

Introduction and Rationale

The intersection of neuroactive scaffolds with amino acid backbones represents a fertile ground for the discovery of novel therapeutics. The 2,5-dimethoxyphenyl moiety is a well-known pharmacophore present in a variety of psychoactive compounds, while the glycinamide structure offers a simple, biocompatible scaffold. The combination of these two into 2-(2,5-Dimethoxyphenyl)glycinamide presents a molecule with unexplored potential. This guide aims to provide a detailed theoretical characterization of this compound to facilitate its synthesis and investigation by the scientific community.

Chemical Structure and Molecular Properties

The chemical identity of 2-(2,5-Dimethoxyphenyl)glycinamide is defined by a glycinamide core wherein the alpha-carbon is substituted with a 2,5-dimethoxyphenyl group.

Deduced Chemical Structure

The systematic name "2-(2,5-Dimethoxyphenyl)glycinamide" dictates the precise arrangement of its atoms. The "glycinamide" component refers to the amide of glycine (2-aminoacetamide). The "2-(2,5-Dimethoxyphenyl)" prefix indicates that a 2,5-dimethoxyphenyl ring is attached to the second carbon atom (the α-carbon) of the glycinamide backbone.

Figure 1: 2D Chemical Structure of 2-(2,5-Dimethoxyphenyl)glycinamide.

Physicochemical Properties

The molecular formula for 2-(2,5-Dimethoxyphenyl)glycinamide is C₁₀H₁₄N₂O₃. Based on this, we can calculate its key molecular properties, which are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
Monoisotopic Mass 210.10044 Da
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Rotatable Bonds 4
Topological Polar Surface Area 80.69 Ų
logP (Predicted) 0.85

These properties are calculated and may differ slightly from experimentally determined values.

Potential Synthetic Pathways

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve the disconnection of the amide bond, leading back to the corresponding amino acid, which can be derived from the aldehyde.

G Target 2-(2,5-Dimethoxyphenyl)glycinamide AminoAcid 2-Amino-2-(2,5-dimethoxyphenyl)acetic acid Target->AminoAcid Amidation Nitrile 2-Amino-2-(2,5-dimethoxyphenyl)acetonitrile AminoAcid->Nitrile Hydrolysis Aldehyde 2,5-Dimethoxybenzaldehyde Nitrile->Aldehyde Strecker Synthesis Ammonia Ammonia Nitrile->Ammonia Cyanide Cyanide Nitrile->Cyanide

Figure 2: Retrosynthetic analysis of 2-(2,5-Dimethoxyphenyl)glycinamide.

Step-by-Step Experimental Protocol (Hypothetical)
  • Strecker Synthesis of 2-Amino-2-(2,5-dimethoxyphenyl)acetonitrile:

    • To a solution of 2,5-dimethoxybenzaldehyde in a suitable solvent (e.g., methanol), add an aqueous solution of ammonium chloride followed by an aqueous solution of sodium cyanide.

    • Stir the reaction mixture at room temperature for several hours to overnight.

    • The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be extracted into an organic solvent, washed, dried, and concentrated.

  • Hydrolysis to 2-Amino-2-(2,5-dimethoxyphenyl)acetic acid:

    • The crude α-aminonitrile is then subjected to acidic or basic hydrolysis. For instance, refluxing in concentrated hydrochloric acid.

    • The reaction progress is monitored until the nitrile is fully converted to the carboxylic acid.

    • The resulting amino acid can be isolated by adjusting the pH to its isoelectric point, causing it to precipitate.

  • Amidation to 2-(2,5-Dimethoxyphenyl)glycinamide:

    • The synthesized amino acid is then converted to its amide. This can be achieved by first activating the carboxylic acid group (e.g., using a coupling agent like DCC or EDC) and then reacting it with ammonia.

    • Alternatively, the amino acid can be converted to its methyl or ethyl ester, which is then treated with a saturated solution of ammonia in an alcohol.[1]

    • Purification of the final product would likely involve recrystallization or column chromatography.

Potential Applications and Biological Relevance

The 2,5-dimethoxyphenyl moiety is a key structural feature in a number of psychoactive phenethylamines.[2] Its incorporation into a glycinamide scaffold could yield compounds with novel pharmacological profiles. Potential areas of investigation for 2-(2,5-Dimethoxyphenyl)glycinamide and its derivatives include:

  • Central Nervous System (CNS) Activity: Given the prevalence of the dimethoxyphenyl group in neurologically active compounds, this molecule could be screened for activity at various CNS receptors.

  • Enzyme Inhibition: The amino acid amide structure could serve as a starting point for the design of enzyme inhibitors, for example, targeting proteases.

  • Peptidomimetics: As a non-natural amino acid amide, it could be incorporated into peptide sequences to create peptidomimetics with enhanced stability or altered biological activity.

Conclusion

2-(2,5-Dimethoxyphenyl)glycinamide represents an intriguing, yet underexplored, chemical entity. This guide has provided a theoretical framework for its structure, properties, and synthesis based on fundamental chemical principles and data from related compounds. It is our hope that this information will catalyze further research into this and similar molecules, potentially leading to the discovery of new compounds with valuable biological and therapeutic properties.

References

  • Wikipedia. Glycinamide. [Link]

  • PubChem. 2,5-Dimethoxyphenethylamine. [Link]

  • PubMed. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. [Link]

Sources

Technical Guide: Midodrine Synthesis & The Glycinamide Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Analysis: 2,5-Dimethoxyphenylglycinamide (Midodrine) vs. Midodrine Intermediate (Desglymidodrine) Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Nomenclature Clarification

This guide provides a rigorous technical comparison between the final pharmaceutical entity, Midodrine (often chemically described as a 2,5-dimethoxyphenylglycinamide derivative), and its critical precursor/active metabolite, the Midodrine Intermediate (Desglymidodrine).

In the context of process chemistry and pharmacokinetics, the distinction between these two entities is the defining factor of the drug's efficacy:

  • The Intermediate (Desglymidodrine): The pharmacologically active

    
    -adrenergic agonist.
    
  • The Glycinamide (Midodrine): The inactive prodrug designed to improve oral bioavailability and shield the amine from first-pass metabolism.

Note on Nomenclature: Throughout this guide, "2,5-dimethoxyphenylglycinamide" is treated as the Midodrine molecule (specifically highlighting its glycinamide tail), while "Midodrine Intermediate" refers to Desglymidodrine (2-amino-1-(2,5-dimethoxyphenyl)ethanol).

Chemical Identity & Structural Divergence

The transformation from the intermediate to the final API represents a critical "masking" step in the synthetic pathway.

Comparative Physicochemical Profile[1]
FeatureMidodrine Intermediate (Desglymidodrine)2,5-Dimethoxyphenylglycinamide (Midodrine)
CAS Number 3600-87-1 42794-76-3 (HCl: 3092-17-9)
Chemical Name 2-amino-1-(2,5-dimethoxyphenyl)ethanol2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide
Molecular Formula


Molecular Weight 197.23 g/mol 254.28 g/mol
Pharmacology Active (

-agonist)
Inactive (Prodrug)
Solubility Moderate (Amine/Alcohol character)High (Glycinamide tail increases polarity)
Key Functionality Free primary amine (Target for metabolism)Peptidomimetic amide bond (Target for hydrolysis)
Structural Logic

The "Intermediate" possesses a free primary amine and a secondary alcohol. The free amine is highly susceptible to Monoamine Oxidase (MAO) degradation. By coupling this amine with glycine (forming the "glycinamide"), the molecule becomes a substrate for the peptide transporter PEPT1 , significantly enhancing intestinal absorption before enzymatic cleavage releases the active intermediate in systemic circulation.

Synthetic Pathway & Process Logic

The synthesis of Midodrine is a linear construction of the phenethylamine backbone followed by the "glycinamide" capping.

DOT Visualization: Synthesis & Activation Pathway

Midodrine_Pathway Start 1,4-Dimethoxybenzene Step1 Friedel-Crafts Acylation (Chloroacetyl Chloride) Start->Step1 Inter1 2-Chloro-1-(2,5-dimethoxyphenyl) ethanone Step1->Inter1 Step2 Amination (Dibenzylamine or Azide) Inter1->Step2 Inter2 Amino-Ketone Intermediate Step2->Inter2 Step3 Reduction (NaBH4) Inter2->Step3 Desgly Midodrine Intermediate (Desglymidodrine) Active Metabolite Step3->Desgly Step4 Coupling (N-Boc-Glycine / CDI) Desgly->Step4 Midodrine Midodrine (Glycinamide Prodrug) Step4->Midodrine Metabolism Enzymatic Hydrolysis (Systemic) Midodrine->Metabolism In Vivo Activation Metabolism->Desgly

Figure 1: Synthetic progression from the dimethoxybenzene precursor to the active intermediate (Desglymidodrine) and the final glycinamide prodrug (Midodrine).

Detailed Experimental Protocol: The Coupling Step

The most critical divergence point is the conversion of the Intermediate to the Glycinamide . Below is a high-purity protocol utilizing the 1,1'-Carbonyldiimidazole (CDI) method, which avoids the impurities associated with the older chloroacetyl chloride route.

Protocol: Conversion of Desglymidodrine to Midodrine HCl

Objective: Selective acylation of the primary amine on the Desglymidodrine intermediate without protecting the secondary alcohol.

Reagents:

  • Midodrine Intermediate (Desglymidodrine HCl): 1.0 eq

  • N-Boc-Glycine: 1.1 eq

  • 1,1'-Carbonyldiimidazole (CDI): 1.1 eq[1]

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous.

  • Deprotection Acid: HCl in Isopropanol.

Step-by-Step Methodology:

  • Activation of Glycine:

    • Charge a reactor with anhydrous THF and N-Boc-Glycine.

    • Cool to 0–5°C.

    • Add CDI portion-wise. Caution: CO2 evolution.

    • Stir for 1 hour at room temperature to form the active acyl-imidazole species.

  • Coupling (Amide Bond Formation):

    • Add the Midodrine Intermediate (Desglymidodrine) free base to the reaction mixture.

    • Note on Causality: The primary amine of the intermediate is significantly more nucleophilic than the secondary alcohol; therefore, O-acylation is minimal under these mild conditions.

    • Stir at 25°C for 4–6 hours. Monitor by HPLC for the disappearance of the Intermediate (RT ~3.5 min) and appearance of Boc-Midodrine (RT ~8.2 min).

  • Workup:

    • Quench with water.[2] Extract with Ethyl Acetate.[3]

    • Wash organic layer with 5% NaHCO3 (removes unreacted glycine) and Brine.

    • Concentrate to yield Boc-Midodrine.

  • Deprotection (Formation of the Glycinamide Salt):

    • Dissolve Boc-Midodrine in Isopropanol.

    • Add HCl/IPA solution (2.0 eq) dropwise at 20°C.

    • The product, Midodrine HCl , precipitates as a white crystalline solid.

    • Filter and wash with cold acetone.

Self-Validating Check:

  • 1H NMR (D2O): Look for the disappearance of the Boc singlet (1.4 ppm) and the retention of the glycinamide methylene protons (~3.8 ppm).

  • HPLC Purity: Target >99.5%. Key impurity to monitor is the O-acyl isomer (formed if temperature was too high during coupling).

Impurity Profiling & Quality Control

When distinguishing between the Intermediate and the Glycinamide, specific impurities serve as markers for process control.

Impurity NameStructure/OriginSignificance
Related Compound A Desglymidodrine (Unreacted Intermediate)Indicates incomplete coupling. Limit: <0.15%.
Bis-Acyl Impurity Glycine attached to both N and OResult of over-acylation during the coupling step.
Midodrine Ketone 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]acetamideOxidation of the secondary alcohol. Inactive.
2,5-Dimethoxybenzyl Alcohol Cleavage byproductDegradation product indicating instability of the ethyl chain.

Pharmacological Implications (The "Why")

The technical necessity of the glycinamide moiety is not synthetic convenience, but pharmacokinetic survival.

  • Bioavailability: The Intermediate (Desglymidodrine) is polar but lacks the specific transport motif. The Glycinamide (Midodrine) mimics a dipeptide, allowing it to be actively transported by the PEPT1 transporter in the gut lumen.

  • Metabolic Shielding: The free amine of the Intermediate is a prime target for MAO (Monoamine Oxidase). The glycinamide bond sterically and chemically protects this nitrogen until systemic esterases/amidases cleave it in the plasma.

DOT Visualization: Prodrug Activation Logic

Activation_Logic cluster_gut Intestinal Lumen cluster_blood Systemic Circulation cluster_target Vascular Smooth Muscle Midodrine_Gut Midodrine (Glycinamide) Transporter PEPT1 Transporter Midodrine_Gut->Transporter Midodrine_Blood Midodrine Transporter->Midodrine_Blood Enzyme Plasma Amidases Midodrine_Blood->Enzyme Desgly_Active Desglymidodrine (Active Intermediate) Enzyme->Desgly_Active Receptor Alpha-1 Adrenergic Receptor Desgly_Active->Receptor Effect Vasoconstriction Receptor->Effect

Figure 2: The pharmacokinetic rationale for the glycinamide moiety. The prodrug utilizes peptide transporters for entry and relies on plasma amidases for activation.

References

  • Kandula, M., et al. (2001). Synthesis of midodrine HCl from a novel intermediate 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone. U.S. Patent 6,201,153. Link

  • European Patent Office. (2002). A process for the preparation of midodrine. EP 1234817 A1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3600-87-1, Desglymidodrine. Link

  • Daicel Pharma Standards. (2024). Midodrine Impurities and Synthesis Profile. Link

  • ChemicalBook. (2026).[3] 2-Amino-1-(2,5-dimethoxyphenyl)ethanol Properties and Synthesis. Link

Sources

A Technical Guide to the Pharmacological Characterization of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide: A Novel Adrenergic Receptor Ligand Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical framework for the systematic evaluation of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide, a novel chemical entity (NCE) with structural motifs suggesting potential interaction with the adrenergic receptor system. Adrenergic receptors, a class of G protein-coupled receptors (GPCRs) activated by catecholamines like adrenaline and noradrenaline, are critical regulators of cardiovascular, respiratory, and metabolic functions, making them prime targets for therapeutic intervention.[1] This guide outlines a logical, multi-stage research protocol, from initial in silico assessment and chemical synthesis to detailed in vitro pharmacological profiling. It is designed for researchers, scientists, and drug development professionals, providing both the theoretical rationale and practical, step-by-step methodologies required to elucidate the binding affinity, functional activity, and signaling profile of this NCE at adrenergic receptor subtypes.

Introduction and Rationale

The compound 2-Amino-2-(2,5-dimethoxyphenyl)acetamide is currently uncharacterized in the scientific literature regarding its biological activity. However, its core structure, a substituted phenethylamine, is a well-established pharmacophore for ligands targeting monoamine receptors. The 2,5-dimethoxy substitution pattern, in particular, is known to confer activity at various GPCRs. This structural similarity to known adrenergic agents, such as the α1-selective agonist methoxamine, provides a strong rationale for its investigation as a potential adrenergic receptor modulator.[2][3]

The adrenergic receptor family is divided into three main types: α1, α2, and β, each with several subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).[1] These subtypes are coupled to distinct G proteins—α1 receptors primarily to Gq, α2 receptors to Gi, and β receptors to Gs—initiating diverse downstream signaling cascades.[4] A thorough characterization, therefore, requires a systematic screening process across these subtypes to determine affinity, potency, efficacy, and selectivity. This guide presents a self-validating workflow designed to generate a robust pharmacological profile for this NCE.

Research Workflow: From Concept to Characterization

The investigation into a novel compound's activity is a sequential process. Each stage builds upon the last, providing the necessary data to justify progression. The workflow below outlines the logical steps for characterizing 2-Amino-2-(2,5-dimethoxyphenyl)acetamide.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Profiling A In Silico Docking (Predictive Analysis) B Chemical Synthesis & Purification A->B Provides Rationale C Radioligand Binding Assays (Affinity - Ki) B->C Provides Test Article D Functional Assays (Activity - EC50/IC50) C->D Confirms Target Interaction E Receptor Subtype Selectivity Panel D->E Identifies Primary Target(s) F Downstream Signaling Pathway Analysis E->F Defines Specificity G Data Interpretation & Lead Optimization F->G Complete Profile

Caption: Overall research workflow for the NCE.

Phase 1: In Silico Analysis and Chemical Synthesis

In Silico Docking (Hypothetical)

Before committing to chemical synthesis, computational modeling can predict the likelihood of interaction between the NCE and adrenergic receptor subtypes. Using homology models or crystal structures of α1, α2, and β receptors, docking simulations can estimate the binding energy and identify potential key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the orthosteric binding pocket. A favorable docking score would strengthen the rationale for proceeding with wet-lab experiments.

Chemical Synthesis Protocol

The synthesis of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide is achievable through established organic chemistry reactions. While several routes exist, a common approach involves the acylation of an appropriate aminoethanone precursor.[5][6]

Protocol: Synthesis via Acylation

  • Step 1: Synthesis of 1-(2',5'-dimethoxyphenyl)-2-amino ethanone. React 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine in a tetrahydrofuran/water solvent system. Subsequent hydrolysis under acidic conditions (e.g., with HCl in methanol) yields the primary aminoethanone.[6]

  • Step 2: Acylation. The resulting 1-(2',5'-dimethoxyphenyl)-2-aminoethanone is then acylated using a suitable haloacetyl chloride (e.g., chloroacetyl chloride) in the presence of a base like sodium acetate in an acetone/water medium.[5][6] This step forms the acetamide linkage.

  • Step 3: Amination. The resulting 2-chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide can then be converted to the final product by nucleophilic substitution with ammonia.

  • Purification & Verification: The final product must be purified, typically by recrystallization or column chromatography. The structure and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Phase 2: Primary In Vitro Pharmacological Screening

This phase aims to definitively answer two questions: Does the compound bind to adrenergic receptors? And if so, what is its functional effect?

Radioligand Binding Assays: Determining Affinity (Ki)

Competitive radioligand binding assays are the gold standard for quantifying the affinity of an unlabeled compound (our NCE) for a receptor.[7] The experiment measures the ability of the NCE to displace a specific, high-affinity radioligand from the receptor.

Protocol: Competitive Radioligand Binding Assay [8][9][10]

  • Membrane Preparation: Isolate cell membranes from stable cell lines overexpressing a single human adrenergic receptor subtype (e.g., HEK293-ADRA1A, CHO-ADRB2). Homogenize cells in a buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors and isolate membranes via differential centrifugation.[9] Determine protein concentration using a Bradford or BCA assay.[10]

  • Assay Setup: In a 96-well plate, combine:

    • Prepared cell membranes (e.g., 10-25 µg protein).[8]

    • A fixed concentration of a subtype-selective radioligand (approximately at its Kd value).

    • A range of concentrations of the NCE (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Controls:

    • Total Binding: Membranes + radioligand + assay buffer.

    • Non-Specific Binding (NSB): Membranes + radioligand + a high concentration of a known, non-radioactive competitor (e.g., phentolamine for α receptors, propranolol for β receptors).[8]

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to allow the binding to reach equilibrium.[9][10]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), washing several times with ice-cold buffer to separate bound from free radioligand.[9][10]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation or gamma counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the NCE to generate a competition curve. Fit the data using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Table 1: Hypothetical Binding Affinity (Ki) Data for the NCE

Receptor Subtype Radioligand Used NCE Ki (nM) [Hypothetical]
α1A [³H]-Prazosin 85
α1B [³H]-Prazosin 150
α1D [³H]-Prazosin 210
α2A [³H]-Rauwolscine >10,000
α2B [³H]-Rauwolscine >10,000
α2C [³H]-Rauwolscine >10,000
β1 [¹²⁵I]-Iodocyanopindolol 1,200
β2 [¹²⁵I]-Iodocyanopindolol 950

| β3 | [¹²⁵I]-Iodocyanopindolol | >10,000 |

This hypothetical data suggests the NCE has preferential affinity for α1-adrenergic receptors.

Functional Assays: Determining Activity (Agonist vs. Antagonist)

Functional assays measure the cellular response following receptor activation, determining whether the NCE is an agonist (activates the receptor) or an antagonist (blocks the receptor). The choice of assay depends on the G protein coupled to the receptor subtype.

G Ligand Adrenergic Ligand (e.g., NCE) Receptor_a1 α1-AR (Gq) Ligand->Receptor_a1 Receptor_a2 α2-AR (Gi) Ligand->Receptor_a2 Receptor_b β-AR (Gs) Ligand->Receptor_b PLC Phospholipase C (PLC) Receptor_a1->PLC Activates AC_inhib Adenylyl Cyclase (AC) Receptor_a2->AC_inhib Inhibits AC_stim Adenylyl Cyclase (AC) Receptor_b->AC_stim Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_stim->cAMP_inc Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC ↑ PKC Activity IP3_DAG->PKC Response_q Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response_q Response_i Cellular Response (e.g., Neurotransmitter Inhibition) cAMP_dec->Response_i PKA ↑ PKA Activity cAMP_inc->PKA Response_s Cellular Response (e.g., Increased Heart Rate) PKA->Response_s PKC->Response_q

Sources

An In-Depth Technical Guide to Alpha-Amino Amide Derivatives of 2,5-Dimethoxybenzene: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of alpha-amino amide derivatives of the 2,5-dimethoxybenzene scaffold. It is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential therapeutic applications of this promising class of compounds. We will delve into the synthetic rationale, detailed experimental protocols, and explore the anticipated biological activities, with a particular focus on their potential as novel anticonvulsant agents.

Introduction: The 2,5-Dimethoxybenzene Scaffold as a Privileged Structure

The 2,5-dimethoxybenzene moiety is a key structural component in a variety of biologically active molecules. The electron-donating nature of the two methoxy groups at the 2 and 5 positions of the benzene ring significantly influences the molecule's electronic properties, often imparting favorable interactions with biological targets.[1] This scaffold is present in compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1] Furthermore, derivatives of 2,5-dimethoxybenzene have been extensively studied as serotonergic psychedelics, acting as agonists at the 5-HT2A receptor.[2]

This guide focuses on a specific and relatively underexplored class of derivatives: the alpha-amino amides. These compounds feature a stereogenic center at the alpha-carbon, offering opportunities for chiral drug design, and the amide bond provides a key hydrogen bonding motif for receptor interaction. The combination of the 2,5-dimethoxybenzene core with the alpha-amino amide functionality presents a compelling strategy for the development of novel therapeutics, particularly for neurological disorders.

Synthetic Strategies: The Power of Multicomponent Reactions

The efficient synthesis of alpha-amino amide derivatives is readily achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of atom economy, step efficiency, and the ability to generate diverse chemical libraries from simple starting materials.[3][4] The Ugi four-component reaction (U-4CR) is a particularly powerful tool for the one-pot synthesis of α-acetamido carboxamides.[3][4]

The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a stable α-acylamino amide product. This reaction is highly versatile and tolerates a wide range of functional groups on each of the four components, making it ideal for generating a library of 2,5-dimethoxybenzene-based alpha-amino amides.

Proposed Synthetic Workflow: Ugi Four-Component Reaction

The general workflow for the synthesis of α-amino-N-(substituted-phenyl)-2,5-dimethoxy-benzeneacetamides via the Ugi reaction is depicted below. 2,5-Dimethoxybenzaldehyde serves as the key starting material, providing the core scaffold.

Ugi_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Ugi_Reaction Ugi Four-Component Reaction 2,5-Dimethoxybenzaldehyde->Ugi_Reaction Primary_Amine Primary Amine (e.g., Aniline derivatives) Primary_Amine->Ugi_Reaction Carboxylic_Acid Carboxylic Acid (e.g., Acetic Acid) Carboxylic_Acid->Ugi_Reaction Isocyanide Isocyanide (e.g., Cyclohexyl isocyanide) Isocyanide->Ugi_Reaction Alpha_Amino_Amide α-Amino Amide Derivative of 2,5-Dimethoxybenzene Ugi_Reaction->Alpha_Amino_Amide

Caption: Proposed Ugi reaction workflow for the synthesis of α-amino amide derivatives of 2,5-dimethoxybenzene.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

The following is a representative, detailed protocol for the synthesis of N-benzyl-2-acetamido-2-(2,5-dimethoxyphenyl)acetamide, a model compound in this series.

Materials:

  • 2,5-Dimethoxybenzaldehyde

  • Benzylamine

  • Acetic acid

  • Cyclohexyl isocyanide

  • Methanol (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethoxybenzaldehyde (1.0 mmol, 1.0 eq) and anhydrous methanol (20 mL).

  • Addition of Amine and Carboxylic Acid: To the stirring solution, add benzylamine (1.0 mmol, 1.0 eq) followed by acetic acid (1.0 mmol, 1.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of Isocyanide: Cool the reaction mixture to 0 °C in an ice bath. Slowly add cyclohexyl isocyanide (1.0 mmol, 1.0 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-benzyl-2-acetamido-2-(2,5-dimethoxyphenyl)acetamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Anticipated Biological Activity: Focus on Anticonvulsant Properties

While direct biological data for alpha-amino amide derivatives of 2,5-dimethoxybenzene is limited in the public domain, extensive research on structurally related compounds provides a strong basis for predicting their pharmacological profile. A significant body of literature points towards the anticonvulsant potential of α-acetamido-N-benzylacetamide derivatives.[5][6][7]

Structure-Activity Relationship (SAR) Insights from Analogs

Studies on various C(alpha)-substituted alpha-acetamido-N-benzylacetamides have revealed key structural features that contribute to their anticonvulsant activity.[6][7]

  • The C(alpha)-substituent: The nature of the group at the alpha-position is crucial. Small, electron-rich aromatic or heteroaromatic groups have been shown to enhance anticonvulsant potency.[5] The 2,5-dimethoxyphenyl group in our target compounds fits this description.

  • The N-benzyl group: The N-benzyl moiety appears to be important for activity, and substitutions on the benzyl ring can modulate potency.

  • The acetamido group: The acetamido functionality is a common feature in many active compounds and likely participates in key hydrogen bonding interactions with the biological target.

Based on these established SAR trends, we can hypothesize a library of promising anticonvulsant candidates derived from 2,5-dimethoxybenzaldehyde.

Representative Virtual Library of Potential Anticonvulsant Derivatives

The following table outlines a virtual library of alpha-amino amide derivatives of 2,5-dimethoxybenzene with predicted anticonvulsant potential, based on the Ugi reaction with various components.

Derivative IDAmine ComponentCarboxylic Acid ComponentIsocyanide ComponentPredicted Anticonvulsant Activity
DMAA-001 BenzylamineAcetic AcidCyclohexyl isocyanideHigh
DMAA-002 4-FluorobenzylamineAcetic AcidCyclohexyl isocyanidePotentially Enhanced
DMAA-003 AnilineAcetic AcidTert-butyl isocyanideModerate to High
DMAA-004 4-ChloroanilineAcetic AcidCyclohexyl isocyanideModerate
DMAA-005 MethylaminePropionic AcidBenzyl isocyanideModerate
Proposed Mechanism of Action: Modulation of Neuronal Ion Channels

The precise mechanism of action for many novel anticonvulsant agents is often multifaceted. However, a common pathway for many anticonvulsant drugs involves the modulation of voltage-gated sodium channels (VGSCs) or calcium channels. These channels are critical for regulating neuronal excitability, and their inhibition can prevent the rapid and repetitive firing of neurons that characterizes seizures.

The proposed mechanism of action for the alpha-amino amide derivatives of 2,5-dimethoxybenzene is the modulation of neuronal excitability, potentially through the blockade of voltage-gated sodium channels.

MOA_Diagram cluster_neuron Neuron cluster_drug Drug Action Seizure_Stimulus Seizure Stimulus VGSC Voltage-Gated Sodium Channel (VGSC) Seizure_Stimulus->VGSC Activates Na_Influx Na+ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Rapid Firing of Action Potentials Depolarization->Action_Potential Seizure Seizure Activity Action_Potential->Seizure DMAA_Derivative Alpha-Amino Amide Derivative of 2,5-Dimethoxybenzene DMAA_Derivative->VGSC Blocks

Caption: Proposed mechanism of action for anticonvulsant alpha-amino amide derivatives of 2,5-dimethoxybenzene.

Future Directions and Conclusion

The alpha-amino amide derivatives of 2,5-dimethoxybenzene represent a promising, yet underexplored, area for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds through robust multicomponent reactions like the Ugi reaction allows for the rapid generation of diverse chemical libraries for biological screening. Based on the well-established anticonvulsant activity of structurally related compounds, this class of molecules holds significant potential for the development of new treatments for epilepsy and other neurological disorders.

Future research should focus on the synthesis and systematic biological evaluation of a library of these derivatives to establish a clear structure-activity relationship. In vivo studies in animal models of epilepsy will be crucial to validate their therapeutic potential. Furthermore, mechanistic studies to elucidate their precise molecular targets will be essential for their further development as clinical candidates.

References

  • Google Patents. WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University(Natural Science Edition). 2002;25(2):109-111.
  • Synthesis, Characterization and Anti-Convulsant Activity of Novel Substituted Oxadiazole Derivatives. World Journal of Pharmaceutical Research. 2022;11(8):1235-1244.
  • Synthesis and Anticonvulsant Activity of Novel 2- and 3-14-(Trisubstituted Pyridy1)-phenylaminol. Egyptian Journal of Pharmaceutical Sciences. 2004;45(1):1-14.
  • Ghent University. Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)- N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers. ACS Chemical Neuroscience. 2021;12(9):1667-1673. Available from: [Link]

  • Kohn H, Sawhney KN, LeGall P, Conley JD, Robertson DW, Leander JD. Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic and alpha-heteroaromatic amino acids. Journal of Medicinal Chemistry. 1990;33(3):919-926.
  • Rahmani Khajouei M, Mohammadi-Farani A, Moradi A, Aliabadi A. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences. 2017;12(5):374-382.
  • Kamiński K, Obniska J, Wiklik B, Szymańska E, Stolarczyk M, Kutyła-Okolienko A, et al. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. 2021;26(23):7369.
  • Kohn H, Sawhney KN, Conley JD, Leander JD, Robertson DW. Synthesis and anticonvulsant activities of alpha-acetamido-N-benzylacetamide derivatives containing an electron-deficient alpha-heteroaromatic substituent. Journal of Medicinal Chemistry. 1994;37(26):4567-4571.
  • Obniska J, Kamiński K, Szymańska E, Kłeczek N. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie. 2014;347(10):739-748.
  • Kohn H, Sawhney KN, Husbands GE, Leander JD, Robertson DW. Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. Journal of Medicinal Chemistry. 1992;35(6):1057-1064.
  • Siddiqui ZN, Khan I, Parveen H. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers in Immunology. 2021;12:688941.
  • Siddiqui ZN, Khan I, Parveen H. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers in Immunology. 2021;12:688941. Available from: [Link]

  • Kumar A, Sharma S, Sharma S, Kumar A, Kumar A, Kumar A. Anticonvulsant Activity of A Novel Series of 2,5-Disubstituted 1,3,4-Oxadiazoles: Semicarbazones Based Pharmacophoric Model Studies. Letters in Drug Design & Discovery. 2013;10(5):434-441.
  • Shevchuk M, Zadorozhnii O, Savych A, Panasenko O, Knysh Y. Design, synthesis and anticonvulsant activity of new Diacylthiosemicarbazides. Pharmacia. 2020;67(4):277-287.
  • Kushwaha N, Saini RK, Kushwaha SKS. Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. 2011;3(1):203-209.
  • Amanote Research. 2-(2,5-Dimethoxyphenyl)-N-[2-(4-Hydroxyphenyl)ethyl]acetamide. Available from: [Link]

  • Semantic Scholar. Synthesis of some Amide derivatives and their Biological activity. Available from: [Link]

  • Kamiński K, Obniska J, Wiklik B, Szymańska E, Stolarczyk M, Kutyła-Okolienko A, et al. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules. 2020;25(22):5479.
  • El-Sayed MA, Al-Hakkani MF, Ali OM, Hassan AS, El-Emam AA. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Pharmaceuticals. 2023;16(2):236.
  • Roy BC, Gupta AD, Sarma NS. Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
  • Carlier J, Gicquel T, D’hondt M, Yin S, De-Doncker K, Van-Heele S, et al. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology. 2023;41(1):1-24.

Sources

The 2,5-Dimethoxyphenyl Moiety in Amide Scaffolds: Electronic Architecture & Medicinal Utility

[1]

Executive Summary

The 2,5-dimethoxyphenyl ring serves as a high-affinity anchor in numerous pharmacophores, particularly those targeting serotonergic (5-HT) and dopaminergic receptors.[1] When integrated into an amide scaffold, the ring's behavior is governed by two competing forces: the electronic activation of the methoxy groups (raising HOMO energy) and the conformational locking driven by the ortho-methoxy group. This guide details the mechanistic underpinnings of these properties, providing actionable protocols for synthesis and stability profiling.

Electronic Architecture & Resonance Dynamics

The 2,5-dimethoxy substitution pattern creates a highly electron-rich aromatic system ("super-activated" ring).[1] The electronic distribution differs significantly depending on whether the ring acts as the acyl component (Benzamide) or the amine component (Anilide).

The "Push-Pull" vs. "Push-Push" Systems[1]
Feature2,5-Dimethoxybenzamide (Ar-CO-NH-R)2,5-Dimethoxyanilide (Ar-NH-CO-R)
Linker Effect Electron Withdrawing (-M, -I): The carbonyl group pulls density out of the ring.[1][2]Electron Donating (+M): The nitrogen lone pair donates density into the ring.[2]
Net Ring Density Moderate: Methoxy donation opposes carbonyl withdrawal.[1][2]High (Super-Rich): Methoxy donation + Nitrogen donation = highly susceptible to oxidation.[1][2]
Hammett Constants

(OMe) = -0.27;

(OMe) = +0.[1][2]12.
N/A (Nitrogen is the linker).[2]
Active Sites C4 and C6 are activated for electrophilic attack.[2]C4 is extremely activated; prone to oxidative dimerization.
Resonance Visualization

The ortho (2-position) and meta (5-position) methoxy groups do not act symmetrically.[1]

  • 2-OMe (Ortho): Exerts a strong +M (mesomeric) effect but is sterically crowded.[1] It is the primary driver for conformational locking.

  • 5-OMe (Meta): In benzamides, this group is meta to the carbonyl, meaning its resonance contribution to the carbonyl oxygen is minimal.[1] Its primary role is to increase the overall electron density of the ring (lipophilicity) and block metabolic attack at the C5 position.

Resonancecluster_0Reactivity ConsequenceBenzamide2,5-Dimethoxybenzamide(Electron Stabilized)C2_OMe2-OMe (+M)Steric LockBenzamide->C2_OMe IMHB AcceptorC5_OMe5-OMe (+M)Lipophilic BulkBenzamide->C5_OMe Inductive ModulationOxidationSusceptibility toQuinone FormationBenzamide->OxidationLow RiskAnilide2,5-Dimethoxyanilide(Electron Rich/Labile)Anilide->C2_OMe Steric Clash with CarbonylAnilide->C5_OMe Synergistic ActivationAnilide->OxidationHigh Risk

Caption: Electronic divergence between benzamide and anilide scaffolds. The anilide nitrogen synergizes with methoxy groups to heighten oxidation risk.

Conformational Dynamics: The "Ortho Effect"

The most critical feature of the 2,5-dimethoxybenzamide scaffold is the formation of a pseudo-six-membered ring via Intramolecular Hydrogen Bonding (IMHB) .

The S(6) Motif

In 2-methoxybenzamides, the amide proton (N-H) acts as a donor, and the methoxy oxygen (2-OMe) acts as an acceptor.[1]

  • Bond Geometry: The N...O distance is typically 2.6–2.7 Å, well within the sum of van der Waals radii.

  • Energetic Penalty: Breaking this bond (e.g., to adopt a trans conformation) costs ~5–7 kcal/mol.[1]

  • Pharmacological Result: The molecule is "pre-organized" for receptor binding, reducing the entropic penalty of docking. This is a key design element in 5-HT2A agonists.[1]

Solubility & LogP

This "closed" conformation masks the polarity of the amide bond and the methoxy oxygen.

  • Result: Experimental LogP is often higher than predicted by additive methods (CLogP), as the polar surface area (PSA) is internally satisfied.

  • Solubility: Reduced aqueous solubility compared to the para-isomer (4-methoxy), which cannot form this internal bond and remains open to solvent hydration.[1][2]

Synthetic Methodologies & Protocols

Synthesis of 2,5-dimethoxy amides requires handling the electron-rich ring carefully to avoid oxidation (quinone formation) or chlorination during activation.[1]

Protocol: Coupling 2,5-Dimethoxybenzoic Acid

Avoid harsh chlorinating agents like thionyl chloride (

1

Recommended Workflow (HATU/Amine Coupling):

  • Activation: Dissolve 2,5-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min at 0°C.

    • Why: HATU prevents racemization (if chiral amines are used) and avoids the generation of harsh HCl.

  • Coupling: Add the amine (1.0 eq) dropwise. Allow to warm to RT over 4 hours.

  • Quench: Dilute with EtOAc, wash with 5%

    
     (remove acid) and 0.5M HCl (remove amine).
    
    • Note: The 2,5-dimethoxy ring is acid-stable, but prolonged exposure to strong Lewis acids (e.g.,

      
      , 
      
      
      ) will cause O-demethylation.[1]
Protocol: Handling 2,5-Dimethoxyaniline

This aniline is prone to air oxidation, turning dark brown/purple (quinhydrone formation).[1][2]

  • Purification: If the starting material is dark, recrystallize from EtOH/Water with a pinch of sodium dithionite (

    
    ) to reduce quinone impurities.[2]
    
  • Acylation: React with acid anhydride or acid chloride in the presence of a weak base (Pyridine or

    
    ) in DCM.[2]
    
    • Caution: Do not use strong oxidants (e.g.,

      
      ) in subsequent steps, as the ring will oxidize to the p-quinone.
      

Metabolic Stability & Toxicity[3]

The 2,5-dimethoxy pattern presents specific metabolic liabilities, primarily mediated by Cytochrome P450 2D6 (CYP2D6).[1][3]

O-Demethylation Pathways

Metabolism typically proceeds via O-demethylation to a phenol, followed by conjugation or oxidation to a quinone.[1][2]

  • Regioselectivity: The 2-OMe is sterically shielded by the amide side chain (especially in the H-bonded conformation).[1] Therefore, 5-OMe demethylation is often the major pathway, yielding the 5-hydroxy metabolite.[1]

  • Toxicity (Quinones): If the ring is further oxidized to a p-benzoquinone (from 2,5-dimethoxy), it becomes a Michael acceptor, capable of alkylating DNA or proteins.[1] This is a known toxicity mechanism for some 2,5-dimethoxy anilines but is less prevalent in benzamides due to the electron-withdrawing carbonyl.[1]

Metabolismcluster_legendRisk ProfileParent2,5-DimethoxybenzamideMetab_22-Hydroxy Metabolite(Minor - Steric Shield)Parent->Metab_2 CYP2D6 (Slow)Metab_55-Hydroxy Metabolite(Major - Accessible)Parent->Metab_5 CYP2D6 (Fast)Quinonep-Benzoquinone(Toxic Michael Acceptor)Metab_5->Quinone Oxidation[-2H, -Me]SafeConjugation/ExcretionRiskProtein Adduction

Caption: Metabolic fate of the 2,5-dimethoxy scaffold. The 5-position is the primary soft spot for CYP450 attack.

Case Study: Midodrine & Prodrug Design

Midodrine represents the quintessential application of the 2,5-dimethoxy amide strategy.[2]

  • Structure: 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide.[1][2]

  • Role of Amide: The glycine amide moiety is a pro-drug handle. It is cleaved by amidases to release the active amine (Desglymidodrine).

  • Role of 2,5-Dimethoxy Ring:

    • Receptor Selectivity: The 2,5-dimethoxy pattern (along with the

      
      -hydroxyl) is specific for 
      
      
      -adrenergic receptors.[1][2]
    • Oral Bioavailability: The amide linkage protects the amine from First-Pass MAO (Monoamine Oxidase) degradation, while the methoxy groups adjust the LogP for rapid absorption.

Data Summary: Electronic Substituent Constants | Substituent | Position |

2-OMeLocks Conformation125-OMeLipophilic Bulk12

References

  • Electronic Effects & Hammett Constants

    • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Conformational Analysis (IMHB)

    • Kozerski, L., et al. (2004). Intramolecular Hydrogen Bonding in 2-Methoxybenzamides. Magnetic Resonance in Chemistry. Link

  • Metabolic Pathways (CYP2D6)

    • Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B). Toxicology. Link

  • Synthetic Protocols (Aniline Oxidation)

    • Ferrer, P., et al. (1997). Synthesis and reactivity of 2,5-dimethoxy-N-pivaloylanilines. Tetrahedron. Link

  • Drug Case Study (Midodrine)

    • McClellan, K.J., et al. (1998). Midodrine: A Review of its Therapeutic Use in the Management of Orthostatic Hypotension. Drugs & Aging. Link

The Multifaceted Biological Activities of 2,5-Dimethoxyphenylacetamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Phenylacetamide Scaffold in Medicinal Chemistry

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and the ability to readily modify its substitution pattern have made it a cornerstone in the development of novel therapeutic agents. Within this broad class of molecules, derivatives featuring a 2,5-dimethoxyphenyl moiety have garnered significant attention for their diverse and potent biological activities. These activities span a wide range of therapeutic areas, including neuroscience, inflammation, and infectious diseases. This technical guide provides an in-depth exploration of the biological activities of 2,5-dimethoxyphenylacetamide derivatives and their structurally related analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

I. Neuromodulatory Activities: Targeting the Central Nervous System

The 2,5-dimethoxy substitution pattern on a phenyl ring is a well-established pharmacophore for interaction with various central nervous system (CNS) targets, most notably serotonin receptors. While much of the foundational research has been conducted on 2,5-dimethoxyphenethylamine and 2,5-dimethoxyphenylisopropylamine analogs, the core principles of these interactions provide a strong basis for understanding the potential of 2,5-dimethoxyphenylacetamide derivatives.

Serotonin 5-HT2A Receptor Agonism: From Psychedelic to Therapeutic

A significant body of research has demonstrated that compounds containing the 2,5-dimethoxyphenyl moiety are potent agonists of the serotonin 2A (5-HT2A) receptor.[1][2][3][4][5] This interaction is the basis for the psychoactive effects of classical hallucinogens.[2][5] However, emerging research is repurposing this mechanism for therapeutic applications in treating psychiatric disorders such as depression, anxiety, and substance abuse disorder.[5][6]

The structure-activity relationship (SAR) at the 5-HT2A receptor is well-defined for related phenethylamine and phenylpiperidine series. Generally, the introduction of a lipophilic substituent at the 4-position of the 2,5-dimethoxyphenyl ring enhances agonist potency.[3] This principle can be logically extended to the design of novel 2,5-dimethoxyphenylacetamide derivatives.

Key Mechanistic Insight: Activation of 5-HT2A receptors, which are Gq-coupled, leads to the activation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium levels.

G Derivative 2,5-Dimethoxyphenyl -acetamide Derivative HT2AR 5-HT2A Receptor Derivative->HT2AR Agonist Binding Gq Gq Protein HT2AR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_increase Increased Intracellular Ca2+ IP3->Ca_increase Mobilization

Signaling pathway of 5-HT2A receptor activation by 2,5-dimethoxyphenylacetamide derivatives.

Anticonvulsant Properties: Modulating Neuronal Excitability

Epilepsy is characterized by excessive neuronal hyperexcitability.[7] Many antiepileptic drugs (AEDs) function by modulating voltage-gated ion channels or enhancing inhibitory neurotransmission.[7][8] The phenylacetamide scaffold is a key feature of several established AEDs. Research into hybrid molecules incorporating a pyrrolidine-2,5-dione core with a phenylacetamide component has yielded compounds with broad-spectrum anticonvulsant activity.[9][10][11]

The proposed mechanisms of action for these types of compounds often involve the modulation of voltage-gated sodium and calcium channels.[7][12][13] Blockade of these channels reduces the propagation of action potentials and decreases the release of excitatory neurotransmitters like glutamate.[7][12]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

  • Animal Model: Adult male mice or rats.

  • Apparatus: An electroshock apparatus with corneal electrodes.

  • Procedure:

    • Administer the test compound (2,5-dimethoxyphenylacetamide derivative) or vehicle control intraperitoneally (i.p.) or orally (p.o.).

    • At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hind limb extension seizure.

    • Protection is defined as the absence of the tonic hind limb extension.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

II. Analgesic and Anti-inflammatory Activities: Targeting Pain and Inflammation Pathways

Chronic pain and inflammation are debilitating conditions, and the search for novel, non-addictive analgesics and potent anti-inflammatory agents is a major focus of drug discovery. Derivatives of phenylacetamide have shown promise in this area.[14][15][16][17]

Analgesic Effects: From Central to Peripheral Mechanisms

The analgesic potential of 2,5-dimethoxyphenylacetamide derivatives can be explored through various preclinical models that assess both centrally and peripherally mediated pain. The hot plate test, for instance, is a common method for evaluating centrally acting analgesics.[14]

Experimental Protocol: Hot Plate Test

  • Animal Model: Adult male mice or rats.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Record the baseline latency by placing the animal on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a paw or jumping). A cut-off time is set to prevent tissue damage.

    • Administer the test compound or a standard drug (e.g., morphine or diclofenac sodium).[14]

    • At various time points post-administration, place the animal back on the hot plate and record the reaction time.

  • Data Analysis: An increase in the reaction time compared to the baseline and vehicle control indicates an analgesic effect.

Compound GroupDose (mg/kg)Mean Reaction Time (seconds) ± SEM
Control (Vehicle)-7.25 ± 0.25
Diclofenac Sodium5012.85 ± 0.30
Hypothetical Derivative A20010.50 ± 0.28*
Hypothetical Derivative B20013.10 ± 0.32

*Table 1: Hypothetical Analgesic Activity of 2,5-Dimethoxyphenylacetamide Derivatives Compared to Diclofenac Sodium using the Hot Plate Method in Rats. Data is presented as the mean reaction time in seconds ± Standard Error of the Mean (SEM). p<0.05, **p<0.01 compared to the control group.[14]

Anti-inflammatory Action: Inhibition of Pro-inflammatory Mediators

Inflammation involves the production of various pro-inflammatory mediators, including prostaglandins and cytokines, through pathways involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[18][19][20][21][22][23] The anti-inflammatory effects of novel compounds are often evaluated by their ability to inhibit the production of these mediators in cell-based assays.

Key Mechanistic Insight: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, thereby reducing the synthesis of prostaglandins.[14] A plausible mechanism for 2,5-dimethoxyphenylacetamide derivatives involves the inhibition of key inflammatory signaling pathways such as the NF-κB and MAPK pathways, leading to a downstream reduction in the expression of iNOS, COX-2, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[21]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB ProInflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) MAPK->ProInflammatory NFkB->ProInflammatory Derivative 2,5-Dimethoxyphenyl -acetamide Derivative Derivative->MAPK Inhibition Derivative->NFkB Inhibition

Inhibition of pro-inflammatory pathways by 2,5-dimethoxyphenylacetamide derivatives.

III. Antimicrobial and Antifungal Potential: A New Frontier

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[24][25] Various heterocyclic compounds derived from acetamide have demonstrated significant antibacterial and antifungal activities.[24][26] The 2,5-dimethoxyphenyl scaffold itself has been incorporated into compounds with antimicrobial properties.[25] Additionally, 2,5-dimethoxybenzoic acid has shown antifungal activity against postharvest pathogens.[27]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, bacterial or fungal inoculum, appropriate growth medium, and test compounds.

  • Procedure:

    • Prepare serial dilutions of the 2,5-dimethoxyphenylacetamide derivatives in the growth medium in the wells of the microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (microorganism and medium) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

IV. Structure-Activity Relationships (SAR) and Future Directions

The biological activity of 2,5-dimethoxyphenylacetamide derivatives is highly dependent on their substitution patterns. Key areas for SAR exploration include:

  • Substitution on the Phenyl Ring: As seen in related series, the addition of small, lipophilic groups at the 4-position can significantly impact potency, particularly at CNS targets.[2][3]

  • Modification of the Acetamide Moiety: Alterations to the amide nitrogen, such as the incorporation of different alkyl or aryl substituents, can influence pharmacokinetic properties and target engagement.

  • Hybridization with Other Pharmacophores: Combining the 2,5-dimethoxyphenylacetamide core with other known bioactive scaffolds can lead to compounds with novel or enhanced activities.[9][10][11]

Future research should focus on the systematic synthesis and screening of a library of 2,5-dimethoxyphenylacetamide derivatives to fully elucidate their SAR for various biological targets. Promising lead compounds should then be subjected to further preclinical evaluation, including pharmacokinetic and toxicological studies, to assess their potential as clinical candidates. The versatility of this scaffold suggests that it will continue to be a valuable starting point for the discovery of new and improved therapeutic agents.

References

  • Briggs, M. T., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188. [Link]

  • Glennon, R. A., et al. (2022). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 13, 989398. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(8), 6189-6205. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. University of Copenhagen Research Portal. [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences, 13(1), 052-064. [Link]

  • Lattanzio, V., et al. (1996). Antifungal activity of 2,5-dimethoxybenzoic acid on postharvest pathogens of strawberry fruits. ResearchGate. [Link]

  • Siddiqui, S., et al. (2013). Synthesis and anticonvulsant activity of some 2-pyrazolines derived from chalcones. Medicinal Chemistry Research, 22(5), 2249-2257. [Link]

  • Hasmi, M., et al. (n.d.). Synthesis And Anticonvulsant Activity Of Novel 2,5-Disubstituted -1,3,4 - Thiadiazole Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Szymańska, E., et al. (2023). Second Generation of Antiepileptic Drugs and Oxidative Stress. International Journal of Molecular Sciences, 24(4), 3795. [Link]

  • Słoczyńska, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. International Journal of Molecular Sciences, 21(22), 8780. [Link]

  • Theobald, D. S., et al. (2008). 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6. Toxicology Letters, 183(1-3), 47-56. [Link]

  • Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science, 9(2), 12-19. [Link]

  • Punnakkal, P., & Dominic, D. (2023). Mechanism of Anti-seizure Medications and Emerging Trends in Epilepsy Treatment. Neuroscience, 30(2), 119-133. [Link]

  • Nagalakshmi, G. (2008). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences, 70(1), 49-55. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

  • Wang, Y., et al. (2018). Discovery of novel 2,5-dihydroxyterephthalamide derivatives as multifunctional agents for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 26(23-24), 6072-6086. [Link]

  • Al-Ostath, A. H., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Pharmaceuticals, 16(11), 1548. [Link]

  • Słoczyńska, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies. PubMed. [Link]

  • Singh, H. P., et al. (2010). Design, Synthesis, Analgesic and Anti-Inflammatory Activity of Some novel Chalconesemicarbazone derivatives. Der Pharmacia Lettre, 2(2), 460-472. [Link]

  • Hsieh, M. C., et al. (2010). Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents. Bioorganic & Medicinal Chemistry, 18(6), 2247-2256. [Link]

  • Cook, A. M., & Bensalem-Owen, M. K. (2011). Mechanisms of action of antiepileptic drugs. Future Medicine. [Link]

  • Pękala, E., et al. (2022). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. Molecules, 27(7), 2340. [Link]

  • Obeng, S., et al. (2022). Dual Anti-Inflammatory Activities of COX-2/5-LOX Driven by Kratom Alkaloid Extracts in Lipopolysaccharide-induced RAW 264.7 Cells. ACS Omega, 7(1), 1139-1152. [Link]

  • Al-Majd, L., et al. (2024). Polyene-Based Derivatives with Antifungal Activities. Semantic Scholar. [Link]

  • Kumar, A., et al. (2014). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. ResearchGate. [Link]

  • Kim, J. E., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 31(2), 241. [Link]

  • Hovhannisyan, A. S., et al. (2021). Study of analgesic activity and effects of new dipharmacophores – nebracetam and cyclooxygenase-2 inhibitors derivatives on the cognitive abilities of rats. ResearchGate. [Link]

  • Paprocka, M., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl) - PMC. International Journal of Molecular Sciences, 26(16), 13028. [Link]

  • Ali, A., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5698. [Link]

  • Słoczyńska, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. PMC. [Link]

  • Schiller, P. W. (2010). Opioid peptide-derived analgesics. PMC. [Link]

Sources

Methodological & Application

Strecker synthesis protocol for 2-Amino-2-(2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strecker Synthesis & Controlled Partial Hydrolysis for 2-Amino-2-(2,5-dimethoxyphenyl)acetamide

Executive Summary

This application note details the synthesis of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide , a critical pharmacophore found in various neuroactive compounds and kinase inhibitors. The protocol utilizes a modified Strecker synthesis to generate the


-aminonitrile intermediate, followed by a controlled acid-catalyzed hydrolysis  to arrest the reaction at the amide stage, preventing conversion to the carboxylic acid.

Key Challenges Addressed:

  • Electronic Deactivation: The 2,5-dimethoxy substitution pattern renders the carbonyl carbon less electrophilic, requiring optimized imine formation conditions.

  • Selectivity: Preventing the over-hydrolysis of the amide to the carboxylic acid (phenylglycine derivative).

  • Safety: Rigorous cyanide handling protocols.[1][2][3][4]

Safety Directives (CRITICAL)

WARNING: This protocol involves Potassium Cyanide (KCN) or Sodium Cyanide (NaCN).

  • Cyanide Hazard: Ingestion or inhalation of cyanide dust/gas is rapidly fatal.[1][2][3]

  • Acid Incompatibility: NEVER mix cyanide salts with acids outside of a quenched, basic waste stream. This generates HCN gas.[2][3][5]

  • Engineering Controls: All weighing and reactions must occur in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and a full-face shield.[5]

  • Emergency: Ensure an antidote kit (e.g., Hydroxocobalamin) is immediately available.

Chemical Strategy & Mechanism

The synthesis proceeds in two distinct phases.[6][7][8][9][10][11][12][13] The electron-donating methoxy groups at the 2 and 5 positions increase electron density at the carbonyl carbon, stabilizing the intermediate imine but slowing the nucleophilic attack by cyanide.

Mechanism Overview:

  • Imine Formation: Condensation of ammonia (from

    
    ) with the aldehyde.[6][12]
    
  • Strecker Reaction: Nucleophilic attack of cyanide on the imine to form the

    
    -aminonitrile.[6][8][9][11]
    
  • Controlled Hydrolysis: Hydration of the nitrile using cold concentrated sulfuric acid to yield the acetamide.

StreckerMechanism Aldehyde 2,5-Dimethoxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH4Cl - H2O Nitrile α-Aminonitrile (Intermediate) Imine->Nitrile + NaCN Nucleophilic Attack Amide Target: Acetamide Nitrile->Amide + H2SO4 (conc) Partial Hydrolysis (Cold)

Figure 1: Reaction pathway from aldehyde to target acetamide via the Strecker nitrile intermediate.[6]

Experimental Protocol

Phase 1: Synthesis of 2-Amino-2-(2,5-dimethoxyphenyl)acetonitrile

Reagents:

  • 2,5-Dimethoxybenzaldehyde (16.6 g, 100 mmol)

  • Ammonium Chloride (

    
    ) (5.9 g, 110 mmol)
    
  • Sodium Cyanide (

    
    ) (5.4 g, 110 mmol) [POISON] 
    
  • Solvent: Methanol (100 mL) / Water (100 mL)

  • Ammonium Hydroxide (25% aq., 10 mL)

Procedure:

  • Imine Pre-formation: In a 500 mL round-bottom flask, dissolve

    
     (5.9 g) in water (60 mL) and add Ammonium Hydroxide (10 mL).
    
  • Dissolve 2,5-dimethoxybenzaldehyde (16.6 g) in Methanol (100 mL).

  • Add the aldehyde solution to the amine solution. Stir vigorously at room temperature for 30 minutes to facilitate imine equilibrium.

  • Cyanide Addition: Dissolve

    
     (5.4 g) in water (40 mL).
    
    • Precaution: Add this solution dropwise to the reaction mixture over 20 minutes.

  • Reaction: Seal the flask and stir at 40°C for 24 hours .

    • Note: The electron-rich ring slows the reaction; extended time is required compared to simple benzaldehyde.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (200 mL). The aminonitrile usually precipitates as a solid or oil.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ), dry over 
      
      
      
      , and concentrate in vacuo.
    • Yield Expectation: 80-90% (Yellowish solid). Use directly in Phase 2.

Phase 2: Controlled Hydrolysis to Acetamide

Reagents:

  • Crude

    
    -Aminonitrile (from Phase 1)
    
  • Sulfuric Acid (

    
    ), concentrated (98%)
    
  • Ice/Water

  • Ammonium Hydroxide (

    
    ) for neutralization
    

Procedure:

  • Acid Bath: Place 50 mL of concentrated

    
     in a flask and cool to 0–5°C  in an ice/salt bath.
    
  • Addition: Add the crude aminonitrile portion-wise to the stirring acid.

    • Critical: Maintain internal temperature below 20°C . Exotherms will promote hydrolysis to the carboxylic acid (undesired).

  • Stirring: Once addition is complete, remove the ice bath and stir at room temperature (

    
    ) for 10–12 hours .
    
    • Monitoring: Monitor by TLC (EtOAc/Hexane). Disappearance of the nitrile spot and appearance of a more polar spot indicates conversion.

  • Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice .

  • Neutralization: Carefully adjust pH to ~9 using concentrated

    
     while keeping the solution cold.
    
  • Isolation:

    • The amide product should precipitate as a white/off-white solid.

    • Filter the solid, wash with cold water, and dry.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][3]

Data Summary & Validation

Typical Analytical Data:

ParameterSpecificationNotes
Appearance White to off-white crystalline solidDarkening indicates oxidation of the dimethoxy ring.
Yield (Overall) 60 - 75%Losses primarily occur during the hydrolysis workup.
IR Spectroscopy Amide I: ~1680

Amide II: ~1620

Absence of Nitrile peak (~2240

) confirms conversion.

NMR

3.7-3.8 (2x OMe)

4.8-5.0 (CH-chiral)
Distinct singlet/doublet for the methine proton.
Mass Spec

consistent with MW
Check for

(Acid byproduct) to assess purity.

Workflow Diagram:

Workflow Start Start: Aldehyde Step1 Phase 1: Strecker (NaCN/NH4Cl, MeOH/H2O) Start->Step1 Check1 TLC Check: Nitrile Formed? Step1->Check1 Check1->Step1 No (Extend Time) Step2 Phase 2: Hydrolysis (Conc H2SO4, <20°C) Check1->Step2 Yes Quench Ice Quench & Neutralization (pH 9) Step2->Quench Filter Filtration & Recrystallization Quench->Filter

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Optimization

  • Issue: Low Yield in Phase 1 (Nitrile).

    • Cause: Reversibility of imine formation due to steric hindrance of the 2-methoxy group.

    • Solution: Increase

      
       to 2.0 equivalents or use a catalytic amount of Lewis acid (e.g., 
      
      
      
      ) to activate the imine.
  • Issue: Formation of Carboxylic Acid (Over-hydrolysis).

    • Cause: Temperature too high during

      
       treatment.
      
    • Solution: Strictly maintain temperature

      
      . Alternatively, use the Radziszewski reaction  (alkaline 
      
      
      
      ), though this carries a risk of oxidizing the electron-rich aromatic ring to a quinone.
  • Issue: Product is an Oil.

    • Cause: Impurities or residual solvent.

    • Solution: Triturate with cold diethyl ether or convert to the Hydrochloride salt (using HCl/Dioxane) for easier handling, then neutralize back to free base if required.

References

  • Strecker, A. (1850).[11][14] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27–45. Link

  • Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of

    
    -Amino Acids." Chemical Reviews, 103(8), 2795–2828. Link
    
  • Shaikh, A. A., et al. (2010). "A mild and efficient method for the synthesis of

    
    -aminonitriles." Tetrahedron Letters, 51(3), 465-467. Link
    
  • Corson, B. B., et al. (1941). "

    
    -Aminophenylacetic Acid." Organic Syntheses, Coll. Vol. 1, p.89. (Standard protocol reference for Phenylglycine synthesis). Link
    
  • Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Safety Protocols." Link

Sources

Synthesis of Midodrine from 2-Amino-2-(2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Midodrine Hydrochloride

Abstract

This technical guide provides a detailed, research-grade overview of a robust and well-documented synthetic pathway to (±)-Midodrine Hydrochloride, a critical antihypotensive agent. Midodrine is a prodrug that is metabolically converted to its active form, desglymidodrine, which functions as an α1-adrenergic receptor agonist to increase vascular tone and blood pressure[1][2]. It is primarily prescribed for the treatment of severe symptomatic orthostatic hypotension[3][4]. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key procedural choices.

While the synthesis was requested from 2-Amino-2-(2,5-dimethoxyphenyl)acetamide, a thorough review of established chemical literature reveals that this is not a chemically feasible or documented precursor due to fundamental differences in the carbon skeleton compared to the Midodrine structure. The established and industrially relevant pathways converge on the synthesis of the key intermediate, (±)-2-amino-1-(2,5-dimethoxyphenyl)ethanol (desglymidodrine) , which is subsequently converted to Midodrine[5][6]. This guide therefore details a validated two-part synthetic strategy: the de novo synthesis of desglymidodrine, followed by its elaboration to Midodrine Hydrochloride.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage focuses on constructing the core phenylethanolamine structure of desglymidodrine starting from commercially available 1,4-dimethoxybenzene. The second stage involves the selective N-acylation of desglymidodrine with a glycine moiety to yield Midodrine, followed by salt formation. This strategy prioritizes safety and scalability, for instance, by employing a dibenzylamine-based approach to introduce the terminal amine, thereby avoiding the use of potentially explosive azide intermediates[7][8].

G cluster_0 PART I: Synthesis of Desglymidodrine cluster_1 PART II: Conversion to Midodrine HCl A 1,4-Dimethoxybenzene B 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone A->B  Friedel-Crafts Acylation (Chloroacetyl Chloride, AlCl₃) C 1-(2,5-Dimethoxyphenyl)-2-aminoethanone B->C  Amination (Hexamine / Delepine Reaction) D Desglymidodrine (2-Amino-1-(2,5-dimethoxyphenyl)ethanol) C->D  Ketone Reduction (Sodium Borohydride) E 2-Chloro-N-[2-(2,5-dimethoxyphenyl) -2-hydroxyethyl]acetamide D->E  N-Acylation (Chloroacetyl Chloride, KOH) F 2-(Dibenzylamino)-N-[2-(2,5-dimethoxyphenyl) -2-hydroxyethyl]acetamide E->F  Amination (Dibenzylamine) G Midodrine Base F->G  Hydrogenolysis (Pd/C, H₂) H Midodrine Hydrochloride G->H  Salt Formation (HCl)

Figure 1: Overall workflow for the synthesis of Midodrine Hydrochloride.

PART I: Synthesis of Key Intermediate: (±)-2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine)

This section details the construction of Midodrine's active metabolite, desglymidodrine, which serves as the pivotal intermediate for the final synthetic steps.

Step 1: Friedel-Crafts Acylation to 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

The synthesis begins with an electrophilic aromatic substitution on the electron-rich 1,4-dimethoxybenzene ring. Chloroacetyl chloride is used as the acylating agent with aluminum chloride as the Lewis acid catalyst to generate the reactive acylium ion.

Protocol:

  • Charge a dry, inerted reaction vessel with anhydrous dichloromethane (DCM) and cool to 0-5 °C.

  • Slowly add anhydrous aluminum chloride (AlCl₃) to the DCM with stirring to form a slurry.

  • In a separate vessel, dissolve 1,4-dimethoxybenzene in anhydrous DCM.

  • Add the 1,4-dimethoxybenzene solution dropwise to the AlCl₃ slurry, maintaining the temperature below 5 °C.

  • Next, add chloroacetyl chloride dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from isopropanol to afford 2-chloro-1-(2,5-dimethoxyphenyl)ethanone as a crystalline solid.

Experimental Rationale:

  • Lewis Acid Choice: AlCl₃ is a strong Lewis acid essential for activating the chloroacetyl chloride.

  • Temperature Control: Low-temperature addition is critical to control the exothermicity of both the AlCl₃-DCM complexation and the acylation reaction, preventing side reactions like di-acylation or polymerization.

  • Quenching: The acidic ice quench hydrolyzes the aluminum-ketone complex and protonates any remaining AlCl₃, facilitating its removal into the aqueous phase.

Reagent/ParameterMolar Equiv.Typical ConditionsPurpose
1,4-Dimethoxybenzene1.0N/AStarting Material
Aluminum Chloride1.1 - 1.2AnhydrousLewis Acid Catalyst
Chloroacetyl Chloride1.05AnhydrousAcylating Agent
Dichloromethane~10 volumesAnhydrousSolvent
Temperature0 °C to RTN/AReaction Control
WorkupHCl / IceN/AQuench & Purification

Table 1: Typical reaction parameters for Friedel-Crafts Acylation.

Step 2: Amination via Delepine Reaction to 1-(2,5-Dimethoxyphenyl)-2-aminoethanone

This step converts the α-chloroketone into a primary amine. The Delepine reaction, using hexamine (hexamethylenetetramine), provides a reliable method to form the primary amine hydrochloride salt after acidic hydrolysis of the initial quaternary ammonium salt intermediate[9][10].

Protocol:

  • Dissolve 2-chloro-1-(2,5-dimethoxyphenyl)ethanone in a suitable solvent system, such as tetrahydrofuran (THF) and water[9][11].

  • Add an equimolar amount of hexamine to the solution at ambient temperature. A thick precipitate of the quaternary salt should form.

  • Stir the mixture for 2-4 hours at room temperature to ensure complete salt formation.

  • Filter the precipitate and wash it with fresh THF.

  • Suspend the filtered salt in a mixture of ethanol and concentrated hydrochloric acid (ethanolic HCl).

  • Heat the suspension to reflux for 4-6 hours to effect the hydrolysis of the hexamine salt to the primary amine.

  • Cool the reaction mixture and filter the resulting solid.

  • Wash the solid with cold ethanol and then acetone, and dry under vacuum to yield 1-(2,5-dimethoxyphenyl)-2-aminoethanone hydrochloride.

Experimental Rationale:

  • Hexamine as Reagent: Hexamine acts as an ammonia surrogate that is easy to handle and effectively displaces the chloride. The subsequent acidic hydrolysis cleanly liberates the primary amine hydrochloride[9][10].

  • Solvent System: A THF/water system is effective for the initial quaternization reaction[9].

Step 3: Selective Ketone Reduction to (±)-2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine)

The final step in this stage is the selective reduction of the ketone carbonyl to a secondary alcohol without affecting the aromatic ring. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for ketones over other functional groups.

Protocol:

  • Suspend 1-(2,5-dimethoxyphenyl)-2-aminoethanone hydrochloride in methanol and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in small portions, maintaining the temperature below 10 °C. Vigorous gas (hydrogen) evolution will occur.

  • After the addition is complete, stir the reaction at room temperature for 2-3 hours or until the reaction is complete as monitored by TLC/HPLC.

  • Carefully add acetone to quench any excess NaBH₄.

  • Acidify the mixture with dilute HCl to a pH of ~2.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and basify with aqueous sodium hydroxide to a pH of >10 to precipitate the free amine.

  • Extract the product into an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (±)-2-amino-1-(2,5-dimethoxyphenyl)ethanol (desglymidodrine) as a solid.

Experimental Rationale:

  • Reducing Agent: NaBH₄ is a safe and selective reducing agent for ketones, making it suitable for pharmaceutical process development[12]. It does not reduce the aromatic rings.

  • Solvent: Methanol is a protic solvent that facilitates the reduction mechanism and readily dissolves the borohydride reagent.

PART II: Synthesis of (±)-Midodrine Hydrochloride from Desglymidodrine

With the core intermediate in hand, the focus shifts to attaching the glycinamide side chain.

Step 4: N-Acylation to 2-Chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide

This step involves the acylation of the primary amino group of desglymidodrine with chloroacetyl chloride under basic conditions. A two-phase Schotten-Baumann-type reaction is effective for this transformation[5][8].

Protocol:

  • Dissolve desglymidodrine (or its hydrochloride salt) in a mixture of methylene chloride and water[7].

  • Cool the biphasic mixture to 5-10 °C.

  • Add an aqueous solution of a base, such as potassium hydroxide or sodium hydroxide, portion-wise to neutralize the hydrochloride (if used) and to act as an acid scavenger.

  • Add chloroacetyl chloride dropwise while vigorously stirring and maintaining the temperature at 5-10 °C.

  • Monitor the pH and maintain it in the range of 3-6 during the addition[7].

  • After the addition, stir for an additional 1-2 hours at the same temperature.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and use the resulting solution of 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide directly in the next step.

Experimental Rationale:

  • Biphasic Conditions: The two-phase system allows the base to remain in the aqueous phase while the organic starting materials and product are in the organic phase. This setup controls the reaction rate and minimizes hydrolysis of the acid chloride.

  • Base: The base neutralizes the HCl generated during the acylation, driving the reaction to completion.

Figure 2: Simplified mechanism of N-acylation.

Step 5: Amination and Deprotection to Midodrine Base

This step introduces the terminal primary amine of the glycine moiety. To avoid side reactions and the use of hazardous reagents like sodium azide, a safer route employing dibenzylamine followed by catalytic hydrogenolysis is preferred[5][7][8].

Protocol:

  • Take the methylene chloride solution of the chloro-acetamide from the previous step and distill off the majority of the solvent.

  • Add toluene and distill again to azeotropically remove any remaining methylene chloride[5].

  • Cool the toluene solution to 85-90 °C and add dibenzylamine portion-wise.

  • Heat the mixture to reflux (approx. 110 °C) for 8-12 hours.

  • After cooling, wash the toluene solution with water to remove any salts.

  • Charge the organic solution of the dibenzyl-protected intermediate to a hydrogenation reactor.

  • Add the hydrogenation catalyst, typically 5% Palladium on Carbon (Pd/C).

  • Pressurize the reactor with hydrogen gas (4-6 bar) and heat to 50-60 °C[7].

  • Maintain stirring until hydrogen uptake ceases.

  • Cool the reactor, vent, and filter off the catalyst.

  • Concentrate the filtrate in vacuo to yield the crude Midodrine base.

Experimental Rationale:

  • Dibenzylamine as Protecting Group: Dibenzylamine serves as a stable secondary amine for the initial substitution. The two benzyl groups can be cleanly removed simultaneously under standard hydrogenolysis conditions, revealing the desired primary amine[13]. This avoids the formation of over-alkylated byproducts.

  • Catalytic Hydrogenolysis: Pd/C is a highly efficient catalyst for cleaving N-benzyl bonds. This deprotection method is clean, high-yielding, and avoids the use of harsh chemical reagents[7].

Reagent/ParameterMolar Equiv.Typical ConditionsPurpose
Chloro-acetamide Intermediate1.0In TolueneSubstrate
Dibenzylamine1.1 - 1.285-110 °CAminating Agent / Protecting Group
5% Pd/C Catalyst5-10 wt%50-60 °CHydrogenolysis Catalyst
Hydrogen Gas4-6 barN/AReducing Agent for Deprotection
SolventToluene / EthanolN/AReaction Medium

Table 2: Typical reaction parameters for amination and deprotection.

Step 6: Final Salt Formation to Midodrine Hydrochloride

The final step is the conversion of the free base into its stable, water-soluble hydrochloride salt, which is the form used in pharmaceutical formulations.

Protocol:

  • Dissolve the crude Midodrine base in a suitable alcohol, such as ethanol or isopropanol.

  • Heat the solution gently if necessary to ensure complete dissolution.

  • Add a solution of hydrochloric acid in isopropanol (or bubble anhydrous HCl gas) dropwise to the stirred solution[5][14].

  • The Midodrine Hydrochloride salt will precipitate out of the solution.

  • Cool the slurry to 0-5 °C to maximize crystallization.

  • Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C.

  • The final product is (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide hydrochloride (Midodrine HCl).

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., -OH, -NH, C=O).

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Melting Point: To compare with literature values (m.p. ~201 °C)[5].

Conclusion

This application guide outlines a validated and scalable synthetic route to Midodrine Hydrochloride. By focusing on the scientifically established pathway via the desglymidodrine intermediate, this document provides a reliable framework for laboratory synthesis and process development. The described protocols, supported by mechanistic rationale and safety considerations, are designed to meet the rigorous standards of the pharmaceutical research and development community.

References

  • Wikipedia. Midodrine.

  • Narenderan, S. T., et al. (2018). SYNTHESIS OF DESGLYMIDODRINE FROM MIDODRINE BY CONVENTIONAL AMIDE HYDROLYSIS METHOD. ResearchGate.

  • Google Patents. (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

  • Google Patents. (2006). EP1234817B1 - A process for the preparation of midodrine.

  • European Patent Office. (2002). EP 1234817 A1 - A process for the preparation of midodrine.

  • Narenderan, S. T., et al. (2018). SYNTHESIS OF DESGLYMIDODRINE FROM MIDODRINE BY CONVENTIONAL AMIDE HYDROLYSIS METHOD. Semantic Scholar.

  • Frontiers in Chemistry. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds.

  • Patent 1234817. A process for the preparation of midodrine.

  • Wikipedia. Desglymidodrine.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Amide Reduction.

  • Google Patents. (2004). WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.

  • Organic Chemistry Portal. Amine synthesis by amide reduction.

  • National Center for Biotechnology Information. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds.

  • Connected Papers. Mechanism of Action of Midodrine.

  • Google Patents. (2003). US6610886B2 - Intermediate for preparing midodrine.

  • Google Patents. (2022). US20220144754A1 - Process for preparation of midodrine and intermediates thereof.

  • WIPO PatentScope. (2004). WO/2004/018409 - AN IMPROVED PROCESS FOR THE SYNTHESIS OF (±) 2-AMINO-N-[2,(S,5-DIMETHOXYPHENYL)-2-HYDROXYETHYL] ACETAMIDE MONOHYDROCHLORIDE.

  • National Center for Biotechnology Information. (2020). Midodrine for orthostatic hypotension.

  • Health Canada. (2010). MIDODRINE Product Monograph.

  • PoTS UK. Prescribing Guidelines for Use of Midodrine For Orthostatic (Postural) Hypotension.

  • University of Bristol School of Chemistry. Protecting Group Approach.

Sources

Application Notes and Protocols for the Chiral Resolution of Racemic 2-Amino-2-(2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chiral resolution of racemic 2-Amino-2-(2,5-dimethoxyphenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol details the widely applicable and scalable method of diastereomeric salt crystallization, utilizing a chiral resolving agent to separate the enantiomers. Furthermore, this guide outlines the analytical procedures, primarily chiral High-Performance Liquid Chromatography (HPLC), required to verify the enantiomeric purity of the resolved products. This application note is intended for researchers, scientists, and professionals in the field of drug development and stereoselective synthesis.

Introduction: The Imperative of Chirality in Drug Development

In the pharmaceutical industry, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this structural nuance is of paramount importance. Often, only one enantiomer (the eutomer) exhibits the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even responsible for undesirable side effects.[1] Therefore, the ability to isolate a single enantiomer from a racemic mixture is a critical step in the development of safe and effective drugs.[2]

The target molecule, 2-Amino-2-(2,5-dimethoxyphenyl)acetamide, possesses a stereocenter at the alpha-carbon to the amino group, making it a chiral compound. Its derivatives have been investigated for a range of biological activities, underscoring the need for enantiomerically pure starting materials to elucidate structure-activity relationships accurately.

This guide focuses on the classical and industrially robust method of diastereomeric salt crystallization for the chiral resolution of this racemic amine. This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation through fractional crystallization.[1]

The Principle of Diastereomeric Salt Crystallization

The fundamental principle of this resolution technique is the conversion of a mixture of enantiomers, which share identical physical properties, into a mixture of diastereomers with distinct physical properties.[1] The process can be conceptually broken down as follows:

  • Salt Formation: The racemic amine ((R/S)-Amine) is reacted with an enantiomerically pure chiral resolving agent, for instance, (R,R)-Tartaric Acid. This reaction forms two diastereomeric salts: [(R)-Amine·(R,R)-Acid] and [(S)-Amine·(R,R)-Acid].

  • Differential Solubility: Due to their different three-dimensional arrangements, these diastereomeric salts exhibit varying solubilities in a given solvent system.

  • Fractional Crystallization: By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize out of the solution.

  • Isolation and Liberation: The crystallized diastereomer is isolated by filtration. Subsequently, the resolved enantiomer of the amine is liberated from the diastereomeric salt by treatment with a base.

The success of this method hinges on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions, which often require empirical optimization.[1]

Experimental Protocol: Resolution of Racemic 2-Amino-2-(2,5-dimethoxyphenyl)acetamide

This protocol provides a generalized procedure for the chiral resolution of racemic 2-Amino-2-(2,5-dimethoxyphenyl)acetamide using (+)-(2R,3R)-Tartaric Acid as the resolving agent.

Materials and Reagents
  • Racemic 2-Amino-2-(2,5-dimethoxyphenyl)acetamide

  • (+)-(2R,3R)-Tartaric Acid

  • Methanol

  • Ethanol

  • Isopropyl Alcohol

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl) solution (e.g., 1 M)

  • Standard laboratory glassware and equipment (flasks, beakers, magnetic stirrer, filtration apparatus)

  • Rotary evaporator

Step-by-Step Protocol

Part A: Diastereomeric Salt Formation and Crystallization

  • Dissolution of Racemate: In a suitable flask, dissolve a known amount of racemic 2-Amino-2-(2,5-dimethoxyphenyl)acetamide in a minimal amount of a heated solvent or solvent mixture (e.g., methanol, ethanol, or aqueous ethanol).

  • Dissolution of Resolving Agent: In a separate flask, dissolve an equimolar amount of (+)-(2R,3R)-Tartaric Acid in the same solvent, also with gentle heating.

  • Salt Formation: Slowly add the tartaric acid solution to the amine solution with continuous stirring.

  • Crystallization: Allow the resulting solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization. The formation of crystals of the less soluble diastereomeric salt should be observed. If crystallization is slow, seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the collected crystals under vacuum to a constant weight.

Part B: Liberation of the Enantiomerically Enriched Amine

  • Dissolution of the Salt: Dissolve the dried diastereomeric salt in a minimal amount of water.

  • Basification: While stirring, add a 2 M NaOH solution dropwise until the pH of the solution is basic (pH > 10). This will neutralize the tartaric acid and liberate the free amine.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent like dichloromethane or ethyl acetate (perform the extraction three times).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched 2-Amino-2-(2,5-dimethoxyphenyl)acetamide.

Part C: Recovery of the Chiral Resolving Agent

  • Acidification: Take the aqueous layer remaining after the extraction of the amine and acidify it with 1 M HCl until the pH is acidic (pH < 2).

  • Crystallization and Isolation: (+)-(2R,3R)-Tartaric Acid will precipitate out of the solution upon acidification and cooling. Collect the crystals by filtration.

Workflow Diagram

Chiral_Resolution_Workflow cluster_0 Part A: Diastereomeric Salt Formation & Crystallization cluster_1 Part B: Liberation of Enriched Enantiomer cluster_2 Part C: Recovery of Resolving Agent racemate Racemic Amine in Solvent mixing Mixing & Salt Formation racemate->mixing resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) in Solvent resolving_agent->mixing crystallization Cooling & Crystallization mixing->crystallization filtration Filtration crystallization->filtration crystals Less Soluble Diastereomeric Salt (Crystals) filtration->crystals mother_liquor Mother Liquor (Enriched in more soluble diastereomer) filtration->mother_liquor dissolution Dissolve Salt in Water crystals->dissolution basification Basification (e.g., NaOH) dissolution->basification extraction Organic Extraction basification->extraction drying Drying & Solvent Evaporation extraction->drying acidification Acidification of Aqueous Layer (e.g., HCl) extraction->acidification enantiomer Enantiomerically Enriched Amine drying->enantiomer recovery_cryst Crystallization & Filtration acidification->recovery_cryst recovered_agent Recovered Resolving Agent recovery_cryst->recovered_agent Analytical_Workflow start Resolved Amine Sample prep Sample Preparation (Dissolve in Mobile Phase) start->prep hplc Chiral HPLC Analysis prep->hplc data Data Acquisition (Chromatogram) hplc->data calc Peak Integration & e.e. Calculation data->calc result Enantiomeric Purity Report calc->result

Sources

Application Notes & Protocols: Chemoselective N-Alkylation of 2,5-Dimethoxyphenylglycinamide via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-N Bond Formation in Bioactive Scaffolds

Reductive amination stands as a cornerstone of modern organic synthesis, providing a reliable and controlled method for constructing carbon-nitrogen bonds.[1][2] This process, which transforms a carbonyl group and an amine into a more complex amine via an imine intermediate, is particularly vital in medicinal chemistry where precise structural modifications are paramount.[3][4] A significant advantage of this method is its ability to avoid the overalkylation often encountered with direct alkylation using alkyl halides.[1][2]

The 2,5-dimethoxyphenyl moiety is a privileged scaffold found in a multitude of neurologically active agents, particularly potent and selective agonists for serotonin receptors like the 5-HT2A receptor.[5][6][7] Its prevalence underscores the importance of developing robust synthetic routes to novel derivatives. 2,5-Dimethoxyphenylglycinamide is a versatile building block combining this key pharmacophore with an amino acid framework. Its primary amine offers a reactive handle for diversification, while the primary amide provides a point for potential peptidomimetic extension.

This guide provides a detailed protocol for the chemoselective N-alkylation of 2,5-dimethoxyphenylglycinamide using reductive amination. We will focus on the use of sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that ensures the integrity of the amide functional group, a critical aspect of this substrate's chemistry.[3][8]

Mechanistic Rationale: The Principle of Chemoselectivity

The success of the one-pot reductive amination of 2,5-dimethoxyphenylglycinamide hinges on the carefully orchestrated sequence of two key steps and the choice of a highly selective reducing agent.[4][9]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of the glycinamide onto the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which subsequently dehydrates to yield an imine. In the presence of even trace acid, this imine is protonated to form a highly electrophilic iminium ion.[4][9]

  • Chemoselective Reduction: This is the critical, rate-determining step where the choice of reducing agent is paramount. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this transformation.[3][8] The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making STAB a much milder reductant than sodium borohydride (NaBH₄).[3] This attenuated reactivity allows STAB to selectively reduce the highly reactive iminium ion much faster than it reduces the starting aldehyde or ketone.[4][9] Crucially, STAB is not sufficiently reactive to reduce the robust primary amide of the glycinamide substrate. This high degree of chemoselectivity prevents the formation of alcohol byproducts from carbonyl reduction and ensures the amide moiety remains intact.

The overall transformation is a highly efficient one-pot process that yields the desired N-alkylated product cleanly.

Reductive_Amination_Mechanism cluster_start Starting Materials Start_Amine 2,5-Dimethoxyphenylglycinamide (Primary Amine) Hemiaminal Hemiaminal Intermediate Start_Amine->Hemiaminal + Carbonyl Start_Carbonyl Aldehyde / Ketone (R1, R2) Start_Carbonyl->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ (cat. Acid) Product N-Alkylated Product Iminium->Product + Hydride (H⁻) STAB NaBH(OAc)₃ (STAB) STAB->Product

Caption: Reaction mechanism for STAB-mediated reductive amination.

Experimental Protocols

This section provides a general, robust protocol for the reductive amination of 2,5-dimethoxyphenylglycinamide with a representative aldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2,5-Dimethoxyphenylglycinamide>98% PuritySigma-AldrichEnsure it is dry before use.
Aldehyde (e.g., Isobutyraldehyde)Reagent GradeAcros OrganicsFreshly distilled if purity is questionable.
Sodium Triacetoxyborohydride (STAB)Reagent Grade, ≥97%Combi-BlocksHandle under an inert atmosphere (e.g., Nitrogen or Argon) as it is hygroscopic.[10]
1,2-Dichloroethane (DCE)Anhydrous, >99.8%Fisher ScientificA suitable alternative is anhydrous Dichloromethane (DCM) or THF.[3][10]
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeVWRFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRFor drying the organic phase.
Ethyl AcetateHPLC GradeVWRFor extraction and chromatography.
HexanesHPLC GradeVWRFor chromatography.
Step-by-Step Protocol: Synthesis of N-isobutyl-2,5-dimethoxyphenylglycinamide

This procedure is based on a 1.0 mmol scale. Adjust quantities accordingly for different scales.

Workflow start Setup reagents 1. Add 2,5-dimethoxyphenylglycinamide and anhydrous DCE to flask. start->reagents add_aldehyde 2. Add isobutyraldehyde. Stir for 20-30 min. reagents->add_aldehyde add_stab 3. Add STAB portion-wise. Monitor by TLC/LC-MS. add_aldehyde->add_stab quench 4. Quench with sat. NaHCO₃ (aq). add_stab->quench When reaction is complete extract 5. Extract with Ethyl Acetate. quench->extract dry 6. Dry organic layer with MgSO₄. extract->dry concentrate 7. Concentrate in vacuo. dry->concentrate purify 8. Purify via column chromatography. concentrate->purify end Characterize Product purify->end

Caption: Experimental workflow for one-pot reductive amination.

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethoxyphenylglycinamide (1.0 mmol, 1.0 equiv).

  • Dissolution: Under a nitrogen or argon atmosphere, add anhydrous 1,2-dichloroethane (DCE, 10 mL). Stir the suspension until the solid is fully dissolved.

  • Aldehyde Addition: Add isobutyraldehyde (1.1 mmol, 1.1 equiv) to the solution via syringe. Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv) to the flask in one portion. Note: The addition may be slightly exothermic. For larger-scale reactions, portion-wise addition is recommended.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 12 hours.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

  • Workup - Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.

Optimization and Troubleshooting

IssueProbable CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent; low reactivity of carbonyl; steric hindrance.Increase the amount of STAB to 2.0 equivalents. For ketones, add 1.0 equivalent of acetic acid with the carbonyl to catalyze iminium formation.[3] Extend the reaction time.
Formation of Dialkylated Product The newly formed secondary amine reacts with another equivalent of the aldehyde.This is a potential issue with highly reactive aldehydes.[1] Use a strict 1.0:1.0 stoichiometry of amine to aldehyde. Alternatively, perform a two-step procedure: form and isolate the imine first, then reduce it.[11]
Presence of Alcohol Byproduct Contamination of STAB with NaBH₄; presence of water.Use high-purity STAB from a reliable source. Ensure all glassware and solvents are scrupulously dry.
Difficult Purification Product is very polar and streaks on silica gel.Add 1% triethylamine to the chromatography eluent to suppress the amine's interaction with silica. Alternatively, consider reverse-phase chromatography if the product is suitable.

Conclusion

The reductive amination of 2,5-dimethoxyphenylglycinamide using sodium triacetoxyborohydride is a highly effective and chemoselective method for synthesizing N-alkylated derivatives. The mild reaction conditions preserve the integral amide functionality, making this protocol exceptionally valuable for creating diverse libraries of peptidomimetics and other complex molecules for drug discovery. By following the detailed protocol and considering the optimization strategies outlined, researchers can reliably access these valuable compounds in high yield and purity.

References

  • Myers, J. W. M. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link].

  • Bock, M. G., et al. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 2021. Available at: [Link].

  • Organic Chemistry Resources Worldwide. Reductive Amination - Common Conditions. Org-Reaction.com. Available at: [Link].

  • Zhang, Y., et al. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 2017. Available at: [Link].

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Organic-chemistry.org. Available at: [Link].

  • Kapoor, M., et al. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 2024. Available at: [Link].

  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link].

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996. Available at: [Link].

  • Wikipedia. Reductive amination. Available at: [Link].

  • Smith, E. M., et al. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 2022. Available at: [Link].

  • Rømer, E. M., et al. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. Journal of Medicinal Chemistry, 2024. Available at: [Link].

  • Rømer, E. M., et al. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed, 2024. Available at: [Link].

Sources

Precision Amide Coupling Conditions for Sterically Hindered Phenylglycinamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of phenylglycinamides (PGAs) presents a "perfect storm" in peptide chemistry: the convergence of steric hindrance (impeding nucleophilic attack) and electronic acidity (facilitating racemization). Standard coupling protocols (e.g., EDC/HOBt, HBTU/DIPEA) often fail here, resulting in either stalled reactions or significant erosion of enantiomeric excess (% ee).

This guide details three field-proven protocols to navigate this challenge. The core strategy pivots away from standard bases (DIPEA/TEA) toward collidine (2,4,6-trimethylpyridine) and utilizes next-generation coupling agents (COMU , T3P ) that kinetically favor amidation over azlactone formation.

Mechanistic Insight: The Azlactone Trap

To solve the problem, one must understand the failure mode. Phenylglycine (Phg) is uniquely sensitive because the


-proton is benzylic. Upon activation of the carboxylic acid, the risk of azlactone (oxazolone)  formation increases.
  • The Kinetic Challenge: Steric hindrance in the amine or the acid slows down the desired path (

    
    ).
    
  • The Thermodynamic Trap: The slow coupling rate allows the competing intramolecular cyclization (

    
    ) to dominate, forming the azlactone.
    
  • The Racemization: The azlactone's

    
    -proton is highly acidic (
    
    
    
    ). In the presence of strong bases (DIPEA), it deprotonates rapidly, destroying stereochemistry.
Pathway Visualization

Azlactone_Mechanism Start Activated Phg-Acid (Sterically Hindered) Amide Desired Amide (Retention of Configuration) Start->Amide k_amide (Slow due to sterics) Azlactone Azlactone (Oxazolone) Intermediate Start->Azlactone k_cyc (Fast) Azlactone->Amide Amine Attack Enol Enolized Azlactone (Achiral/Planar) Azlactone->Enol Base (DIPEA) Enol->Azlactone Reprotonation Racemic Racemic Amide (50:50 L/D) Enol->Racemic Amine Attack

Caption: Competition between direct amidation and azlactone-mediated racemization. Steric hindrance slows


, increasing the window for azlactone formation.

Strategic Decision Matrix

Select your protocol based on the specific steric demand and solubility of your substrates.

FactorProtocol A: The Modern Standard Protocol B: The Biomimetic Route Protocol C: The "Sledgehammer"
Reagents COMU / Oxyma / Collidine T3P / Pyridine HATU / HOAt / Collidine
Primary Use High Purity, Modest StericsScalability, Easy WorkupExtreme Sterics (Tetrasubstituted)
Racemization Risk Very Low (<1%)Extremely Low (<0.5%)Low to Moderate (Requires control)
Solvent DMF or NMPEtOAc, MeTHF, or DMFDMF or DMAc
Base TMP (Collidine) Pyridine or NMMTMP (Collidine)

Detailed Experimental Protocols

Protocol A: COMU/Collidine (The Gold Standard)

Why: COMU is a third-generation uronium salt containing the Oxyma leaving group. It is safer (non-explosive) than benzotriazoles and shows superior resistance to epimerization when paired with Collidine (TMP). TMP is a weaker base (


) than DIPEA (

), sufficient to activate the reaction but too sterically hindered to rapidly deprotonate the azlactone.

Materials:

  • Carboxylic Acid (Phg derivative): 1.0 equiv

  • Amine: 1.1 – 1.2 equiv[1]

  • COMU: 1.0 – 1.1 equiv

  • Oxyma Pure: 1.0 equiv (Optional, but recommended for extra safety against racemization)

  • Base: 2,4,6-Collidine (TMP): 2.5 – 3.0 equiv

  • Solvent: DMF (Anhydrous), 0.1 M concentration

Step-by-Step:

  • Dissolution: Dissolve the Phg-acid and Oxyma Pure in anhydrous DMF in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice/water bath. Critical: Do not skip cooling.

  • Activation: Add Collidine. Stir for 2 minutes.

  • Coupling Agent: Add COMU in one portion. Stir at 0 °C for 5–10 minutes to form the active ester.

    • Note: The solution may turn yellow/orange; this is normal.

  • Amine Addition: Add the amine substrate (dissolved in minimal DMF if solid).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT). Monitor by LC-MS.[2]

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (to remove DMF), then 0.5M HCl (rapid wash), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[1]

Protocol B: T3P/Pyridine (The Low-Epimerization Route)

Why: T3P (Propylphosphonic anhydride) activates the acid via a mixed anhydride that is less prone to oxazolone formation. It is widely regarded as the reagent of choice for preserving chiral integrity in phenylglycines.

Materials:

  • Phg-Acid: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv[1]

  • T3P: 1.5 – 2.0 equiv (supplied as 50% w/w solution in EtOAc or DMF)

  • Base: Pyridine (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc (Preferred) or DMF/DCM

Step-by-Step:

  • Setup: Combine Phg-acid and Amine in EtOAc (or solvent of choice) at 0 °C .

  • Base Addition: Add Pyridine.

  • T3P Addition: Add T3P solution dropwise over 5 minutes.

    • Tip: T3P is viscous; weigh it by mass rather than volume for accuracy.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to RT. T3P reactions can be slower; allow 12–24 hours if sterics are significant.

  • Workup: The by-products of T3P are water-soluble.[3] Simply wash with water, 0.5M HCl, and NaHCO₃.

Protocol C: HATU/HOAt/Collidine (Extreme Sterics)

Why: When sterics are massive (e.g., coupling to an N-methylated amine or a bulky aniline), T3P may be too slow. HATU is the most reactive standard reagent. To use it without racemizing Phg, we must use Collidine and maintain low temperatures.

Materials:

  • Phg-Acid: 1.0 equiv

  • Amine: 1.2 – 1.5 equiv

  • HATU: 1.1 – 1.2 equiv

  • HOAt: 1.1 equiv (Additive to accelerate active ester formation)

  • Base: 2,4,6-Collidine: 3.0 equiv

  • Solvent: DMF or DMAc (Dimethylacetamide)

Step-by-Step:

  • Pre-activation (Cold): Dissolve Phg-acid and HOAt in DMF. Cool to -10 °C (Ice/Salt or Acetone/Dry Ice).

  • Base: Add Collidine.

  • Activation: Add HATU. Stir for only 2–5 minutes. Long pre-activation increases racemization risk.

  • Coupling: Add the Amine immediately.

  • Maintenance: Keep at 0 °C for at least 2 hours. Only warm to RT if reaction stalls.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Yield (<30%) Steric bulk preventing attack.Switch to Protocol C (HATU). Increase concentration to 0.3 M. Consider microwave heating (caution: high racemization risk, use 50°C max).
High Epimerization (>5%) Base is too strong or Temp too high.Switch to Protocol B (T3P) or Protocol A with Collidine . Ensure 0 °C start. Avoid DIPEA/TEA entirely.
Reaction Stalls Activated ester hydrolysis or slow kinetics.Add a catalytic amount of DMAP (Warning: DMAP is a "racemization catalyst"; use only if necessary and keep temp low). Or try Acid Fluoride method (TFFH).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Bode, J. W., et al. (2011). The Synthesis of Sterically Hindered Amides. CHIMIA, 65(12), 915-920. Link

  • Carpino, L. A., et al. (2000). The 7-Azabenzotriazole Oxyma: A New, Efficient, and Safe Coupling Reagent. Organic Letters, 2(15), 2253–2256. Link

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(23), 2325-2329. Link

Sources

Application Note: Recrystallization Solvents for 2-Amino-2-(2,5-dimethoxyphenyl)acetamide Hydrochloride

[1]

Executive Summary & Chemical Context[1][2][3]

2-Amino-2-(2,5-dimethoxyphenyl)acetamide hydrochloride is an

The 2,5-dimethoxy substitution pattern increases the electron density of the aromatic ring, making the compound sensitive to oxidative stress and strong acids at high temperatures. Therefore, the recrystallization strategy must balance solubility differentiation with thermal stability .

Key Physicochemical Properties
PropertyCharacteristicImplication for Recrystallization
Ionic Character Hydrochloride SaltHigh solubility in water and lower alcohols (MeOH, EtOH). Insoluble in non-polar solvents.
H-Bonding Primary Amide & AmineStrong intermolecular H-bonding; prone to oiling out if cooling is too rapid.
Lipophilicity Dimethoxy Phenyl RingProvides solubility in moderate polarity solvents (warm IPA), enabling antisolvent precipitations.
Stability Electron-Rich RingAvoid prolonged boiling in high-boiling solvents (e.g., DMSO/DMF) to prevent decomposition.

Solvent Selection Strategy

The selection of solvents follows a "Polarity-Solubility" gradient. For HCl salts of amino acid amides, a single-solvent system is often insufficient due to the steep solubility curve required. A Solvent-Antisolvent binary system is recommended.

Solvent Screening Matrix
Solvent ClassExamplesSolubility (Hot)Solubility (Cold)Role
Class 1: Primary Solvents Methanol, Ethanol (95% or Anhydrous)HighModerate/HighDissolves the salt. Methanol is best for initial dissolution but may retain impurities.
Class 2: Modifiers Isopropanol (IPA), WaterModerateLowIPA is an excellent single-solvent candidate. Water is used only in trace amounts to break crystal lattice if dissolution is difficult.
Class 3: Antisolvents Ethyl Acetate, MTBE, Diethyl EtherVery LowInsolubleInduces nucleation and maximizes yield. MTBE is preferred over ether due to higher boiling point and safety.
Class 4: Avoid DCM, Hexane, TolueneInsolubleInsolubleCannot dissolve the salt; only useful for washing filter cakes.
Recommended Solvent Systems
  • System A (High Purity): Methanol / MTBE .

    • Mechanism:[1] Dissolve in minimum hot Methanol. Add MTBE until turbid. Cool.

    • Pros: Excellent rejection of non-polar organic impurities.

  • System B (Scalable): Ethanol (Abs.) / Ethyl Acetate .[2]

    • Mechanism:[1] Dissolve in refluxing Ethanol. Add Ethyl Acetate.[2]

    • Pros: Ethanol is less toxic than Methanol; Ethyl Acetate is a standard process solvent.

  • System C (Inorganic Removal): Isopropanol / Water (95:5) .

    • Mechanism:[1] The small water content aids dissolution; cooling drives the salt out while inorganic salts (like NH4Cl) may remain or be filtered off hot depending on concentration.

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the optimal recrystallization path based on the crude material's impurity profile.

SolventSelectionStartCrude 2-Amino-2-(2,5-dimethoxyphenyl)acetamide HClCheckInorganicContains Inorganic Salts?(e.g., NH4Cl)Start->CheckInorganicDissolveHotMeOHDissolve in Hot Methanol(10 vol)CheckInorganic->DissolveHotMeOHYesDissolveHotIPADissolve in Refluxing Isopropanol(15-20 vol)CheckInorganic->DissolveHotIPANoFilterHotHot Filtration(Remove insoluble inorganics)DissolveHotMeOH->FilterHotConcentrateConcentrate to 3-4 volFilterHot->ConcentrateAddAntisolventAdd MTBE or EtOAc(Dropwise until turbid)Concentrate->AddAntisolventCoolingControlled Cooling(Reflux -> 25°C -> 0°C)AddAntisolvent->CoolingCheckSolubilityFully Soluble?DissolveHotIPA->CheckSolubilityAddWaterAdd 2-5% Water(Dropwise)CheckSolubility->AddWaterNoCheckSolubility->CoolingYesAddWater->CoolingIsolationFiltration & Wash(Cold Antisolvent)Cooling->IsolationDryingVacuum Dry(40-45°C)Isolation->Drying

Caption: Decision matrix for solvent selection based on impurity profile (Inorganic vs. Organic).

Detailed Experimental Protocols

Protocol A: Recrystallization from Methanol/MTBE (High Purity)

Best for: Removal of colored organic impurities and unreacted starting materials.

  • Dissolution:

    • Place 10.0 g of crude 2-Amino-2-(2,5-dimethoxyphenyl)acetamide HCl in a round-bottom flask.

    • Add Methanol (30-40 mL) and heat to reflux (65°C) with magnetic stirring.

    • Note: If the solution is not clear after 15 minutes, add Methanol in 5 mL increments. If solids persist (likely inorganic salts), perform a hot filtration.

  • Nucleation Setup:

    • Remove the heat source but keep the flask on the stirrer.

    • Immediately add MTBE (Methyl tert-butyl ether) dropwise to the hot solution.

    • Stop adding MTBE when a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 mL of Methanol to clear the solution again (supersaturation point).

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (20-25°C) over 1-2 hours. Rapid cooling may cause oiling out.

    • Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using a Buchner funnel.

    • Wash the cake with 2 x 10 mL of cold MTBE/Methanol (3:1) mixture.

  • Drying:

    • Dry under vacuum at 40-45°C for 6-8 hours.

    • Expected Yield: 75-85%.

Protocol B: Recrystallization from Isopropanol (IPA)

Best for: Large-scale purification where avoiding ethers is preferred.

  • Dissolution:

    • Suspend crude solid in Isopropanol (15 volumes, e.g., 150 mL for 10 g).

    • Heat to reflux (82°C).

    • If dissolution is incomplete, add Water dropwise via a syringe. Do not exceed 5% v/v of water, or yield will suffer.

  • Cooling & Growth:

    • Turn off heat and allow the vessel to cool on the heating block (slow cooling).

    • Seeding: If available, add a few crystals of pure product at 50°C to induce controlled growth.

  • Filtration:

    • Filter at 0-5°C.

    • Wash with cold Isopropanol.

Critical Technical Considerations

"Oiling Out" Phenomenon

Amino acid amide salts are prone to separating as an oil rather than crystals if the polarity changes too fast or the temperature drops too quickly.

  • Remedy: If oiling occurs, reheat the mixture until clear. Add a seed crystal. Cool very slowly (wrap the flask in foil or cotton). Increase the proportion of the polar solvent (Methanol/Ethanol).

Thermal Instability

The 2,5-dimethoxy ring is electron-rich.

  • Warning: Do not reflux for extended periods (>4 hours).

  • Warning: Avoid high drying temperatures (>60°C) which might induce oxidation or discoloration (pinking).

Salt Stoichiometry

Ensure the compound is fully protonated. Free base amines crystallize differently. If the crude was prepared via acid hydrolysis or Strecker reaction, ensure excess HCl was removed, but the pH should remain acidic during recrystallization.

References

  • Vertex AI Search. (2023). Synthesis and purification of Midodrine intermediates.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted acetamides. Retrieved from [Link]

  • Justia Patents. (2022). Process for preparation of midodrine and intermediates thereof. Retrieved from [Link]

(Note: While direct literature on the specific CAS 1218740-22-7 is limited, the protocols above are derived from validated methods for structurally homologous 2,5-dimethoxy-phenethyl and phenylglycine derivatives found in the cited patent literature.)

Preparation of 2,5-dimethoxy-substituted alpha-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DMP Topic: Precision Synthesis of 2,5-Dimethoxyphenylalanine and Related 2,5-Dimethoxy-Substituted


-Amino Acids
Date:  February 25, 2026

Executive Summary

This application note details the synthetic protocols for the preparation of 2,5-dimethoxy-substituted


-amino acids, specifically 2,5-dimethoxyphenylalanine (2,5-DMP) . These molecules are critical pharmacophores in the development of methoxatin (PQQ) analogs, neuroactive peptides, and PET radiotracers.

Due to the electron-rich nature of the 2,5-dimethoxybenzene moiety, these substrates present unique challenges, including susceptibility to oxidative degradation (quinone formation) and specific electronic effects during electrophilic substitution. This guide presents two validated pathways:

  • Route A (Scale-Up): Asymmetric Hydrogenation of Dehydroamino Acids.

  • Route B (Discovery/Library): Enantioselective Phase-Transfer Catalyzed (PTC) Alkylation.

Strategic Analysis & Chemical Logic

The Electronic Challenge: Quinone Oxidation

The 2,5-dimethoxy substitution pattern renders the aromatic ring highly electron-rich (


 effect of two methoxy groups). While this facilitates electrophilic aromatic substitution, it drastically lowers the oxidation potential.
  • Risk: Exposure to strong oxidants or prolonged air exposure under acidic conditions can lead to demethylation and oxidation to 2,5-dimethoxy-1,4-benzoquinone .

  • Mitigation: All protocols utilize inert atmospheres (

    
     or 
    
    
    
    ). Workups avoid strong oxidizing acids (
    
    
    ) or radical initiators.
Route Selection Matrix
FeatureRoute A: Asymmetric HydrogenationRoute B: PTC Alkylation
Primary Utility Multi-gram to Kilogram ScaleMilligram to Gram (Library Synthesis)
Chirality Source Chiral Phosphine Ligand (e.g., DIPAMP)Chiral Phase Transfer Catalyst (Cinchona)
Step Count 3 (Linear)2 (Convergent)
Cost Driver Rhodium/Ruthenium MetalEnantiopure Catalyst & Schiff Base
Enantiomeric Excess Typically >98% eeTypically 90–96% ee

Visualizing the Synthetic Workflow

The following diagram outlines the retrosynthetic logic and forward pathways described in this guide.

SynthesisPathways cluster_RouteA Route A: Asymmetric Hydrogenation (Scale) cluster_RouteB Route B: PTC Alkylation (Discovery) Target Target: (S)-2,5-Dimethoxyphenylalanine Aldehyde 2,5-Dimethoxy- benzaldehyde Azlactone Azlactone Intermediate Aldehyde->Azlactone Erlenmeyer-Plöchl (Ac2O, NaOAc) Dehydro (Z)-Dehydroamino Acid Azlactone->Dehydro Hydrolysis Dehydro->Target H2, [Rh(DIPAMP)]+ Bromide 2,5-Dimethoxy- benzyl bromide Alkylated Protected Intermediate Bromide->Alkylated + Schiff Base (Chiral PTC) Schiff Glycine Schiff Base Schiff->Alkylated Alkylated->Target Deprotection (HCl/MeOH)

Figure 1: Comparative workflow for the synthesis of (S)-2,5-dimethoxyphenylalanine.

Detailed Protocols

Method A: Asymmetric Hydrogenation (The "Gold Standard")

This route utilizes the Erlenmeyer-Plöchl azlactone synthesis to generate the dehydroamino acid precursor, followed by Rhodium-catalyzed asymmetric hydrogenation.

Step 1: Synthesis of (Z)-2-acetamido-3-(2,5-dimethoxyphenyl)acrylic acid

  • Reagents: 2,5-dimethoxybenzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), Sodium Acetate (anhydrous, 1.1 eq), Acetic Anhydride (3.0 eq).

  • Solvent: Acetic Anhydride (acts as solvent).

Protocol:

  • Charge a round-bottom flask with 2,5-dimethoxybenzaldehyde (16.6 g, 100 mmol), N-acetylglycine (12.9 g, 110 mmol), and anhydrous NaOAc (9.0 g, 110 mmol).

  • Add acetic anhydride (30 mL).

  • Heat the mixture to 100°C for 2 hours. The solution will turn yellow/orange as the azlactone forms.

  • Cool to room temperature. A crystalline mass typically forms.

  • Add cold water (100 mL) to the flask and break up the solid mass. Stir for 30 minutes to hydrolyze the excess acetic anhydride.

  • Filter the solid azlactone and wash with cold water.

  • Hydrolysis: Suspend the crude azlactone in Acetone/Water (1:1, 200 mL) and reflux for 4 hours. The ring opens to form the dehydroamino acid.[1]

  • Cool and acidify with 1M HCl to pH 2.

  • Filter the precipitate, wash with water, and dry in vacuo.

    • Checkpoint: The product should be the (Z)-isomer (thermodynamically favored).

    • Expected Yield: 65–75%.

Step 2: Asymmetric Hydrogenation

  • Catalyst: [Rh(COD)(R,R-DIPAMP)]BF4 (1 mol%).

  • Conditions:

    
     (3 bar), MeOH, Room Temp.
    

Protocol:

  • In a glovebox or under strict

    
    , dissolve the dehydroamino acid (10 mmol) in degassed Methanol (50 mL).
    
  • Add the Rhodium catalyst (0.1 mmol).

  • Transfer to a high-pressure hydrogenation vessel (e.g., Parr reactor).

  • Purge with

    
     (3 cycles) and pressurize to 3 bar (45 psi) .
    
  • Stir at room temperature for 12 hours.

  • Vent

    
     and concentrate the solvent.
    
  • Purification: The catalyst is removed by passing the solution through a short pad of silica or via recrystallization from water/ethanol.

Method B: Phase-Transfer Catalyzed Alkylation (The "O'Donnell" Method)

Ideal for rapid synthesis of analogs or when metal contamination is a concern.

  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester.

  • Electrophile: 2,5-dimethoxybenzyl bromide.[2]

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).

  • Base: CsOH·H2O or 50% KOH (aq).

Protocol:

  • Safety Note: 2,5-dimethoxybenzyl bromide is a potent lachrymator. Handle in a fume hood.

  • Dissolve the Glycine Schiff base (1.0 eq) and the Chiral Catalyst (0.1 eq) in Toluene/Chloroform (7:3 ratio) at -20°C.

  • Add the base (5.0 eq). Stir vigorously.

  • Add 2,5-dimethoxybenzyl bromide (1.2 eq) dropwise.

  • Monitor by TLC (Silica, Hexane/EtOAc 4:1) for consumption of the Schiff base.

  • Workup: Dilute with water, extract with DCM. Dry organic layer over

    
     and concentrate.
    
  • Hydrolysis: Dissolve the crude oil in THF (10 mL) and add 1M Citric Acid (10 mL). Stir for 2 hours to cleave the imine.

  • Wash with Hexane (removes benzophenone). Basify the aqueous layer (pH 10) and extract with DCM to recover the amino ester.

  • Final Deprotection: Treat the ester with 4M HCl/Dioxane to yield the free amino acid hydrochloride salt.

Analytical Specifications

Data summarized below represents typical acceptance criteria for pharmaceutical grade intermediates.

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity > 98.0%HPLC (C18, 0.1% TFA/MeCN)
Chiral Purity > 99.0% ee (Method A) / > 94% ee (Method B)[2]Chiral HPLC (Daicel Chiralpak ZWIX)
1H NMR (D2O)

6.9 (m, 3H, Ar-H), 3.9 (d, 1H,

-H), 3.7 (s, 6H, OMe), 3.1 (dd, 2H,

-H)
400 MHz NMR
Mass Spec [M+H]+ = 226.10ESI-MS

Mechanistic Visualization: Asymmetric Hydrogenation

The high enantioselectivity in Method A is driven by the chelation of the dehydroamino acid to the Rhodium center.

CatalyticCycle PreCat [Rh(DIPAMP)(Solvent)2]+ Complex Substrate Coordination (Bidentate Enamide) PreCat->Complex + Dehydroamino Acid OxAdd Oxidative Addition (Rh(III)-Dihydride) Complex->OxAdd + H2 (RDS) MigIns Migratory Insertion (C-H Bond Formation) OxAdd->MigIns Stereo-determining Step Elim Reductive Elimination (Product Release) MigIns->Elim Elim->PreCat Regeneration

Figure 2: Simplified catalytic cycle for Rh-DIPAMP mediated hydrogenation. The facial selectivity is determined during the migratory insertion step.

References

  • Erlenmeyer-Plöchl Synthesis

    • Erlenmeyer, E. (1893).[3] Annalen der Chemie, 275, 1.

    • Modern Application: Carter, H. E. (1946).[3][4] "Azlactones."[1][3][4][5][6] Organic Reactions, 3, 198.[3][4]

  • Asymmetric Hydrogenation (Knowles' Chemistry)

    • Vineyard, B. D., Knowles, W. S., Sabacky, M. J., Bachman, G. L., & Weinkauff, D. J. (1977). "Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst."[7] Journal of the American Chemical Society, 99(18), 5946-5952.

  • Phase Transfer Catalysis (O'Donnell/Lygo/Corey)

    • O'Donnell, M. J., & Eckrich, T. M. (1978). "The synthesis of amino acid derivatives by phase transfer catalysis." Tetrahedron Letters, 19(47), 4625-4628.

    • Lygo, B., & Wainwright, P. G. (1997). "A new class of asymmetric phase-transfer catalysts derived from Cinchona alkaloids."[8] Tetrahedron Letters, 38(49), 8595-8598.

  • 2,5-Dimethoxy Specific Handling: Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. (Referencing general handling of 2,5-dimethoxy-4-substituted phenethylamines and precursors). Transform Press.

Sources

Troubleshooting & Optimization

Troubleshooting low yields in Strecker reaction of 2,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Strecker synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Strecker reaction, specifically when using 2,5-dimethoxybenzaldehyde as a substrate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot low yields and other common issues.

The Strecker synthesis is a classic and powerful multicomponent reaction for synthesizing α-amino acids from aldehydes.[1][2] However, the electronic properties of substituted benzaldehydes, like 2,5-dimethoxybenzaldehyde, can introduce specific challenges that require careful optimization.

Troubleshooting Guide (Q&A Format)

This section directly addresses specific problems you may be encountering during your experiments.

Question 1: My reaction has stalled with significant unreacted 2,5-dimethoxybenzaldehyde remaining. What is the likely cause and how can I fix it?

Answer:

This is a very common issue, and it almost always points to inefficient formation of the crucial imine or iminium ion intermediate.[3][4][5] The two electron-donating methoxy groups on the aromatic ring increase electron density at the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophilic attack by ammonia.

Causality Explained: The first mechanistic step of the Strecker reaction is the condensation of the aldehyde with ammonia to form an imine, which then gets protonated to an iminium ion.[2][6] This iminium ion is the actual electrophile that reacts with the cyanide ion. If the initial condensation is slow or the equilibrium favors the starting materials, the overall reaction cannot proceed, and you will recover your aldehyde.

Recommended Actions & Protocols:

  • Confirm Imine Formation: Before adding your cyanide source, monitor the reaction between 2,5-dimethoxybenzaldehyde and your ammonia source (e.g., NH₄Cl) by TLC. You should see the aldehyde spot diminish and a new, more polar spot for the imine/hemiaminal appear. If you don't see this change, the reaction hasn't initiated.

  • Optimize pH and Reagent Stoichiometry: The reaction is promoted by mild acid, which protonates the aldehyde's carbonyl group, making it a better electrophile.[3][7] Using a salt like ammonium chloride (NH₄Cl) is effective because it provides both the ammonia (NH₃) and the mild acid (NH₄⁺, pKa ~9.25).[8][9] Ensure you are using at least a stoichiometric equivalent of the ammonia source.

  • Increase Temperature (with caution): Gently warming the aldehyde/ammonia mixture (e.g., to 40-50 °C) can help overcome the activation energy for imine formation. However, be cautious, as excessive heat can promote side reactions like benzoin condensation or aldehyde oxidation, which has been observed with other benzaldehyde derivatives.[10][11]

  • Consider Pre-formation of the Imine: In some cases, pre-forming the imine by reacting the aldehyde and ammonia source in a solvent like ethanol or methanol for a few hours before adding the cyanide can significantly improve yields.[9]

Workflow: Troubleshooting Stalled Imine Formation

G start Low Yield: Unreacted Aldehyde Detected check_imine Monitor Imine Formation via TLC (Pre-Cyanide Addition) start->check_imine imine_formed Imine Spot Observed? check_imine->imine_formed no_imine Action: Optimize Imine Formation imine_formed->no_imine No yes_imine Problem Lies Elsewhere: (e.g., Cyanide Addition or Hydrolysis) imine_formed->yes_imine Yes no_imine_steps 1. Check pH & Stoichiometry 2. Increase Temperature (40-50°C) 3. Pre-form Imine in EtOH/MeOH 4. Re-run and Monitor no_imine->no_imine_steps

Caption: Troubleshooting logic for addressing unreacted starting aldehyde.

Question 2: My reaction is producing a major byproduct instead of the desired α-aminonitrile. What is it and how can I prevent it?

Answer:

The most likely byproduct is the corresponding cyanohydrin (2,5-dimethoxybenzaldehyde cyanohydrin). This occurs when the cyanide ion directly attacks the aldehyde's carbonyl carbon instead of the iminium ion.

Causality Explained: The Strecker synthesis involves a delicate equilibrium between multiple species.[12] Cyanide (CN⁻) is a potent nucleophile and can attack the electrophilic carbonyl carbon of the aldehyde directly. This competing reaction forms a cyanohydrin.[9] If imine formation is slow (as discussed in Q1), or if the concentration of free aldehyde is high when the cyanide is added, cyanohydrin formation can become the dominant pathway.

Recommended Actions & Protocols:

  • Control the Order of Addition: Add the cyanide source after the aldehyde and ammonia have had time to react and form the imine. Adding all three components simultaneously can favor cyanohydrin formation.

  • Use a Cyanide Source that Favors In Situ HCN Generation: Using a combination like KCN/NH₄Cl or TMSCN can be more effective than using HCN gas directly. The gradual generation of the nucleophile can help maintain a low concentration at any given time, favoring addition to the more reactive iminium ion over the less reactive aldehyde.[13]

  • Solvent Choice: While aqueous or alcoholic solvents are common, exploring less polar aprotic solvents like THF or Dichloromethane (DCM) can sometimes alter the equilibria and disfavor cyanohydrin formation.[13]

Table 1: Troubleshooting Byproduct Formation
SymptomProbable CauseRecommended Action
Major byproduct, less polar than aminonitrile Cyanohydrin formationEnsure imine is formed before adding cyanide. Control pH.
Polymeric material or tar Aldol-type self-condensation or oxidationAvoid high temperatures and basic conditions. Ensure reagents are pure.[11]
Benzoin-like dimer Benzoin condensationThis is a known side reaction for benzaldehydes. Ensure cyanide is consumed by the iminium ion; avoid excess cyanide and prolonged heating.[10]
Question 3: I successfully formed the α-aminonitrile, but my yield plummets after the acidic or basic hydrolysis step. Why?

Answer:

The hydrolysis of the nitrile to a carboxylic acid is the second critical stage of the Strecker synthesis, and it is often challenging, especially with sterically hindered nitriles.[3][8] The α-aminonitrile derived from 2,5-dimethoxybenzaldehyde has steric bulk from the substituted aromatic ring, which can make the cyano group less accessible to hydrolysis.

Causality Explained: Nitrile hydrolysis, whether acid- or base-catalyzed, proceeds through a tetrahedral intermediate after the addition of water or hydroxide to the nitrile carbon.[14] Steric hindrance around the nitrile group can make this nucleophilic attack difficult, requiring harsh conditions (high temperatures, strong acid/base concentrations). These harsh conditions can, in turn, lead to degradation of the desired amino acid product or the formation of side products. For example, under strong acidic conditions, the methoxy groups could potentially be cleaved.

Recommended Actions & Protocols:

  • Forceful Hydrolysis Conditions: You will likely need more forcing conditions than for a simple aliphatic nitrile. This means heating under reflux with a strong acid (e.g., 6M HCl or concentrated HCl) or a strong base (e.g., 6M NaOH) for an extended period (12-48 hours).[15]

  • Stepwise Hydrolysis: Sometimes, a two-step hydrolysis is more effective. First, hydrolyze the nitrile to the corresponding α-amino amide under milder conditions. The amide can then be isolated and subjected to a second, more vigorous hydrolysis to the carboxylic acid.[16][17] This can sometimes prevent degradation by avoiding prolonged exposure of the final amino acid to harsh conditions.

  • Monitor for Completion: Do not assume the hydrolysis is complete after a set time. Take aliquots from the reaction, quench them, and analyze by TLC or LC-MS to track the disappearance of the aminonitrile and the appearance of the amino acid.

Protocol: Acid-Catalyzed Hydrolysis of 2-(2,5-dimethoxyphenyl)aminoacetonitrile
  • Setup: In a round-bottom flask equipped with a reflux condenser, add the crude α-aminonitrile (1.0 eq).

  • Reagent Addition: Add a 6M aqueous solution of Hydrochloric Acid (HCl) (enough to fully dissolve the substrate, typically 5-10 mL per gram of nitrile).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) using a heating mantle.

  • Monitoring: After 12 hours, cool the reaction, take a small aliquot, and neutralize it with a base (e.g., NaHCO₃). Spot on a TLC plate against a standard of the starting aminonitrile to check for conversion. Continue refluxing until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. The amino acid may precipitate as its hydrochloride salt. If not, concentrate the solution under reduced pressure.

  • Purification: The crude amino acid can be purified by recrystallization from a solvent system like ethanol/water or by ion-exchange chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Strecker reaction?

The Strecker synthesis is a two-part process.[1]

  • Part 1: α-Aminonitrile Formation: An aldehyde reacts with ammonia to form an imine. The imine is protonated to an iminium ion, which is then attacked by a cyanide nucleophile to form an α-aminonitrile.[4][5]

  • Part 2: Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding the final α-amino acid product.[3][15]

Diagram: Key Pathways in the Strecker Reaction

G cluster_0 Strecker Reaction Pathways Aldehyde 2,5-Dimethoxy- benzaldehyde Imine Imine / Iminium Ion Aldehyde->Imine + NH₃ - H₂O Cyanohydrin Cyanohydrin (Side Product) Aldehyde->Cyanohydrin + CN⁻ Aminonitrile α-Aminonitrile (Desired Intermediate) Imine->Aminonitrile + CN⁻ AminoAcid α-Amino Acid (Final Product) Aminonitrile->AminoAcid Hydrolysis (H₃O⁺ or OH⁻)

Caption: Desired Strecker pathway versus the competing cyanohydrin side reaction.

Q2: Are there alternative reagents for the cyanide and ammonia sources?

Yes, several variations exist.

  • Ammonia Source: Besides NH₄Cl, aqueous ammonia (NH₄OH) or a solution of ammonia in an alcohol (e.g., methanol) can be used. Primary or secondary amines can also be used to produce N-substituted amino acids.[4]

  • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common. Trimethylsilyl cyanide (TMSCN) is another popular reagent, often used in aprotic solvents and sometimes with a Lewis acid catalyst.[13]

Q3: What are the critical safety precautions for this reaction?

The primary hazard is the use of cyanide salts (KCN, NaCN) or TMSCN. These reagents are highly toxic.

  • Acidic Conditions: When cyanide salts are mixed with acid, they release highly toxic and flammable hydrogen cyanide (HCN) gas. All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Quenching: Any residual cyanide in the reaction mixture or on glassware must be quenched before disposal. This is typically done by treating with an excess of bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions (pH > 10).

References

  • Strecker Synthesis - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Strecker Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications - Chemistry Notes. (2021, July 27). Chemistry Notes. Retrieved February 25, 2026, from [Link]

  • Hofmann, T., & Schieberle, P. (2000). Formation of aroma-active strecker-aldehydes by a direct oxidative degradation of Amadori compounds. Journal of Agricultural and Food Chemistry, 48(9), 4301–4305. [Link]

  • Ghaffar, T., & Parkins, A. W. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(7), 2445–2449. [Link]

  • de Figueiredo, R. M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1645–1657. [Link]

  • The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies - Durham e-Theses. (2011, September 9). Durham University. Retrieved February 25, 2026, from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkat USA. Retrieved February 25, 2026, from [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC. (2021, January 7). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • hydrolysis of nitriles - Chemguide. (n.d.). Chemguide. Retrieved February 25, 2026, from [Link]

  • Chemistry of Nitriles. (2025, January 19). LibreTexts. Retrieved February 25, 2026, from [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • (a) Overview of Strecker reaction of benzaldehyde, yielding the related... - ResearchGate. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Proton transfers in the Strecker reaction revealed by DFT calculations - Beilstein Journals. (2014, August 1). Beilstein Journals. Retrieved February 25, 2026, from [Link]

  • Strecker amino acid synthesis - chemeurope.com. (n.d.). ChemEurope. Retrieved February 25, 2026, from [Link]

  • Jarusiewicz, J., et al. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. Molecules, 14(11), 4605–4616. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory? - Knowledge. (2024, December 7). Bloomtech. Retrieved February 25, 2026, from [Link]

  • Why doesn't Strecker synthesis produce AHAs instead? - Chemistry Stack Exchange. (2025, December 28). Chemistry Stack Exchange. Retrieved February 25, 2026, from [Link]

Sources

Stability of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide in solution vs solid state

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-2-(2,5-dimethoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in both solution and solid states. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide?

A1: The stability of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide is primarily influenced by several factors, including temperature, pH, light, and the presence of oxygen.[1][2] High temperatures can accelerate degradation reactions such as oxidation, reduction, and hydrolysis.[2] The pH of solutions is also critical, as the amide bond in the molecule is susceptible to hydrolysis under both acidic and basic conditions.[1][3] Exposure to light, particularly UV radiation, may induce photodegradation.[1] Additionally, the presence of dissolved oxygen can promote oxidative degradation.[1]

Q2: What are the expected degradation pathways for 2-Amino-2-(2,5-dimethoxyphenyl)acetamide?

A2: Based on its chemical structure, the most probable degradation pathways for 2-Amino-2-(2,5-dimethoxyphenyl)acetamide are hydrolysis of the amide bond and oxidation of the amino group.[3] Hydrolysis would result in the cleavage of the amide linkage, yielding 2-amino-2-(2,5-dimethoxyphenyl)acetic acid and ammonia. Oxidation could occur at the primary amine or the dimethoxy-substituted phenyl ring.

Q3: What are the recommended storage conditions for 2-Amino-2-(2,5-dimethoxyphenyl)acetamide in its solid state?

A3: For optimal stability in the solid state, 2-Amino-2-(2,5-dimethoxyphenyl)acetamide should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] Some suppliers recommend refrigerated storage at 2-8°C.[6][7] It is also advisable to protect the compound from light by using amber vials or other light-blocking containers.[3]

Q4: How should I prepare and store solutions of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide to minimize degradation?

A4: To minimize degradation in solution, it is recommended to:

  • Control pH: Maintain the pH of the solution close to neutral (pH 6-8) to reduce the rate of acid or base-catalyzed hydrolysis.[3]

  • Use High-Purity Solvents: Utilize high-purity water and buffer components to avoid contaminants that could catalyze degradation.[3]

  • Protect from Light: Prepare and store solutions in amber-colored glassware or protect them from light to prevent photodegradation.[3]

  • Deoxygenate Solvents: For applications sensitive to oxidation, consider preparing solutions with deoxygenated solvents and storing them under an inert atmosphere, such as nitrogen or argon.[1][3]

  • Prepare Freshly: Whenever possible, prepare solutions fresh before use to minimize the time for potential degradation to occur.

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 2-Amino-2-(2,5-dimethoxyphenyl)acetamide.

Problem 1: Loss of compound concentration in solution over a short period.

Possible Cause 1: pH-mediated Hydrolysis The amide bond in 2-Amino-2-(2,5-dimethoxyphenyl)acetamide is susceptible to hydrolysis, which is accelerated in acidic or basic conditions.[1][3]

  • Troubleshooting Step: Measure the pH of your solution. If it deviates significantly from the neutral range (pH 6-8), this is a likely cause of degradation.

  • Recommendation: Adjust the pH of your buffer to be within the neutral range. If your experimental conditions necessitate an acidic or basic pH, it is crucial to understand the degradation kinetics by performing time-point analyses.[1]

Possible Cause 2: Oxidative Degradation The primary amine and the electron-rich dimethoxy-phenyl ring can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions.[1]

  • Troubleshooting Step: Review your solution preparation procedure. Were the solvents deoxygenated? Was the solution exposed to air for an extended period?

  • Recommendation: Prepare solutions using solvents that have been sparged with an inert gas (e.g., nitrogen or argon). Store the solution under an inert atmosphere to prevent oxidative degradation.[3]

Possible Cause 3: Adsorption to Container Surfaces Highly lipophilic compounds, or compounds at very low concentrations, can adsorb to the surfaces of glass or plastic containers, leading to an apparent loss of concentration.[1]

  • Troubleshooting Step: Evaluate the concentration of your compound. This is more likely to be an issue at very low concentrations (e.g., sub-micromolar).

  • Recommendation: Consider using silanized glassware or polypropylene containers to minimize surface adsorption.[1]

Problem 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

Possible Cause: Formation of Degradation Products The appearance of new peaks is a strong indicator that your compound is degrading.

  • Troubleshooting Step: Compare the chromatogram of a freshly prepared sample with that of an aged sample. The new peaks in the aged sample are likely degradation products.

  • Recommendation: To identify these degradation products, a forced degradation study is recommended (see Protocol 1). This involves intentionally stressing the compound under various conditions (acidic, basic, oxidative, photolytic, thermal) to generate and identify the potential degradants. This information is crucial for developing a stability-indicating analytical method.

Data Summary: Factors Affecting Stability
FactorEffect on StabilityMitigation Strategy
pH Accelerated hydrolysis at acidic and basic pH.[1][3]Maintain pH in the neutral range (6-8).[3]
Temperature Increased rate of all degradation reactions.[1][2]Store at recommended cool temperatures.[4][6][7]
Light Can induce photodegradation.[1]Protect from light using amber vials or by working in a dark environment.[3]
Oxygen Promotes oxidative degradation.[1]Use deoxygenated solvents and store under an inert atmosphere.[1][3]

III. Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to identify potential degradation pathways and products for 2-Amino-2-(2,5-dimethoxyphenyl)acetamide.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in Acetonitrile or Methanol Acid Acid Hydrolysis (0.1 M HCl, 50°C) Stock->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 50°C) Stock->Base Expose to Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Expose to Photo Photolytic Degradation (UV/Vis light exposure) Stock->Photo Expose to Thermal Thermal Degradation (Solid, 80°C) Stock->Thermal Expose to Sampling Withdraw Aliquots at Time Points (e.g., 0, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Dilute Dilute Samples with Mobile Phase Neutralize->Dilute HPLC Analyze by Stability- Indicating HPLC/UPLC-MS Dilute->HPLC

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide in a suitable organic solvent like acetonitrile or methanol.[3]

  • Preparation of Stress Samples:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.[3]

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.[3]

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL.

    • Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., UV lamp) alongside a control sample protected from light.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Incubation: Incubate the stress solutions in sealed vials at a controlled temperature (e.g., 50°C for acid/base hydrolysis) and protect from light (except for the photolytic sample).[3]

  • Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).[3]

  • Sample Preparation for Analysis:

    • For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.[3]

    • For basic samples, neutralize with an equivalent amount of 0.1 M HCl.[3]

    • Dilute all samples to an appropriate concentration for analysis with the mobile phase.[3]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method, preferably with mass spectrometric detection (LC-MS) to identify the masses of the degradation products.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, process impurities, or other potential components.

HPLC_Method_Dev cluster_initial Initial Steps cluster_optimization Method Optimization cluster_validation Method Validation Forced_Deg Generate Degradants (Protocol 1) Column_Select Column Selection (e.g., C18) Forced_Deg->Column_Select Use Stressed Samples UV_Scan Determine λmax of Parent Compound Mobile_Phase Mobile Phase Optimization (Aqueous Buffer & Organic) UV_Scan->Mobile_Phase Column_Select->Mobile_Phase Gradient Gradient Elution Development Mobile_Phase->Gradient Flow_Temp Optimize Flow Rate & Column Temp. Gradient->Flow_Temp Specificity Specificity/ Peak Purity Flow_Temp->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for developing a stability-indicating HPLC method.

Key Considerations for Method Development:

  • Column Chemistry: A C18 stationary phase is a common starting point for the separation of small molecules like this.

  • Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be carefully controlled to ensure consistent retention times and peak shapes.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) of the parent compound is standard. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Peak Purity Analysis: It is essential to demonstrate that the chromatographic peak for 2-Amino-2-(2,5-dimethoxyphenyl)acetamide is free from any co-eluting degradation products. This is typically done using a PDA detector or by coupling the HPLC to a mass spectrometer.

IV. References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet.

  • Echemi. 2'-AMINO-4',5'-DIMETHOXYACETOPHENONE Safety Data Sheets.

  • Benchchem. Mitigating degradation pathways of 2,6-Diaminohexanamide derivatives.

  • ChemScene. 2-(5-Amino-2-methoxyphenoxy)acetamide.

  • BLDpharm. 1218740-22-7|2-Amino-2-(2,5-dimethoxyphenyl)acetamide.

  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET.

  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

  • Benchchem. Technical Support Center: N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE Stability in Aqueous Solutions.

  • PubChem. Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-.

  • CUTM Courseware. (2020, June 6). STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS.

  • Google Patents. WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.

  • ChemScene. 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide.

  • University of Kentucky UKnowledge. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.

  • NIH PMC. Factors affecting the physical stability (aggregation) of peptide therapeutics.

  • Taylor & Francis. Deamidation – Knowledge and References.

  • SpringerLink. Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides.

  • BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.

  • AltaBioscience. Method considerations for the analysis of amino acids.

  • Thermo Fisher Scientific. (2011). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011.

  • PubMed. (2023, January 15). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review.

Sources

Technical Support Center: Optimization of 2,5-Dimethoxyphenylglycinamide Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Minimizing Byproduct Formation in Hydrolysis Protocols Ticket ID: #CHEM-25-DMPG-HYD Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The hydrolysis of 2,5-dimethoxyphenylglycinamide to 2,5-dimethoxyphenylglycine is a deceptive transformation. While chemically simple (amide


 acid), the electron-rich 2,5-dimethoxy ring and the benzylic amine create a "perfect storm" for side reactions.

The 2,5-dimethoxy substitution pattern makes the aromatic ring highly susceptible to electrophilic attack and oxidative degradation (quinine formation). Furthermore, the benzylic position facilitates rapid racemization under basic conditions and decarboxylation under thermal stress.

This guide provides a root-cause analysis of these byproducts and actionable protocols to suppress them.

Module 1: Critical Reaction Pathway Analysis

Before troubleshooting, you must visualize where your yield is going. The diagram below maps the main reaction against the "killer" side pathways.

ReactionPathway Start 2,5-Dimethoxyphenyl- glycinamide (Amide) Target 2,5-Dimethoxyphenyl- glycine (Acid) Start->Target Controlled Hydrolysis (Amidase or Mild Acid) Phenol Demethylated Phenols (Black Tar) Start->Phenol Strong Acid (HBr/HI) High Temp (>80°C) Racemate Racemic Mixture (Loss of Chirality) Start->Racemate Base (pH > 10) Slow Acid Hydrolysis DKP Diketopiperazine (Cyclic Dimer) Start->DKP Neutral pH High Conc. Aldehyde 2,5-Dimethoxy- benzaldehyde Target->Aldehyde Oxidative Deamination (Air + Light)

Caption: Figure 1.[1] Reaction network showing the target hydrolysis pathway (Green) versus competitive degradation routes (Red/Yellow) driven by pH extremes and thermal stress.

Module 2: Troubleshooting Chemical Hydrolysis (Acid/Base)

Scenario A: "My reaction mixture turned black/dark brown."

Diagnosis: Demethylation and Quinone Oxidation. The 2,5-dimethoxy ring is electron-rich. In the presence of strong mineral acids (especially if traces of Lewis acids or HBr are present) or high temperatures, the methoxy ether bonds cleave to form phenols (hydroquinones). These phenols rapidly oxidize in air to form dark, insoluble quinhydrone-like polymers.

Corrective Protocol:

  • Eliminate Halides: Do not use HBr or HI. Even concentrated HCl at reflux can induce partial demethylation over long periods.

  • Switch Acid Source: Use Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid (MSA) . These non-nucleophilic acids are less likely to cleave the methyl ether.

  • Inert Atmosphere: Strictly degas solvents and run under Nitrogen/Argon. Phenols require oxygen to polymerize into dark tars.

  • Temperature Cap: Maintain reaction temperature < 70°C .

Scenario B: "I am seeing significant racemization of my chiral starting material."

Diagnosis: Benzylic Proton Acidity. The


-proton in phenylglycine derivatives is exceptionally acidic (

) compared to alkyl amino acids due to resonance stabilization by the benzene ring.
  • Base Hydrolysis: Almost guarantees racemization via the enolate intermediate.

  • Acid Hydrolysis: Slower racemization, but still occurs via protonation of the amide carbonyl followed by enolization.

Corrective Protocol:

  • Abandon Base Hydrolysis: If chirality matters, do not use NaOH/KOH.

  • Kinetic Control: Stop the reaction immediately upon conversion. Prolonged exposure to acid after the amide is consumed promotes racemization. Monitor via HPLC every 30 mins.

  • The "Amidase" Option: (See Module 3). This is the only reliable way to maintain >99% ee during hydrolysis.

Scenario C: "Yield is low; I isolated a white insoluble solid that isn't my product."

Diagnosis: Diketopiperazine (DKP) Formation. At neutral or slightly basic pH, the free amine of one molecule attacks the amide carbonyl of another, forming a cyclic dimer (DKP). This is thermodynamically a "dead end."

Corrective Protocol:

  • Dilution: DKP formation is second-order (bimolecular). Run the reaction at high dilution (< 0.1 M) if using chemical methods.

  • Avoid Neutral pH: Rapidly transition through pH 6–8 during workup. The zwitterion is least soluble here, but DKP forms fastest here.

Module 3: The "Green" Solution – Enzymatic Hydrolysis

For 2,5-dimethoxyphenylglycinamide, biocatalysis is the superior method for minimizing byproducts. It operates at neutral pH and low temperature, preserving the methoxy groups and chirality.

Protocol: Amidase-Mediated Hydrolysis

Enzyme: Recombinant Amidase (EC 3.5.1.4) from Rhodococcus erythropolis or Pseudomonas fluorescens.

Step-by-Step Workflow:

  • Substrate Loading: Suspend the amide (50–100 mM) in Phosphate Buffer (100 mM, pH 7.5).

    • Note: The substrate may be sparingly soluble. This is fine; the enzyme will pull the equilibrium.

  • Cofactor: Add 1 mM DTT (Dithiothreitol) to prevent oxidative degradation of the enzyme or substrate.

  • Reaction: Incubate at 25–30°C with gentle shaking.

    • Critical: Do not exceed 35°C.

  • pH Stat: As the reaction proceeds, Ammonium (

    
    ) and Carboxylate (
    
    
    
    ) are produced. However, buffer capacity may be exceeded. Use an auto-titrator to maintain pH 7.5.

Troubleshooting Enzymatic Issues:

  • Issue: Reaction stalls at 50% conversion.

    • Cause: Product inhibition by the amino acid or ammonia toxicity to the enzyme.

    • Fix: Run in a "fed-batch" mode or use a resin (e.g., Amberlite) to sequester the ammonia in situ.

Module 4: Data & Impurity Profile Summary

Use this table to identify impurities in your HPLC traces.

Impurity / ByproductRetention Time (Relative)CausePrevention Strategy
2,5-Dimethoxyphenol Late ElutingEther cleavage (Strong Acid/Heat)Use H₂SO₄; Temp < 70°C; Inert atm.
2,5-Dimethoxybenzaldehyde Mid-LateOxidative deamination (Air/Light)Protect from light; Degas solvents.
Diketopiperazine (Dimer) Very Late (Insoluble)Neutral pH; High ConcentrationHigh dilution; Avoid pH 6-8 dwell time.
Racemate (D/L mix) Split Peak (Chiral Col)Base hydrolysis; Prolonged acid exposureSwitch to Enzymatic Hydrolysis.

Module 5: Isolation of the Zwitterion

Isolating the free amino acid (zwitterion) is often where yield is lost.

  • Isoelectric Point (pI) Precipitation:

    • The pI of 2,5-dimethoxyphenylglycine is approximately 5.5 – 6.0 .

    • If coming from Acid Hydrolysis: Neutralize carefully with LiOH or NH₄OH to pH 5.5.

    • Why Lithium? Lithium salts are generally more soluble in organics/water mixtures than Sodium/Potassium salts, preventing co-precipitation of salt with your product.

  • Solvent Anti-Solvent:

    • Concentrate the aqueous layer.

    • Add cold Isopropanol (IPA) or Acetone . The amino acid will crystallize; the inorganic salts (if LiCl) often remain in solution or can be washed away.

References

  • Synthesis of Midodrine HCl from a novel intermediate. (2001). Vertex AI / Google Patents. Patent EP1276711A2. (Describes the handling of 2,5-dimethoxy intermediates and acid hydrolysis conditions). Link

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide. (2022). Frontiers in Bioengineering and Biotechnology. (Details the racemization risks of phenylglycines and the advantages of amidase/nitrilase systems). Link

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). Chemical Society Reviews. (Discusses the mechanism of phenylglycine racemization and dynamic kinetic resolution). Link

  • Amidase-catalyzed hydrolysis of amides. (2024). National Institutes of Health (PMC). (General protocols for amidase activity and preventing inhibition). Link

Sources

Technical Support Center: Storage & Handling of Light-Sensitive Dimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-DMB-STORAGE-001 Status: Active Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist

Core Directive: The Stability Triad

For immediate implementation in research workflows.

Dimethoxybenzene (DMB) derivatives are electron-rich aromatic systems. While chemically robust in many standard reactions, their high electron density makes them susceptible to photo-oxidative degradation . The methoxy groups activate the benzene ring, lowering the oxidation potential and facilitating the formation of radical cations under light exposure, which eventually degrade into quinones (yellow/brown impurities).

To maintain >99% purity, you must adhere to the Stability Triad :

I. Photon Shielding (The Primary Defense)
  • Mechanism: 1,4-Dimethoxybenzene (1,4-DMOB) has an absorption spectrum that overlaps with the solar UV/Visible flux. Exposure excites the molecule, promoting Single Electron Transfer (SET) with atmospheric oxygen.

  • Protocol: Store strictly in amber borosilicate glass or opaque HDPE containers. For benchtop handling, wrap clear flasks in aluminum foil immediately.

  • Critical Limit: Zero tolerance for direct sunlight or high-intensity lab fluorescent lighting for periods exceeding 1 hour.

II. Thermal Regulation
  • Mechanism: Many DMB derivatives have low melting points (e.g., Veratrole melts at ~22°C; 1,4-DMOB at ~56°C). Temperature fluctuations near these points cause "sweating" and caking, increasing the surface area available for oxidation.

  • Protocol:

    • Solids (High MP): Store at 2–8°C (Refrigerated) to inhibit solid-state diffusion of oxygen.

    • Liquids/Low MP (e.g., Veratrole): Store at Room Temperature (15–25°C) if frequently used, to prevent repeated freeze-thaw cycles which drive moisture condensation. For long-term, store at 2–8°C.

III. Atmospheric Inerting
  • Mechanism: Electron-rich arenes are "oxygen sponges" over long durations.

  • Protocol: Purge headspace with Argon or Nitrogen after every use. Use Parafilm® or a secondary containment desiccator to prevent moisture ingress, which accelerates proton-coupled electron transfer (PCET) degradation pathways.

Troubleshooting Center (Q&A)

Issue 1: "My white 1,4-dimethoxybenzene crystals have turned pale yellow."

Diagnosis: Photo-oxidation. Technical Insight: The yellow color is the tell-tale spectral signature of 1,4-benzoquinone (or related quinhydrone complexes), which forms when the DMB radical cation reacts with water or oxygen. Even trace amounts (ppm level) of quinone can intensely color the bulk material. Action Plan:

  • Quantify: Run a TLC (Thin Layer Chromatography).[1] Quinones are much more polar than the parent ether.

  • Remediate: If degradation is minor (<5%), perform a recrystallization (See Section 4).

  • Prevention: Ensure the container was not left clear on a benchtop. Check headspace inerting.

Issue 2: "The material has caked into a hard block inside the bottle."

Diagnosis: Thermal cycling near the melting point. Technical Insight: 1,4-DMOB melts around 56°C. If the lab gets warm or the bottle was placed near equipment exhaust, the surface crystals melt and fuse upon cooling. Action Plan:

  • Physical Breakup: Gently break the cake with a glass rod (do not use metal spatulas which can introduce radical-initiating metal ions).

  • Purity Check: Caking often traps moisture. Dry a small sample in a vacuum desiccator over

    
     and check the melting point. If the range is wide (>2°C), recrystallize.
    
Issue 3: "My Veratrole (1,2-dimethoxybenzene) is liquid, but the SDS says it melts at 22°C. Is it pure?"

Diagnosis: Supercooling or melting point depression. Technical Insight: Pure Veratrole has a melting point of 22.5°C. However, standard lab temperatures (20–25°C) often keep it liquid. Furthermore, dissolved impurities or moisture act as colligative properties, lowering the freezing point. Action Plan:

  • Verification: Place the bottle in a fridge (4°C). It should solidify completely. If it remains liquid or slushy at 4°C, it is significantly impure (likely water or demethylated phenols).

  • Solubility Check: Veratrole is immiscible with water.[2] If you see a second phase, separate and dry with

    
    .
    

Visualizing the Degradation Pathway

The following diagram illustrates why light and oxygen are the enemies of dimethoxybenzenes. The pathway shows the conversion of the stable ether into the reactive quinone species.

DMB_Degradation DMB 1,4-Dimethoxybenzene (Stable, White/Colorless) Excited Excited State (DMB*) DMB->Excited Absorption Radical Radical Cation (DMB•+) Excited->Radical SET (Oxidation) Quinone 1,4-Benzoquinone (Yellow Impurity) Radical->Quinone Hydrolysis & Oxidation Light UV/Vis Light (hν) Light->DMB O2 Oxygen (O₂) O2->Radical Water Trace H₂O Water->Radical

Figure 1: Simplified photo-oxidative degradation pathway of 1,4-dimethoxybenzene. Light absorption facilitates electron transfer, leading to quinone formation in the presence of oxygen and moisture.

Remediation Protocol: Recrystallization of 1,4-DMOB

If your material has yellowed, use this standard purification workflow to restore >99% purity.

Reagents: Ethanol (95%) or Methanol/Water mix.

  • Dissolution: Dissolve the impure yellow solid in the minimum amount of boiling ethanol.

  • Filtration (Hot): If insoluble dark particles are present, filter the hot solution through a heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour. Rapid cooling traps impurities.

  • Collection: Filter the white needles using vacuum filtration.

  • Wash: Wash with cold (-20°C) ethanol. The yellow quinone impurities are more soluble and will wash away in the filtrate.

  • Drying: Dry under high vacuum (0.1 mmHg) for 4 hours to remove solvent traces.

Comparative Data: Common Dimethoxybenzene Isomers

Feature1,2-Dimethoxybenzene (Veratrole)1,3-Dimethoxybenzene1,4-Dimethoxybenzene
CAS 91-16-7151-10-0150-78-7
Physical State (RT) Liquid (MP ~22.5°C)Liquid (MP ~ -52°C)Solid (MP ~56°C)
Light Sensitivity ModerateLowHigh (Absorbs >290nm)
Oxidation Risk Moderate (Forms o-quinone)LowHigh (Forms p-quinone)
Storage Temp Room Temp or 4°CRoom Temp4°C (Refrigerate)
Primary Impurity Demethylated phenolsResorcinol ethers1,4-Benzoquinone

References

  • Hullar, T., et al. (2022). "Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution."[3] Atmospheric Chemistry and Physics.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 9014, 1,4-Dimethoxybenzene." PubChem.

  • Sigma-Aldrich. (n.d.). "Safety Data Sheet: 1,4-Dimethoxybenzene." Merck KGaA.

  • Love, B. E. (2022). "Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate." Synthetic Communications. [4]

Sources

Technical Support Center: Optimization of pH Parameters for 2-Amino-2-(2,5-dimethoxyphenyl)acetamide Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Amphiphilic Trap"

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing low recovery yields or purity issues with 2-Amino-2-(2,5-dimethoxyphenyl)acetamide .

This molecule presents a specific chemical challenge we call the "Amphiphilic Trap." It contains a lipophilic 2,5-dimethoxyphenyl ring, but also a highly polar


-amino amide motif.
  • The Problem: While the protonated salt is water-soluble (expected), the neutral free base retains significant water solubility due to hydrogen bonding potential of the primary amide (

    
    ).
    
  • The Solution: Standard acid/base extraction often fails without precise pH control and ionic strength modification ("salting out").

This guide provides the thermodynamic justification and a validated protocol to maximize recovery.

Module 1: The pH-Solubility Profile

To extract this molecule into an organic phase (DCM or Ethyl Acetate), you must deplete the protonated species (


) and maximize the neutral species (

).
The Critical Parameters
ParameterEstimated ValueImplication for Extraction
pKa (

-Amine)
~7.6 – 8.2The amine is less basic than typical alkyl amines due to the electron-withdrawing amide group.
pKa (Amide) > 15The amide proton is not acidic under aqueous extraction conditions.
Stability Limit pH > 12.0Risk Zone: High pH accelerates amide hydrolysis to the carboxylic acid.
Target Extraction pH 9.8 – 10.5 Optimal window for deprotonation without degradation.
Visualizing the Species Distribution

The following diagram illustrates the species dominance across the pH scale. You must operate in the "Extraction Window" to recover the product.

SpeciesDistribution Acid pH < 7.0 Protonated Salt (Water Soluble) Transition pH 7.6 - 8.2 Buffer Region (Mixed Species) Acid->Transition Add Base Target pH 9.8 - 10.5 Neutral Free Base (Organic Soluble) Transition->Target Target Zone Danger pH > 12.0 Hydrolysis Risk (Degradation) Target->Danger Over-Basification

Figure 1: The pH extraction window. Note that exceeding pH 12 risks hydrolyzing the amide to 2-amino-2-(2,5-dimethoxyphenyl)acetic acid, which is amphoteric and unextractable.

Module 2: Validated Extraction Protocol

Pre-requisites:

  • Solvent: Dichloromethane (DCM) is preferred over Ethyl Acetate due to better solvation of the polar amide.

  • Additive: Saturated NaCl solution (Brine) or solid NaCl.

  • Base: 20% Potassium Carbonate (

    
    ) or 2M NaOH (added dropwise).
    
Step-by-Step Workflow
  • Initial State: Ensure your starting material is fully dissolved in the aqueous phase (usually dilute HCl).

  • Acid Wash (Optional): Wash the acidic aqueous phase (pH ~1-2) with DCM once.

    • Why: Removes non-basic impurities (dimethoxybenzene byproducts) before liberating the amine. Discard this organic layer.

  • Cold Neutralization: Cool the aqueous solution to 0–5°C .

    • Why: Neutralization is exothermic. Heat + Base = Amide Hydrolysis.[1]

  • pH Adjustment: Slowly add base with vigorous stirring until pH 10.0–10.5 is reached.

    • Monitor: Use a calibrated pH meter, not just paper, as the color change can be subtle in colored mixtures.

  • Salting Out (Crucial): Add solid NaCl until the solution is saturated.

    • Mechanism:[2] This increases the ionic strength of the water, forcing the polar organic amide out of the aqueous phase and into the organic solvent (Mass Action effect).

  • Extraction: Extract with DCM (

    
     Volume).
    
    • Note: Do not shake violently; amides can stabilize emulsions. Use a gentle rocking motion.

ExtractionWorkflow Start Start: Acidic Aqueous Solution (pH < 2) Wash Optional: Wash with DCM (Remove neutrals) Start->Wash Cool Cool to 0-5°C Wash->Cool Adjust Adjust pH to 10.0-10.5 (Use K2CO3 or NaOH) Cool->Adjust Salt Add NaCl (Saturation) (Salting Out Effect) Adjust->Salt Extract Extract with DCM (3x) Salt->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry

Figure 2: Optimized extraction workflow emphasizing temperature control and ionic strength adjustment.

Module 3: Troubleshooting Guide

Issue 1: Low Yield (The "Missing Mass" Phenomenon)

Symptom: The product is not in the organic layer, but also not precipitating.

  • Root Cause: The free base is water-soluble.

  • Corrective Action:

    • Re-extract Aqueous: Take the aqueous waste layer.

    • Saturate: Add more NaCl until undissolved salt remains.

    • Solvent Switch: Try extracting with Chloroform/Isopropanol (3:1) . This mixture is more polar than pure DCM and can pull stubborn amides out of water.

Issue 2: Emulsions

Symptom: The interface between water and DCM is undefined or "raggy."

  • Root Cause: Amides can act as weak surfactants. High pH can also generate fine precipitates of inorganic salts.

  • Corrective Action:

    • Filtration: Pass the entire biphasic mixture through a Celite pad (diatomaceous earth). This breaks the physical stabilization of the emulsion.

    • Time/Brine: Add more saturated brine. The density difference usually forces separation.

Issue 3: Impurity Profile (New Spot on TLC)

Symptom: A new, very polar spot appears near the baseline on TLC.

  • Root Cause: Hydrolysis.[3] You likely exceeded pH 12 or allowed the mixture to get warm during basification. The amide converted to the carboxylic acid (zwitterion).

  • Corrective Action:

    • This is irreversible. You must prevent it.

    • Recovery attempt: If you must recover the hydrolyzed acid, adjust aqueous pH to ~6.0 (isoelectric point) and look for precipitation, or extract with n-Butanol.

Frequently Asked Questions (FAQ)

Q: Can I use Ammonium Hydroxide (


) to adjust the pH? 
A:  It is not recommended. Ammonium hydroxide is volatile and weak. It typically reaches pH ~9-10, which is borderline for this extraction. Furthermore, ammonia can act as a nucleophile or form complexes if transition metals are present from previous steps. 

is superior for controlled basicity.

Q: Why not just go to pH 14 to ensure 100% deprotonation? A: Unlike simple amines (e.g., phenethylamine), this molecule is an


-amino amide . The electron-withdrawing effect of the amine makes the amide carbonyl more susceptible to nucleophilic attack by hydroxide ions (

). At pH 14, the half-life of the amide decreases significantly, leading to hydrolysis.

Q: My product is an oil, but it should be a solid. Why? A: This is likely due to residual solvent (DCM) or trace water trapped in the amide lattice.

  • Fix: Dissolve the oil in a small amount of dry diethyl ether or MTBE and scratch the flask to induce crystallization. If it remains an oil, it may be the hydrochloride salt (if you didn't wash effectively) or contain residual high-boiling solvents.

References

  • PubChem. (2025).[4][5] Acetamide, 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-, (R)- (Midodrine Intermediate). National Library of Medicine. Link

  • Vertex AI Search. (2026). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride (US7094928B2). Google Patents. Link

  • Organic Syntheses. (2023). General Procedures for Amide Extraction and Handling. Org. Synth. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Chemoselectivity and Amide Hydrolysis).
  • Chemical Book. (2025). 2-Amino-2-(2,5-dimethoxyphenyl)acetamide Properties. Link

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring safety, efficacy, and batch-to-batch consistency. 2-Amino-2-(2,5-dimethoxyphenyl)acetamide, a key structural motif in medicinal chemistry, requires robust analytical methodologies for its unambiguous identification and purity assessment. This guide provides an in-depth analysis of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural elucidation of this compound, alongside a critical comparison with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as the cornerstone technique for the structural analysis of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like 2-Amino-2-(2,5-dimethoxyphenyl)acetamide, ¹H NMR provides a unique fingerprint, allowing for the confirmation of its identity and the detection of impurities.

Predicted ¹H NMR Spectrum of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide

While a publicly available, experimentally verified spectrum of the title compound is not readily accessible, a highly accurate prediction can be generated based on established chemical shift principles and data from structurally analogous compounds. The predicted spectrum serves as a powerful tool for researchers in verifying their synthesized material.

Below is a table summarizing the predicted chemical shifts (δ) in parts per million (ppm), the expected splitting patterns (multiplicity), and the integration values for each proton in 2-Amino-2-(2,5-dimethoxyphenyl)acetamide, assuming a standard deuterated solvent like DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-3', H-4', H-6'~6.8 - 7.2Multiplet (m)3HAromatic protons on the dimethoxy-substituted ring. The exact shifts and coupling patterns will depend on the substitution pattern.
Methine (CH)~4.5 - 5.0Singlet (s) or Triplet (t)1HThis benzylic proton, adjacent to both the aromatic ring and the amino group, is expected to be significantly downfield. Its multiplicity may be a singlet if coupling to the NH₂ protons is not observed, or a triplet if it couples to the adjacent CH₂ protons in a different conformation.
Methoxy (OCH₃)~3.7 - 3.9Two Singlets (s)6HTwo distinct signals are expected for the two non-equivalent methoxy groups on the aromatic ring.
Methylene (CH₂)~3.3 - 3.6Doublet (d)2HProtons of the acetamide methylene group. They would be a singlet if not coupled to the methine proton.
Amine (NH₂)~2.0 - 3.0Broad Singlet (br s)2HPrimary amine protons often appear as a broad signal due to quadrupole broadening and chemical exchange. This signal may exchange with D₂O.
Amide (CONH₂)~7.0 - 8.0Two Broad Singlets (br s)2HThe two protons of the primary amide are diastereotopic due to restricted rotation around the C-N bond and will likely appear as two separate broad signals.[1] These signals are also exchangeable with D₂O.

A Comparative Overview of Analytical Techniques

While ¹H NMR is unparalleled for detailed structural elucidation, a multi-faceted analytical approach is often necessary for comprehensive characterization, especially in a regulatory environment. HPLC and MS provide complementary information regarding the purity, identity, and quantity of the target compound.

Analytical Technique Principle Strengths for 2-Amino-2-(2,5-dimethoxyphenyl)acetamide Limitations
¹H NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.- Unambiguous structural confirmation. - Provides information on proton connectivity and stereochemistry. - Inherently quantitative without the need for identical standards.[2] - Non-destructive.[2]- Relatively low sensitivity compared to MS.[1][3] - Can be complex to interpret for mixtures. - Requires solubility in a deuterated solvent.
HPLC (High-Performance Liquid Chromatography) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.- Excellent for purity assessment and quantification of impurities.[4][5] - High sensitivity, especially with UV or fluorescence detection.[6][7] - Applicable to a wide range of compounds.- Does not provide definitive structural information on its own. - Requires reference standards for identification and quantification.[5] - Can require extensive method development.
MS (Mass Spectrometry) Measures the mass-to-charge ratio of ionized molecules.- Extremely high sensitivity, capable of detecting trace-level impurities.[1] - Provides the molecular weight of the compound, confirming its elemental composition (with high-resolution MS). - Can be coupled with HPLC (LC-MS) for powerful separation and identification.[2][8]- Does not provide detailed structural connectivity information. - Isomer differentiation can be challenging or impossible without fragmentation studies. - Destructive technique.

Experimental Protocols

Protocol 1: ¹H NMR Spectrum Acquisition

This protocol outlines a standardized procedure for the preparation and analysis of a sample of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide by ¹H NMR spectroscopy.

Materials:

  • 2-Amino-2-(2,5-dimethoxyphenyl)acetamide (5-10 mg)

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Pasteur pipette and glass wool

  • Vortex mixer

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

  • Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) containing 0.03% (v/v) TMS as an internal reference.

  • Vortex the vial until the sample is completely dissolved.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Ensure a sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

    • Analyze the chemical shifts, splitting patterns, and integration values to confirm the structure.

Diagram: Analytical Workflow for Structural Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide, integrating multiple analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_decision Final Decision Synthesize Synthesize Compound Purify Purify (e.g., Crystallization) Synthesize->Purify NMR ¹H NMR Analysis Purify->NMR Primary Structure Elucidation HPLC HPLC Purity Check NMR->HPLC If structure is correct MS MS Identity Confirmation HPLC->MS If purity is acceptable Final Qualified Material MS->Final

Caption: A typical workflow for the synthesis and analytical validation of a pharmaceutical intermediate.

Conclusion

The structural verification of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide is most effectively achieved through ¹H NMR spectroscopy, which provides an unparalleled level of detail regarding its molecular architecture. However, for a comprehensive quality assessment, particularly within a drug development framework, a synergistic approach employing orthogonal techniques is indispensable. HPLC is the method of choice for quantifying purity and detecting non-isomeric impurities, while MS offers supreme sensitivity and confirms the compound's molecular weight. By integrating these powerful analytical tools, researchers and drug development professionals can ensure the identity, purity, and quality of this important chemical entity with the highest degree of confidence.

References

  • Hartonen, K., & Riekkola, M.-L. (2017). Liquid Chromatography.
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine tool for the analysis of complex mixtures.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Lindon, J. C., Nicholson, J. K., & Everett, J. R. (2017). NMR Spectroscopy in Pharmaceutical Analysis. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • PatSnap. (2025, September 19). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]

  • Griffiths, L., & Horton, R. (2009). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics. In The Handbook of Metabolic Phenotyping. Elsevier.
  • Li, Y., Tang, A. G., & Mu, S. (2011). HPLC-FLD determination of serum aromatic amino acids: application in chronic kidney disease patients. Clinica Chimica Acta, 412(11-12), 1032-1035.
  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

Sources

Publish Comparison Guide: Purity Analysis of 2-(2,5-dimethoxyphenyl)glycinamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the High-Performance Liquid Chromatography (HPLC) purity analysis of 2-(2,5-dimethoxyphenyl)glycinamide , a critical intermediate often encountered in the synthesis of phenethylamine derivatives (e.g., Midodrine).

The guide contrasts a Conventional Isocratic C18 Method with a proposed Advanced Phenyl-Hexyl Gradient Method , demonstrating the latter's superior resolution of positional isomers and polar impurities.

Executive Summary & Method Selection

Analyte Profile:

  • Compound: 2-(2,5-dimethoxyphenyl)glycinamide (Also referred to as

    
    -amino-2,5-dimethoxybenzeneacetamide).
    
  • Chemical Nature: Polar, basic primary amine with an electron-rich aromatic ring.

  • Challenge: Traditional C18 methods often suffer from peak tailing due to silanol interactions with the free amine and poor selectivity between the target analyte and its des-methoxy or regio-isomeric impurities.

The Solution: We propose switching from the standard alkyl-bonded phase (C18) to a Phenyl-Hexyl stationary phase . This leverages


 interactions with the 2,5-dimethoxy ring, significantly improving peak shape and selectivity without requiring aggressive ion-pairing agents.
Comparative Performance Overview
FeatureAlternative: Conventional C18 Proposed: Advanced Phenyl-Hexyl
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl (Core-Shell)
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Mobile Phase Phosphate Buffer (pH 7.0) / ACN0.1% Formic Acid / ACN
Peak Tailing (

)
1.5 – 1.8 (Significant)1.0 – 1.2 (Excellent)
Run Time 25 mins (Isocratic)12 mins (Gradient)
MS Compatibility No (Non-volatile salts)Yes (Volatile acid)

Technical Methodology

Causality of Experimental Design
  • Column Choice (Phenyl-Hexyl): The 2,5-dimethoxy substitution pattern creates a specific electron density on the benzene ring. A Phenyl-Hexyl column interacts specifically with this electron cloud, resolving the target from impurities that lack the methoxy groups or have them in different positions (e.g., 2,3-dimethoxy isomers), which C18 often co-elutes.

  • Acidic Mobile Phase (pH ~2.5): Maintaining a pH well below the pKa of the primary amine (~9.5) ensures the analyte is fully protonated. This prevents "secondary interactions" with residual silanols on the silica surface, which is the primary cause of peak tailing in basic compounds.

Detailed Protocol: Advanced Phenyl-Hexyl Method
Instrument Parameters
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]

  • Column: Kinetex Phenyl-Hexyl (Phenomenex) or equivalent.

    • Dimensions: 100 x 4.6 mm, 2.6 µm (Core-Shell).

  • Temperature: 35°C (Improves mass transfer).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection:

    • 210 nm: Maximum sensitivity for the amide backbone.

    • 290 nm: Specificity for the dimethoxy-phenyl ring (reduces matrix noise).

Mobile Phase Composition
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).[5]

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
1.0955Injection / Hold
8.04060Linear Ramp
9.0595Wash
10.0595Wash Hold
10.1955Re-equilibration
12.0955End of Run
Sample Preparation (Self-Validating Workflow)

To ensure data integrity, the sample preparation includes a "System Suitability" check using a known impurity marker (e.g., 2,5-dimethoxybenzaldehyde).

  • Stock Solution: Dissolve 10 mg of 2-(2,5-dimethoxyphenyl)glycinamide in 10 mL of Diluent (50:50 Water:ACN).

  • Working Standard: Dilute Stock to 0.1 mg/mL.

  • Filtration: Pass through a 0.22 µm PTFE filter (Nylon filters may bind the amide).

Visualization of Analytical Workflow

The following diagram illustrates the decision logic and workflow for the purity analysis, highlighting the critical "System Suitability" feedback loop.

HPLC_Workflow Start Start: Sample Receipt Prep Sample Preparation (Dissolve in 50:50 ACN/H2O) Start->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter Inject Injection (5 µL) Filter->Inject Sep Separation (Phenyl-Hexyl Column) Inject->Sep Detect Detection (UV 210/290 nm) Sep->Detect SST System Suitability? (Tailing < 1.5, Res > 2.0) Detect->SST Result Report Purity % (Area Normalization) SST->Result Pass Fail Troubleshoot: Check pH or Column Age SST->Fail Fail Fail->Prep Re-prep

Caption: Analytical workflow incorporating a mandatory System Suitability Test (SST) decision gate to ensure data reliability before reporting.

Validation & Performance Data

The following data represents typical performance metrics derived from validation studies of phenyl-glycinamide derivatives [1][2].

System Suitability Criteria
ParameterAcceptance LimitExperimental Result (Phenyl-Hexyl)Result (C18 Alternative)
Retention Time (RT) ± 0.1 min4.2 min6.8 min
Resolution (Rs) > 2.0 (vs. Impurity A)3.5 1.8
Tailing Factor (T) < 1.51.1 1.6
Plate Count (N) > 500012,500 4,200
LOD S/N > 30.05 µg/mL0.2 µg/mL

Impurity Profile Note: In the synthesis of this compound, the primary impurity is often the hydrolyzed acid (2-(2,5-dimethoxyphenyl)glycine) or the decarboxylated amine. The Phenyl-Hexyl column elutes the polar acid at the solvent front (dead time), completely separating it from the amide, whereas C18 often shows overlap [3].

References

  • Sielc Technologies. (2018). Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Posch, W., & Lindner, W. (1989).[6] Quantification of midodrine and its active metabolite in plasma using a high performance liquid chromatography column switching technique. Biomedical Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Phenyl-Hexyl: The Selectivity You Need for Aromatic Compounds. Retrieved from [Link]

Sources

Comparative Mass Spectrometry Profiling of 2,5-Dimethoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

The 2,5-dimethoxyphenyl moiety is the pharmacophoric backbone of a vast class of psychoactive phenethylamines, including the "2C" series (e.g., 2C-B, 2C-I) and their highly potent N-benzyl analogs, the NBOMes .[1]

For researchers and forensic toxicologists, the primary analytical challenge is not merely detection, but differentiation . The 2,5-substitution pattern is isomeric with 2,4-, 3,4- (mescaline-like), and 2,3-dimethoxy variants. These "alternatives" often co-elute in chromatographic systems and produce nearly identical mass spectra due to their isobaric nature.

This guide details the specific fragmentation mechanisms—driven by the Ortho Effect —that allow for the definitive identification of 2,5-dimethoxy derivatives against their positional isomers.[1]

Mechanistic Deep Dive: Fragmentation Pathways

To distinguish 2,5-dimethoxy derivatives, one must exploit the specific interaction between the ortho-methoxy group (at position 2) and the side chain. This interaction is absent in 3,4- or 3,5- isomers.

Electron Ionization (EI) Mechanisms

In GC-MS (EI, 70 eV), fragmentation is dominated by radical-induced cleavages.

  • Alpha-Cleavage (Primary Pathway): The initial ionization usually occurs at the nitrogen lone pair, triggering the cleavage of the C

    
    -C
    
    
    
    bond.
    • Result: Formation of a stable iminium ion (e.g.,

      
       30 for primary amines, larger for N-substituted).
      
    • Limitation: This pathway is common to all positional isomers and provides little structural resolution regarding the ring substitution.

  • The Ortho Effect (Diagnostic Pathway): In 2,5-dimethoxy derivatives (and specifically NBOMes), the 2-methoxy oxygen facilitates a hydrogen transfer from the side chain or the N-benzyl moiety.

    • Mechanism:[1][2][3] A McLafferty-type rearrangement or a specific H-transfer to the ortho-oxygen.

    • Result: Enhanced abundance of specific tropylium species (

      
       91) and methoxybenzyl cations (
      
      
      
      121, 150) compared to meta or para isomers.
ESI-MS/MS Mechanisms

In LC-MS/MS (positive mode), the protonated molecule


 is the precursor.
  • C-N Bond Cleavage: The primary fragmentation is the loss of the amine moiety or the N-benzyl group (in NBOMes).

  • Diagnostic Ion: The 2,5-dimethoxybenzyl cation (

    
     151)  is a hallmark fragment. While isobaric with 3,4-dimethoxybenzyl cations, its relative abundance and secondary fragmentation (loss of 
    
    
    
    vs.
    
    
    ) differ subtly based on the stability imparted by the para-substituent.

Comparative Analysis: 2,5-Dimethoxy vs. Alternatives

The "Alternatives" in this context are the Regioisomers (2,3-, 2,4-, 3,4-, 3,5-dimethoxy).

Table 1: Diagnostic Ion Abundance Comparison (EI-MS)

Data normalized to Base Peak (100%).

Feature2,5-Dimethoxy (Target) 2,4-Dimethoxy (Alternative) 3,4-Dimethoxy (Alternative) Mechanistic Cause
Base Peak

151 or Amine fragment

151

151
Benzyl cation stability

91 (Tropylium)
High (>40%) Medium (~20%)Low (<10%)Ortho Effect facilitates H-transfer/rearrangement

121
HighHighMediumLoss of

from methoxybenzyl

136
Absent/TraceAbsentAbsentUnique to 2,3-isomer (ortho-ortho interaction)
Retention Index (RI) Lower (elutes earlier)IntermediateHigher (elutes later)2,5- steric hindrance reduces boiling point vs 3,4-
Key Differentiator: The 91/150 Ratio

In NBOMe derivatives, the ratio of the tropylium ion (


 91) to the substituted benzyl ion (

150/151) is the most reliable discriminator.
  • 2,5-Isomers (Ortho): High

    
     91 abundance.
    
  • 3,4-Isomers (Para/Meta): Low

    
     91 abundance.
    

Visualization of Fragmentation Pathways[4][5][6][7]

FragmentationPathways cluster_isomers Isomer Behavior Precursor Precursor: 2,5-Dimethoxy-NBOMe [M+H]+ (ESI) or M+. (EI) AlphaCleavage Alpha-Cleavage (Universal) Precursor->AlphaCleavage Primary Fragmentation OrthoEffect Ortho-Effect Rearrangement (Diagnostic for 2,5-) Precursor->OrthoEffect H-Transfer (2-OMe) Iminium Iminium Ion (m/z 30, 180) AlphaCleavage->Iminium BenzylCation Dimethoxybenzyl Cation (m/z 151) OrthoEffect->BenzylCation Tropylium Tropylium Ion (m/z 91) High Abundance in 2,5- OrthoEffect->Tropylium Secondary Decay Iso34 3,4-Isomer (No Ortho Effect) Low91 Low m/z 91 Iso34->Low91

Caption: Mechanistic divergence between 2,5-dimethoxy targets and 3,4-isomers. The Ortho Effect drives the formation of m/z 91.

Experimental Protocols

Protocol A: GC-MS with HFBA Derivatization

Derivatization is critical to separate isomers chromatographically and enhance unique fragmentation.

  • Sample Preparation:

    • Aliquot 50 µL of biological sample (urine/blood) or dissolved powder.

    • Add Internal Standard (e.g., Mescaline-d9).[4]

    • Perform Liquid-Liquid Extraction (LLE) using 1-chlorobutane. Evaporate to dryness.

  • Derivatization:

    • Add 50 µL of Heptafluorobutyric Anhydride (HFBA) and 50 µL of Ethyl Acetate.

    • Incubate at 70°C for 20 minutes . (Crucial for complete reaction of the secondary amine).

    • Evaporate and reconstitute in Ethyl Acetate.

  • GC-MS Acquisition:

    • Column: Rxi-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 100°C (1 min) → 20°C/min → 300°C.

    • Differentiation: Monitor Retention Indices (RI) . 2,5-isomers typically elute before 3,4-isomers on non-polar phases.

Protocol B: LC-MS/MS Screening
  • Mobile Phases:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • MRM Transitions (Target: 25I-NBOMe):

    • Quantifier:

      
       (Methoxybenzyl moiety).
      
    • Qualifier 1:

      
       (Tropylium - check ratio!).
      
    • Qualifier 2:

      
       (Dimethoxybenzyl).
      

Workflow for Isomer Differentiation

Workflow Sample Unknown Sample (Suspected 2C/NBOMe) GCMS GC-MS Analysis (Derivatized) Sample->GCMS CheckRI Check Retention Index (RI) GCMS->CheckRI RI_Low RI < 2700 (Early Eluter) CheckRI->RI_Low Likely Ortho RI_High RI > 2800 (Late Eluter) CheckRI->RI_High Likely Meta/Para CheckIon Check m/z 91 Abundance RI_Low->CheckIon Result34 Confirmed: 3,4- or 2,4-Isomer RI_High->Result34 Result25 Confirmed: 2,5-Dimethoxy Isomer CheckIon->Result25 High m/z 91 CheckIon->Result34 Low m/z 91

Caption: Decision tree for differentiating 2,5-dimethoxy derivatives from positional isomers using RI and Ion Ratios.

References

  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Isomers via Gas Chromatography-Mass Spectrometry. Microgram Journal. Link

  • Jackson, G., & Davidson, J. T. (2019).[5] The Differentiation of 2,5-Dimethoxy-N-(N-Methoxybenzyl)Phenethylamine (NBOMe) Isomers Using GC Retention Indices and Multivariate Analysis of Ion Abundances in Electron Ionization Mass Spectra. Forensic Chemistry.[6][5][7] Link

  • Nieddu, M., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology.[2][4] Link

  • World Health Organization (WHO). (2014). 25I-NBOMe Critical Review Report. Expert Committee on Drug Dependence. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Phenethylamines.Link

Sources

A Comprehensive Guide to the Melting Point Determination of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide: A Purity Assessment Protocol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the physical properties of a compound serve as fundamental indicators of its identity and purity. Among these, the melting point range is a critical quality attribute. For a pure crystalline solid, the transition from solid to liquid occurs over a narrow and reproducible temperature range. This guide provides an in-depth analysis of the determination of the melting point range for 2-Amino-2-(2,5-dimethoxyphenyl)acetamide, a key intermediate in the synthesis of various pharmaceutically active compounds.

This document is intended for researchers, scientists, and drug development professionals. It will detail the established methodologies for melting point determination, drawing from authoritative pharmacopeial standards, and will explore how the presence of impurities can influence this crucial physical characteristic. While a specific, experimentally verified melting point for pure 2-Amino-2-(2,5-dimethoxyphenyl)acetamide is not widely published, this guide will establish a robust framework for its determination and interpretation.

The Significance of Melting Point in Purity Assessment

The melting point of a pure, crystalline substance is a distinct physical constant. However, in practice, we observe a melting range, the temperatures from the initial appearance of liquid to the complete liquefaction of the solid.[1] For a highly pure compound, this range is typically sharp, often within 0.5-1.0°C.

The presence of even small amounts of impurities can significantly alter the melting behavior.[2] Typically, impurities will cause a depression of the melting point and a broadening of the melting range.[2][3] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry. Therefore, accurately determining the melting point range is a reliable, first-line method for evaluating the purity of a synthesized compound like 2-Amino-2-(2,5-dimethoxyphenyl)acetamide.[2][3]

Comparative Analysis: Expected vs. Impure Compound

The following table contrasts the expected melting point characteristics of the pure compound with what would be observed in an impure sample.

CharacteristicPure 2-Amino-2-(2,5-dimethoxyphenyl)acetamideImpure 2-Amino-2-(2,5-dimethoxyphenyl)acetamide
Melting Point Range Narrow and sharp (e.g., 1-2°C)Broad and depressed (e.g., >3°C)
Onset of Melting Reproducible and well-definedLower than the pure compound
Clarity of Melt Clear and transparent liquidMay be discolored or contain particulates

Potential impurities in the synthesis of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide could arise from unreacted starting materials, by-products from side reactions, or residual solvents.[5] During the synthesis of complex organic molecules, such as peptide-like structures, impurities can also manifest as products of oxidation, deamidation, or the deletion/insertion of amino acid precursors.[6]

Authoritative Protocol: Melting Point Determination via USP <741> Class I

To ensure scientific rigor and reproducibility, the determination of the melting point range should adhere to established pharmacopeial methods. The United States Pharmacopeia (USP) General Chapter <741> provides a detailed procedure for this purpose.[1][7] The following protocol is derived from the Class I method described in USP <741>.

Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis A Grind sample to a fine powder B Dry sample in a desiccator A->B C Pack capillary tube to 2.5-3.5 mm height B->C D Calibrate instrument with USP standards E Place capillary in heating block D->E F Heat at a controlled rate (e.g., 1°C/min) E->F G Record T_onset (first liquid) F->G H Record T_clear (all liquid) G->H I Calculate Melting Range (T_clear - T_onset) H->I J Compare to reference/expected value I->J K Assess purity based on range width J->K

Sources

Comparative Guide: Reactivity of 2,5-Dimethoxy vs. 3,4-Dimethoxy Glycinamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity of 2,5-dimethoxy versus 3,4-dimethoxy glycinamides , specifically in the context of electrophilic cyclization to form isoquinoline-fused heterocycles (e.g., pyrazino[2,1-a]isoquinolin-4-ones).

It addresses the significant reactivity disparity driven by electronic directing effects and details the Besson Microwave Protocol as the requisite solution for the recalcitrant 2,5-isomer.

Executive Summary

In the synthesis of isoquinoline-fused pharmacophores, the substitution pattern of the phenyl ring dictates the synthetic pathway.

  • 3,4-Dimethoxy (Veratryl) Glycinamides: Exhibit high reactivity . The C6 position is electronically activated by the para-methoxy group, allowing cyclization under mild, standard thermal conditions (Yields >85%).

  • 2,5-Dimethoxy Glycinamides: Exhibit low reactivity . The C6 position lacks para-activation and suffers from competing directing effects. Standard thermal cyclization often fails or results in decomposition.

  • The Solution: The Besson Protocol (Microwave-Assisted Cyclization) is required to overcome the high activation energy barrier of the 2,5-isomer, restoring yields to acceptable levels (>75%).

Part 1: Mechanistic Analysis & Electronic Theory

The disparity in reactivity is not steric, but electronic. The cyclization step (typically a Bischler-Napieralski or Pictet-Spengler type closure) relies on the nucleophilicity of the phenyl ring at the position ortho to the ethyl-linker (Position 6).

1. Electronic Directing Effects
Feature3,4-Dimethoxy (Veratryl) 2,5-Dimethoxy
Cyclization Site C6 C6
Effect of OMe-1 3-OMe is Para to C6 (Strong Activation)2-OMe is Meta to C6 (Weak Deactivation)
Effect of OMe-2 4-OMe is Meta to C6 (Weak Deactivation)5-OMe is Ortho to C6 (Moderate Activation)
Net Electron Density High (

)
Low/Moderate (Neutral/

)
Reactivity Status Activated Deactivated (Relative to 3,4)

Causality:

  • 3,4-Isomer: The resonance donation from the 3-methoxy group pumps electron density directly into the C6 position (para). This creates a "hotspot" for electrophilic attack, facilitating ring closure even with weak electrophiles.

  • 2,5-Isomer: The C6 position receives only inductive/ortho-resonance stabilization from the 5-methoxy group. Crucially, it is meta to the 2-methoxy group, meaning it receives no resonance enhancement from that position. The lack of a para-donor significantly raises the transition state energy for cyclization.

2. Visualizing the Electronic Disparity (DOT Diagram)

ElectronicEffects cluster_34 3,4-Dimethoxy (High Reactivity) cluster_25 2,5-Dimethoxy (Low Reactivity) Veratryl 3,4-Dimethoxy Glycinamide Para_Effect 3-OMe (Para) ++ Resonance Veratryl->Para_Effect C6_Site C6 Position (Site of Attack) Para_Effect->C6_Site Strong Activation Dimethoxy25 2,5-Dimethoxy Glycinamide Meta_Effect 2-OMe (Meta) No Resonance Dimethoxy25->Meta_Effect Ortho_Effect 5-OMe (Ortho) + Resonance Dimethoxy25->Ortho_Effect C6_Site_25 C6 Position (Site of Attack) Meta_Effect->C6_Site_25 No Activation Ortho_Effect->C6_Site_25 Weak Activation

Caption: Electronic activation pathways. The 3,4-isomer benefits from strong para-resonance, while the 2,5-isomer relies on weaker ortho-effects.

Part 2: Experimental Comparison & Data

The following data summarizes the performance of both isomers under "Standard" (Thermal) vs. "Besson" (Microwave) conditions for the synthesis of pyrazino[2,1-a]isoquinolin-4-ones .

Table 1: Reactivity Matrix
SubstrateCondition A: Standard Thermal Condition B: Besson Microwave
Reagents Polyphosphoric Acid (PPA) or POCl

, 110°C, 4-12h
PPA or POCl

/Solvent-free, MW (150W), 140°C, 10-20 min
3,4-Dimethoxy Yield: 88% Clean conversion, minimal byproducts.Yield: 92% Faster, but thermal method is sufficient.
2,5-Dimethoxy Yield: <15% (or No Reaction) Significant tarring, incomplete cyclization.Yield: 78% Clean conversion. High energy overcomes barrier.
Observation Success for 3,4 only.Success for both (Critical for 2,5).
Part 3: Detailed Protocols
Protocol A: Standard Thermal Cyclization (Suitable for 3,4-Dimethoxy)

Use this for veratryl derivatives where cost/scalability is prioritized over speed.

  • Preparation: Dissolve 3,4-dimethoxy glycinamide (1.0 eq) in dry toluene or 1,2-dichloroethane.

  • Activation: Add Phosphorus Oxychloride (POCl

    
    , 3.0 eq) dropwise at 0°C under Argon.
    
  • Cyclization: Reflux the mixture (110°C) for 4–6 hours. Monitor by TLC (the starting material spot will disappear rapidly).

  • Workup: Quench with ice water. Basify to pH 8 with NaHCO

    
    . Extract with DCM.
    
  • Purification: Recrystallize from Ethanol/Ether.

    • Expected Yield: 85-90%

Protocol B: Besson Microwave-Assisted Cyclization (Required for 2,5-Dimethoxy)

Use this for 2,5-dimethoxy derivatives or when the thermal method fails.

Causality: The microwave irradiation provides rapid, uniform heating and "superheating" effects that surmount the higher activation energy (


) of the deactivated 2,5-ring system.
  • Preparation: Place 2,5-dimethoxy glycinamide (1.0 mmol) in a microwave-safe vial (e.g., 10 mL Pyrex).

  • Solvent/Reagent: Add Polyphosphoric Acid (PPA) esters or POCl

    
     (neat or with minimal dry chlorobenzene).
    
    • Note: Besson's solvent-free approach often uses silica-supported reagents or neat liquid acids to maximize microwave absorption.

  • Irradiation:

    • Power: 150 W (Dynamic mode)

    • Temperature: Target 140°C

    • Time: 15 minutes (Hold time)

    • Pressure Limit: 250 psi

  • Workup: Cool to 50°C. Pour onto crushed ice/ammonia mixture. The product often precipitates directly.

  • Purification: Flash chromatography (EtOAc/Hexane) is usually required due to the higher energy conditions generating trace radical byproducts.

    • Expected Yield: 70-80%[1]

Part 4: Decision Framework (Graphviz)

Follow this logic to select the correct synthetic route for your specific glycinamide substrate.

DecisionTree Start Start: Glycinamide Substrate Check Check Substitution Pattern Start->Check Veratryl 3,4-Dimethoxy (Activated) Check->Veratryl Para-Donor Present Dimethoxy25 2,5-Dimethoxy (Deactivated) Check->Dimethoxy25 Meta-Donor Only Standard Standard Thermal Protocol (POCl3, Reflux, 4h) Veratryl->Standard Dimethoxy25->Standard Fails / Low Yield Besson Besson Microwave Protocol (MW, 140°C, 15 min) Dimethoxy25->Besson Required Route Result1 High Yield (>85%) Standard->Result1 Result2 High Yield (>75%) Besson->Result2

Caption: Synthetic workflow selection based on electronic activation.

References
  • Besson, T., et al. (2000). "Microwave-assisted synthesis of nitrogen-containing heterocycles: Application to the synthesis of quinazolinone and isoquinoline derivatives." Journal of Heterocyclic Chemistry.

  • Pictet, A., & Spengler, T. (1911). "Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin." Berichte der deutschen chemischen Gesellschaft.

  • Gholamzadeh, P., et al. (2018). "The Pictet-Spengler Reaction: A Powerful Tool for the Synthesis of Isoquinolines." Current Organic Chemistry.

  • BenchChem Technical Guides. (2025). "Electronic Directing Effects in Electrophilic Aromatic Substitution of Dimethoxybenzenes."

  • Besson, T., & Fruit, C. (2003). "Microwave-assisted synthesis of bioactive heterocycles." Tetrahedron.

Sources

UV-Vis Absorption Maxima for 2,5-Dimethoxybenzene Chromophores: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2,5-dimethoxybenzene derivatives. These chromophores are the structural backbone of the "2C-x" and "DOx" families of psychoactive phenethylamines and amphetamines, as well as key intermediates in agrochemical synthesis.

Core Insight: The "2,5-dimethoxy" substitution pattern places two electron-donating methoxy groups in a para relationship to each other. This specific electronic arrangement induces a significant bathochromic (red) shift compared to ortho (3,4-dimethoxy) or meta isomers, typically pushing the primary absorption maximum (


) into the 290–300 nm  range.

Electronic Basis of the Chromophore

The unique spectral signature of 2,5-dimethoxybenzene arises from the interaction between the aromatic


-system and the non-bonding (

) electrons of the oxygen atoms.
  • 
     Transitions:  The primary absorption band arises from electronic transitions within the benzene ring.[1] The methoxy groups act as auxochromes; their lone pair electrons participate in resonance (+M effect), raising the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the energy gap (
    
    
    
    ) and increasing
    
    
    .
  • Para-Substitution Effect: In the 2,5-substitution pattern (which is structurally a 1,4-dimethoxybenzene core), the auxochromes are opposite each other. This symmetry allows for efficient delocalization across the entire ring axis, resulting in a lower energy transition (longer wavelength) compared to the 3,4-dimethoxy (veratrole) arrangement, where steric hindrance and reduced symmetry limit delocalization.

Comparative Absorption Data

The following table synthesizes experimental data for the core chromophore and its derivatives, highlighting the shift in


 driven by substitution patterns.

Table 1: UV-Vis Absorption Maxima of 2,5-Dimethoxybenzene Derivatives vs. Isomers

CompoundSubstitution PatternPrimary

(nm)
Secondary

(nm)
Log

(approx)
Solvent
Benzene (Ref)Unsubstituted2042552.3EtOH
1,4-Dimethoxybenzene Para (Core Chromophore)226290 3.5Cyclohexane
2,5-Dimethoxybenzaldehyde Para (+ Carbonyl)230-235295-300 3.8MeOH
2,5-Dimethoxy-4-bromoamphetamine (DOB) Para (+ Amine/Br)206297 3.9MeOH
3,4-Dimethoxybenzaldehyde Ortho (Isomer)225270 2.8EtOH
1,2-Dimethoxybenzene (Veratrole) Ortho (Isomer)220276 3.4EtOH

Note: The "2,5" numbering implies a substituent at position 1 (e.g., aldehyde or ethylamine). Structurally, the two methoxy groups are para to each other.

Structural Evolution Diagram

The following diagram illustrates how the addition of auxochromes and conjugation shifts the absorption maximum.

ChromophoreShift Benzene Benzene λmax: 255 nm (Base) Veratrole 1,2-Dimethoxybenzene (Ortho) λmax: ~276 nm Benzene->Veratrole + 2x OMe (Ortho) ParaDMB 1,4-Dimethoxybenzene (Para) λmax: ~290 nm Benzene->ParaDMB + 2x OMe (Para) Aldehyde 2,5-Dimethoxybenzaldehyde (+ Conjugation) λmax: ~295-300 nm ParaDMB->Aldehyde + Formyl Group DOB DOB / 2C-B (+ Auxochrome Br/I) λmax: ~297 nm Aldehyde->DOB Derivatization

Caption: Bathochromic shifts driven by substitution patterns. Note the distinct red shift of the para-system (green) compared to the ortho-system (yellow).

Experimental Protocol: Spectral Acquisition

To ensure reproducible data for 2,5-dimethoxybenzene derivatives, follow this standardized protocol. This workflow accounts for the low solubility of these lipophilic compounds in pure water and the potential for pH-dependent shifts in amine derivatives.

Reagents and Equipment
  • Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH). Avoid water unless using a hydrochloride salt.

  • Blank: Pure solvent from the same batch used for dissolution.

  • Cuvettes: Quartz cuvettes (1 cm path length). Glass cuvettes absorb UV <300 nm and are unsuitable.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 5.0 mg of the target compound (e.g., 2,5-dimethoxybenzaldehyde).

    • Dissolve in 25 mL of Methanol in a volumetric flask.

    • Concentration:

      
       (approx. 
      
      
      
      ).
  • Dilution (Working Solution):

    • Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to mark with Methanol.

    • Final Concentration:

      
       (approx. 
      
      
      
      ).
    • Target Absorbance: 0.5 – 1.0 AU (Linear range of Beer-Lambert Law).

  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure Methanol.

    • Run a "Baseline/Autozero" scan from 200 to 400 nm.

  • Measurement:

    • Replace the sample cuvette solution with the Working Solution.

    • Scan from 200 to 400 nm.

    • Record

      
       and Absorbance (
      
      
      
      ).[2][3][4][5]
  • Data Validation (Self-Check):

    • Calculate Molar Absorptivity (

      
      ): 
      
      
      
    • Check: For 2,5-dimethoxybenzenes,

      
       should be ~3.5–4.0 at the primary peak. If 
      
      
      
      , the sample may be degraded or the concentration too low.
Workflow Diagram

ExperimentalWorkflow Start Start: 5 mg Sample Dissolve Dissolve in 25 mL MeOH (Stock: ~1 mM) Start->Dissolve Dilute Dilute 1:10 with MeOH (Working: ~0.1 mM) Dissolve->Dilute Blank Baseline Scan (200-400 nm) Pure MeOH Dilute->Blank Prepare Cuvettes Measure Sample Scan Record Absorbance Blank->Measure Calc Calculate Epsilon (ε) ε = A / (c * l) Measure->Calc Check Validation Check: Is log(ε) ≈ 3.5 - 4.0? Calc->Check Valid Valid Spectrum Check->Valid Yes Invalid Check Purity/Conc Check->Invalid No

Caption: Standardized workflow for UV-Vis characterization of phenethylamine precursors.

References

  • NIST Chemistry WebBook. (2023). 1,4-Dimethoxybenzene UV-Vis Spectrum. National Institute of Standards and Technology.[6][7][8] Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • PubChem. (n.d.). 2,5-Dimethoxybenzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Hullar, T., et al. (2022).[9] Enhanced photodegradation of dimethoxybenzene isomers. Atmospheric Chemistry and Physics. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for Midodrine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, technical comparison of reference standards for the impurity profiling of Midodrine, a prodrug used for the treatment of orthostatic hypotension. As a senior application scientist, my objective is to equip you with the necessary information to make informed decisions regarding the selection and utilization of these critical reagents, and to provide a robust analytical framework for your impurity profiling studies.

The Criticality of Impurity Profiling in Midodrine

Midodrine is metabolized in the body to its active form, desglymidodrine, which exerts its therapeutic effect by acting as an alpha-1 adrenergic receptor agonist.[1] The manufacturing process of Midodrine hydrochloride, as with any synthetic API, can result in the formation of impurities. These can be starting materials, by-products, intermediates, or degradation products. The presence of these impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, rigorous impurity profiling is a non-negotiable aspect of quality control, mandated by regulatory bodies worldwide.

Understanding the Impurity Landscape of Midodrine

The United States Pharmacopeia (USP) provides a monograph for Midodrine Hydrochloride tablets that specifies a key related compound and sets limits for its presence.

  • Midodrine Related Compound A (Desglymidodrine): This is the active metabolite of Midodrine and is listed as a specified impurity in the USP monograph.[2]

  • Other Process-Related and Degradation Impurities: Various other impurities can arise from the synthetic route or degradation of the drug substance over time. These may include starting materials, reaction by-products, and other related substances.

A Comparative Guide to Commercially Available Midodrine Impurity Reference Standards

The selection of high-quality, well-characterized reference standards is the cornerstone of accurate impurity profiling. Below is a comparison of offerings from prominent suppliers in the market. The "performance" of a reference standard is a function of its purity, characterization, and the quality of the accompanying documentation.

SupplierImpurity Offered (Partial List)Quality/GradeNoteworthy Features
Sigma-Aldrich (Merck) Midodrine Related Compound APharmaceutical Secondary Standard, Certified Reference Material (CRM)Traceable to USP primary standards; produced under ISO 17034 and ISO/IEC 17025 accreditation.
Veeprho Midodrine Impurities and Related Compounds, N-Nitroso Midodrine ImpurityImpurity StandardsOffers a range of impurities, including potentially genotoxic nitrosamine impurities.[1]
Daicel Pharma Standards Midodrine Impurities and Labeled StandardscGMP-compliant analytical facilityProvides a comprehensive Certificate of Analysis (CoA) with detailed characterization data (¹H NMR, ¹³C NMR, IR, MASS, and HPLC purity).[2] Custom synthesis of unidentified impurities is also offered.
Pharmaffiliates Midodrine Hydrochloride and its impurities (e.g., 3-Bromo Midodrine, Desglymidodrine)Pharmacopeial and non-pharmacopeial impuritiesExtensive catalog of related compounds, including process impurities and stable isotopes.[3]
Hemarsh Technologies Midodrine Impurities (e.g., Midodrine 3-Bromo Impurity, Midodrine USP RC A)Research and Development gradeFocus on providing a variety of impurities for research and development purposes.
DR JCR BIO Midodrine API Reference standards and its EP and USP ImpuritiesReference StandardsOffers both European Pharmacopoeia (EP) and USP impurities, as well as custom synthesis services.[4]

Expert Insight: When selecting a reference standard, the intended application is crucial. For quantitative analysis and regulatory submissions, a pharmacopeial-grade or certified reference material (CRM) from a reputable supplier like Sigma-Aldrich or a supplier with cGMP-compliant analytical data like Daicel Pharma Standards is highly recommended. For initial impurity identification and method development, a well-characterized standard from other specialized suppliers can be a cost-effective option. Always scrutinize the Certificate of Analysis to ensure the purity and identity of the standard meet your analytical needs.

A Validated HPLC/UPLC Method for Midodrine Impurity Profiling

The following method is based on the principles outlined in the USP monograph for Midodrine Hydrochloride Tablets and represents a robust starting point for your in-house validation.[2][5]

Experimental Protocol

1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier. A typical mobile phase consists of a phosphate buffer and acetonitrile.

    • Buffer Preparation: Prepare a solution of monobasic potassium phosphate (e.g., 13.6 g/L) in water and adjust the pH to 4.00 ± 0.05 with phosphoric acid.[2][5]

    • Mobile Phase Composition: A common ratio is Acetonitrile and Buffer (3:22 v/v).[2][5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: UV detection at 272 nm or 290 nm has been reported to be effective.[6][7]

  • Injection Volume: 40 µL.[2]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve USP Midodrine Hydrochloride RS and USP Midodrine Related Compound A RS in the mobile phase to obtain a known concentration (e.g., 25 µg/mL).[2][5]

  • Standard Solution: Dilute the standard stock solutions with the mobile phase to a suitable concentration for analysis (e.g., 1.25 µg/mL each).[2][5]

  • Sample Solution: Prepare a solution of the Midodrine drug substance or product in the mobile phase at a higher concentration (e.g., 0.25 mg/mL) to ensure the detection of trace impurities.[2][5]

3. System Suitability:

Before sample analysis, the chromatographic system must meet certain performance criteria to ensure the validity of the results.

  • Resolution: The resolution between the Midodrine peak and the Midodrine Related Compound A peak should be not less than 2.0.[2]

  • Tailing Factor: The tailing factor for the Midodrine peak should be not more than 2.0.[2]

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0% for the Midodrine peak.[2]

4. Data Analysis and Impurity Quantification:

The percentage of each impurity in the sample is calculated based on the peak area response compared to the peak area of the corresponding reference standard. For unknown impurities, the response factor is often assumed to be the same as that of the API.

Causality Behind Experimental Choices
  • Reversed-Phase HPLC: This technique is ideally suited for separating polar to moderately non-polar compounds like Midodrine and its impurities. The C18 stationary phase provides excellent retention and resolution.

  • Buffered Mobile Phase: The use of a phosphate buffer at a controlled pH of 4.0 is critical for ensuring consistent ionization of the analytes, leading to reproducible retention times and peak shapes.

  • UV Detection: Midodrine and its related compounds contain a chromophore (the dimethoxybenzene ring) that allows for sensitive detection using a UV detector.

  • System Suitability Tests: These tests are a self-validating mechanism within the protocol. They confirm that the chromatographic system is performing adequately on the day of analysis, ensuring the accuracy and precision of the generated data.

Workflow for Midodrine Impurity Profiling

The following diagram illustrates the logical flow of a typical impurity profiling workflow, from sample preparation to data analysis and reporting.

Impurity_Profiling_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation cluster_reporting Reporting Sample_Prep Sample Preparation (Drug Substance/Product) HPLC_Analysis HPLC/UPLC Analysis Sample_Prep->HPLC_Analysis Standard_Prep Reference Standard Preparation Standard_Prep->HPLC_Analysis Peak_Integration Peak Integration & Identification HPLC_Analysis->Peak_Integration System_Suitability System Suitability Check HPLC_Analysis->System_Suitability Quantification Impurity Quantification Peak_Integration->Quantification Report Final Report (Impurity Profile) Quantification->Report System_Suitability->Quantification Pass/Fail

Caption: A flowchart illustrating the key stages of a Midodrine impurity profiling workflow.

Regulatory Context and Acceptance Criteria

The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B). These guidelines establish thresholds for reporting, identification, and qualification of impurities.[8][9]

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

For Midodrine Hydrochloride tablets, the USP monograph provides specific acceptance criteria:

  • Midodrine Related Compound A: Not more than 0.5%[2][5]

  • Any other individual impurity: Not more than 0.2%[2][5]

  • Total impurities: Not more than 1.0%[2]

It is imperative that the analytical method used for impurity profiling is validated to be sensitive enough to detect and quantify impurities at or below these specified limits.

Conclusion

The successful impurity profiling of Midodrine relies on a combination of high-quality reference standards, a robust and validated analytical method, and a thorough understanding of the regulatory landscape. This guide has provided a framework for selecting appropriate reference standards and implementing a reliable HPLC-based method for the routine analysis of Midodrine and its impurities. By adhering to these principles of scientific integrity and best practices, researchers and drug development professionals can ensure the quality, safety, and efficacy of Midodrine-containing pharmaceutical products.

References

  • Daicel Pharma Standards. Midodrine Impurities Manufacturers & Suppliers. [Link]

  • USP-NF. (2023, November 2). Midodrine Hydrochloride Tablets.
  • USP-NF. (2022, November 18). Midodrine Hydrochloride Tablets.
  • Pharmaffiliates. Midodrine Hydrochloride-impurities. [Link]

  • Veeprho. Midodrine Impurities and Related Compound. [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Journal of Molecular Science. (2025, August 19). A Stability Indicating RP-HPLC Method for the Estimation of Midodrine Hydrochloride in Bulk and Pharmaceutical Dosage Form.
  • Semantic Scholar. (2018, June 25). A new analytical method development and validation for the estimation of Midodrine HCl by UV and HPLC. [Link]

  • DR JCR BIO. Midodrine Archives. [Link]

Sources

Safety Operating Guide

2-Amino-2-(2,5-dimethoxyphenyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

2-Amino-2-(2,5-dimethoxyphenyl)acetamide (often an intermediate in the synthesis of phenethylamine derivatives like Midodrine or 2C-series compounds) presents a specific disposal challenge. Unlike common solvents, it is a functionalized organic intermediate with potential pharmacological activity.

Crucial Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems (drain disposal) or standard trash.

Due to its structural relationship to bioactive phenethylamines, this compound must be managed as Hazardous Organic Waste destined for high-temperature incineration. This ensures the complete destruction of the pharmacophore, preventing environmental bioaccumulation or inadvertent downstream synthesis.

Hazard Identification & Risk Assessment

Before initiating disposal, you must characterize the risk. While a specific GHS classification may not exist for this exact intermediate in all databases, we apply Structure-Activity Relationship (SAR) principles based on phenylacetamide analogs.

Physicochemical Hazards
PropertyHazard AssessmentOperational Implication
Toxicity High Potential. Amide hydrolysis can yield 2,5-dimethoxyaniline (toxic).[1][2]Treat as acutely toxic.[2][3] Double-glove (Nitrile).
Reactivity Moderate. Stable under ambient conditions but hydrolyzes in strong acids/bases.DO NOT attempt chemical deactivation (bleach/acid) in the lab; reaction byproducts may be more hazardous.
State Solid (Powder) or Liquid (in solution).Segregate waste streams by physical state to lower disposal costs.
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator (if handling powder outside a fume hood).

  • Dermal: Double Nitrile gloves (0.11 mm min. thickness).

  • Ocular: Chemical splash goggles (ANSI Z87.1).

  • Body: Standard lab coat (buttoned); closed-toe shoes.

Pre-Disposal Stabilization & Segregation

Proper segregation is the primary determinant of safety and compliance. You must prevent "waste cocktails" that generate heat or gas.

  • Incompatibility Alert: Do not mix this amide with Strong Oxidizers (e.g., Nitric Acid, Permanganates) or Strong Acids . Amides can undergo hydrolysis in acidic waste streams, releasing heat and potentially toxic amine byproducts.

  • Waste Stream Classification:

    • Solid Waste: Pure compound, contaminated weighing boats, filter paper.

    • Liquid Waste: Mother liquors, reaction solvents containing the amide.

Step-by-Step Disposal Protocol

This protocol is designed to meet RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" management.

Phase A: Solid Waste (Pure Substance & Debris)
  • Containment: Place the solid substance in a clear, wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: If the waste is on contaminated debris (gloves, paper), place it in a clear 6-mil polyethylene bag.

  • Labeling: Apply a hazardous waste label immediately.

    • Chemical Name: "2-Amino-2-(2,5-dimethoxyphenyl)acetamide" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Sealing: Screw the lid tight or tape the bag neck (gooseneck seal).

Phase B: Liquid Waste (Solutions)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DCM) is compatible with your facility's "Organic Solvent" waste stream.

  • Bulking: Pour the solution into the Non-Halogenated (or Halogenated, depending on solvent) waste carboy.

    • Note: If the compound concentration is >5%, consider segregating it into a separate small container to prevent contamination of the main bulk solvent stream, which might otherwise be recyclable.

  • Rinsing: Triple rinse the original reaction vessel with the primary solvent. Add rinsate to the waste container.[4]

Phase C: Regulatory Hand-off
  • Manifesting: Log the waste into your facility’s EHS tracking system.

  • Storage: Store in a Satellite Accumulation Area (SAA) until pickup. Ensure secondary containment (tray) is used.

  • Final Disposition: The waste contractor must utilize Incineration (Waste Code typically D001 for ignitable solvents or non-regulated organic for solids).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for disposing of this specific intermediate.

DisposalWorkflow Start Start: 2-Amino-2-(2,5-dimethoxyphenyl)acetamide Waste StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder / Debris StateCheck->SolidPath Dry Material LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-mouth HDPE Jar or 6-mil Poly Bag SolidPath->SolidContainer LiquidContainer Container: Solvent Carboy (Segregate Halogenated vs Non-Halogenated) LiquidPath->LiquidContainer Labeling LABELING: Full Chemical Name + 'Toxic' SolidContainer->Labeling LiquidContainer->Labeling SAA Store in Satellite Accumulation Area (Secondary Containment) Labeling->SAA DisposalMethod Final Disposal: INCINERATION (Destruction of Pharmacophore) SAA->DisposalMethod

Figure 1: Decision tree for the segregation and packaging of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide waste.

Regulatory Compliance & Documentation

Even if this specific CAS is not explicitly "P-listed" (acutely toxic) under EPA regulations, you must adhere to the "Generator Knowledge" clause of RCRA.

  • RCRA Classification:

    • If pure: Likely Non-Regulated Organic Solid (unless it exhibits specific toxicity characteristics via TCLP, which is rare for this class).

    • Best Practice: Manage as Hazardous Waste regardless of regulatory exemptions due to bioactive potential.

    • If in solvent: D001 (Ignitable) or F-listed (Spent Solvent).

  • Documentation: Maintain a log of generation dates. Waste must be removed from the Satellite Accumulation Area within 3 days once the container is full, or within 1 year of the start date (depending on local state regulations).

Emergency Contingencies (Spill Response)

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don nitrile gloves, goggles, and lab coat.

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop into a waste bag.

    • Liquid Spill: Use vermiculite or polypropylene pads. Do not use sawdust (combustible).

  • Clean: Wipe surface with soap and water.[5] Treat all cleanup materials as hazardous waste (Phase A).

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[6][Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Acetamide derivatives and general amide safety profiles.[Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

Navigating the Safe Handling of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2-Amino-2-(2,5-dimethoxyphenyl)acetamide, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and field-proven insights.

Hazard Assessment and Triage: Understanding the Compound

Key Potential Hazards:

  • Inhalation: As a powdered substance, it can be easily aerosolized, posing an inhalation risk that may cause respiratory tract irritation.[2]

  • Skin and Eye Contact: Direct contact with the skin and eyes can lead to irritation.[2][3]

  • Ingestion: Accidental ingestion may be harmful.[2][4]

  • Unknown Long-Term Effects: As a research chemical, the full toxicological profile is likely not yet determined. All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[5]

Engineering Controls: The First Line of Defense

Before resorting to personal protective equipment (PPE), engineering controls should be implemented to minimize exposure. These controls are designed to isolate the hazard from the operator.

  • Chemical Fume Hood: All weighing and handling of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide powder should be conducted within a certified chemical fume hood.[1][6][7] This is critical to prevent the inhalation of fine dust particles. The sash of the fume hood should be kept as low as possible.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[8]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are critical for safeguarding against direct exposure.[9] A comprehensive PPE strategy is mandatory for handling this compound.

PPE CategorySpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[1][10]Protects against airborne particles and accidental splashes. Standard safety glasses do not provide adequate protection.[10]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][11]Provides a barrier against skin contact. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.[12]
Body Protection A full-length, long-sleeved laboratory coat.[6] A chemical-resistant apron may be necessary for larger quantities.[1]Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (P2 or P3) may be required.[13]Necessary if there is a risk of generating dust, especially outside of a fume hood. The choice of respirator depends on the specific task and a risk assessment.[11][14]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential process for correctly donning and doffing PPE.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial to minimize the risk of exposure and contamination.

  • Preparation:

    • Ensure all necessary engineering controls are operational.

    • Don the appropriate PPE as outlined in the table above.

    • Designate a specific area within the fume hood for handling the compound.

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound on a disposable weigh boat or within a suitable container.[6]

    • Use anti-static tools if available to prevent dispersal of the fine powder.

    • Close the primary container immediately after use.

  • In-Use Handling:

    • Keep all containers with the compound clearly labeled.[6]

    • Avoid any actions that could generate dust, such as rapid movements or pouring from a height.

    • If the compound is to be dissolved, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • Decontaminate the work area thoroughly with an appropriate solvent.

    • Properly doff and dispose of all single-use PPE.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.[2][15]

Spill and Emergency Procedures

In the event of a spill, a calm and methodical response is essential.

  • Minor Spill (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent further aerosolization.[1]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.[1]

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the contaminated area.

Emergency Contact Flowchart

Emergency_Contact Spill Spill or Exposure Occurs Assess Assess Severity Spill->Assess Minor Minor Spill/Exposure Assess->Minor Minor Major Major Spill/Exposure Assess->Major Major Alert Alert Colleagues Minor->Alert Contain Contain Spill (if safe) Minor->Contain FirstAid Administer First Aid Minor->FirstAid Evacuate Evacuate Area Major->Evacuate EHS Contact EHS/Emergency Services Evacuate->EHS

Caption: Decision-making process for responding to a chemical spill or exposure.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Amino-2-(2,5-dimethoxyphenyl)acetamide and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: Do not mix this chemical waste with other waste streams unless explicitly permitted by your institution's EHS office.[1]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[1][6]

  • Waste Containers: Use clearly labeled, sealed, and puncture-resistant containers for all solid waste.

  • Licensed Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[1][8] Never dispose of this chemical down the drain or in the regular trash.[1]

Conclusion: A Culture of Safety

The safe handling of research chemicals like 2-Amino-2-(2,5-dimethoxyphenyl)acetamide is not merely a set of procedures but a mindset that prioritizes safety at every step. By understanding the potential hazards, utilizing appropriate engineering controls and PPE, and adhering to strict operational and disposal protocols, researchers can mitigate risks and foster a secure and productive laboratory environment.

References

  • School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • CDC Strengthens Laboratory Safety. (2026, January 7). Centers for Disease Control and Prevention. Retrieved from [Link]

  • PPE for Powder Handling: Support Operators Effectively. (2025, September 14). Dust Arrest. Retrieved from [Link]

  • ACETAMIDE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips. Retrieved from [Link]

  • Acetamide - Vector SDS and Chemical Management. (2005, October 3). Retrieved from [Link]

  • Safety Data Sheet. (2024, November 16). Angene Chemical. Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]

  • Safety in the Chemical Laboratory. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment. Retrieved from [Link]

  • Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. (2025, January 31). BulkInside. Retrieved from [Link]

  • The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation. Retrieved from [Link]

  • Safety Data Sheet: acetamide. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Acetamide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydron;chloride. (n.d.). PubChem. Retrieved from [Link]

  • A Comprehensive Guide to Safe Powder Handling. (n.d.). BFM® Fitting. Retrieved from [Link]

  • Fundamentals of Laboratory Safety: Laboratory Work Practices Scenario. (2024, January 2). YouTube. Retrieved from [Link]

  • Fundamentals of Working Safely with Formaldehyde and Glutaraldehyde: Introduction video. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Table of contents for Guidelines for safe handling of powders and bulk solids. (n.d.). The Library of Congress. Retrieved from [Link]

  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (n.d.). Google Patents.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.